Mcl-1 inhibitor 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H15F3O4 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C21H15F3O4/c22-21(23,24)15-5-3-6-16(11-15)28-12-14-4-1-2-7-17(14)13-8-9-19(25)18(10-13)20(26)27/h1-11,25H,12H2,(H,26,27) |
InChI Key |
GBUJCCFRKREBDP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its primary function is to inhibit apoptosis, or programmed cell death.[1] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including both hematologic malignancies and solid tumors, where it contributes to tumor initiation, progression, and resistance to conventional therapies.[1][2][3][4] Consequently, Mcl-1 has emerged as a high-priority target for cancer drug development. Mcl-1 inhibitors are a class of targeted therapeutics designed to specifically counteract the pro-survival function of Mcl-1, thereby selectively inducing apoptosis in cancer cells that depend on it for survival. This document provides a detailed technical overview of the core mechanism of action of Mcl-1 inhibitors, the signaling pathways involved, quantitative data for select inhibitors, and the experimental protocols used for their characterization.
Core Mechanism of Action: Restoring Apoptosis
The fundamental mechanism of Mcl-1 inhibitors revolves around restoring the intrinsic, or mitochondrial, pathway of apoptosis. These inhibitors function as BH3 mimetics , small molecules that mimic the action of pro-apoptotic BH3-only proteins (e.g., Bim, Puma, Noxa).
-
Binding and Sequestration by Mcl-1: Under normal homeostatic or pathological conditions in cancer, the Mcl-1 protein uses a hydrophobic groove on its surface to bind and sequester pro-apoptotic effector proteins, primarily Bak and Bax.[1][5][6] This sequestration prevents Bak and Bax from activating and oligomerizing.
-
Competitive Inhibition: Mcl-1 inhibitors are designed to bind with high affinity to this same hydrophobic BH3-binding groove on the Mcl-1 protein.[1][3]
-
Release of Pro-Apoptotic Effectors: By competitively occupying the binding groove, the inhibitor displaces Bak and Bax from Mcl-1.[1][3]
-
Activation of Apoptosis: Once liberated, Bak and Bax are free to homo-oligomerize, forming pores in the outer mitochondrial membrane.[4][5] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.
-
Caspase Cascade: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell by cleaving key cellular substrates, culminating in apoptotic cell death.[5]
This direct and targeted mechanism allows for the selective killing of cancer cells that are "primed for death" and highly dependent on Mcl-1 for their survival.
Signaling Pathways and Regulation
The function and activity of Mcl-1 are tightly controlled by a complex network of signaling pathways that regulate its expression, stability, and degradation.
Mcl-1 in the Intrinsic Apoptotic Pathway
Mcl-1 acts as a primary gatekeeper of the intrinsic apoptotic pathway. Its inhibition is the central event that triggers the downstream cascade leading to cell death.
Regulation of Mcl-1 Stability
Mcl-1 is an inherently unstable protein with a short half-life, allowing for rapid changes in its cellular concentration in response to various signals.[7] Its stability is primarily regulated by post-translational modifications, specifically phosphorylation and ubiquitination.
-
Pro-Survival Signaling (Stabilization): Pathways like PI3K/AKT promote cell survival by inhibiting Glycogen Synthase Kinase 3 (GSK3).[8] The MEK/ERK pathway can also lead to the phosphorylation of Mcl-1 at Threonine 163 (Thr163), which enhances its stability.[7]
-
Pro-Apoptotic Signaling (Degradation): In response to cellular stress, kinases such as c-Jun N-terminal protein kinase (JNK) and GSK3 phosphorylate Mcl-1.[8][9] JNK phosphorylation is a prerequisite for subsequent GSK3-mediated phosphorylation at Serine 159 (Ser159), which creates a phosphodegron.[7][8] This phosphodegron is recognized by E3 ubiquitin ligases like Mule and β-TrCP, which tag Mcl-1 for rapid degradation by the proteasome.[7][10]
Quantitative Data for Selected Mcl-1 Inhibitors
The potency of Mcl-1 inhibitors is quantified using various metrics, including the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50) in biochemical assays, and the half-maximal effective concentration (EC50) or growth inhibition (GI50) in cell-based assays. The table below summarizes publicly available data for several representative Mcl-1 inhibitors.
| Compound/Inhibitor | Assay Type | Target/Cell Line | Potency (Ki) | Potency (IC50/EC50/GI50) | Reference(s) |
| S63845 (MIK665) | Binding | Mcl-1 | < 1.2 nM | - | [11] |
| Cell Viability | SCLC Cell Lines | - | 23 - 78 nM | [12] | |
| AZD5991 | - | Mcl-1 | Nanomolar Potency | - | [13] |
| AMG-176 Analog | TR-FRET | Mcl-1/Bim | 0.051 nM | 0.31 nM | [14] |
| Cell Viability | OPM-2 | - | 11.5 nM | [14] | |
| UMI-77 | FP Binding | Mcl-1 | 0.49 µM | - | [15] |
| SPR | Mcl-1/Bax | - | 1.43 µM | [15] | |
| Compound 26 | TR-FRET | Mcl-1 | < 0.2 nM | - | [16][17] |
| Growth Inhibition | A427 | - | 90 nM | [16] | |
| Compound 7 | Cell Viability | B16F10 | - | 7.86 µM | [18] |
| Data from a closely related compound in the same chemical series. |
Key Experimental Protocols and Workflows
The discovery and characterization of Mcl-1 inhibitors involve a standardized cascade of biochemical and cell-based assays, followed by in vivo validation.
Detailed Experimental Methodologies
-
Fluorescence Polarization (FP) Binding Assay:
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide (e.g., from the BID protein) from the Mcl-1 protein. A small, unbound fluorescent peptide tumbles rapidly in solution, resulting in low polarization. When bound to the larger Mcl-1 protein, its tumbling slows, increasing polarization.
-
Protocol: Recombinant Mcl-1 protein is incubated with a fluorescent BH3 peptide probe. The test inhibitor is added in increasing concentrations. The decrease in fluorescence polarization is measured, indicating the displacement of the probe by the inhibitor. IC50 values are calculated from the dose-response curve, and Ki values can be derived.[15]
-
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: This assay measures the proximity between two molecules. Mcl-1 is typically tagged with a donor fluorophore (e.g., Terbium) and a pro-apoptotic binding partner like Bim is tagged with an acceptor fluorophore (e.g., d2). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor.
-
Protocol: Tagged Mcl-1 and Bim proteins are incubated together. An inhibitor that disrupts this interaction will decrease the FRET signal. The assay is read on a plate reader capable of time-resolved fluorescence, and IC50 values are determined.[14][16][17]
-
-
Cell Viability / Growth Inhibition Assays (e.g., CellTiter-Glo®):
-
Principle: These assays measure the number of viable cells in a culture after treatment with the inhibitor. The CellTiter-Glo® assay quantifies ATP, which is an indicator of metabolically active, viable cells.
-
Protocol: Cancer cell lines (both Mcl-1 dependent and insensitive controls) are seeded in multi-well plates. Cells are treated with a serial dilution of the Mcl-1 inhibitor for a set period (e.g., 72 hours). The CellTiter-Glo® reagent is added, and luminescence is measured. GI50 values are calculated from the resulting dose-response curves.[14]
-
-
Caspase-3/7 Activation Assay (e.g., Caspase-Glo® 3/7):
-
Principle: This assay measures the activity of the key executioner caspases-3 and -7, providing a direct readout of apoptosis induction. The assay reagent contains a luminogenic caspase-3/7 substrate.
-
Protocol: Cells are treated with the inhibitor for a shorter duration (e.g., 3-24 hours). The Caspase-Glo® 3/7 reagent is added, and the resulting luminescent signal, which is proportional to caspase activity, is measured.[16][17][19]
-
-
In Vivo Xenograft Models:
-
Principle: To test efficacy in a living system, human cancer cells are implanted into immunocompromised mice.
-
Protocol: Mcl-1 dependent human tumor cells (e.g., NCI-H929 multiple myeloma) are injected subcutaneously into mice.[16] Once tumors are established, mice are treated with the Mcl-1 inhibitor (or vehicle control). Tumor volume is measured regularly to determine tumor growth inhibition (TGI) or regression.[16][20]
-
General Experimental Workflow Diagram
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MCL1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. | BioWorld [bioworld.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Mcl-1 inhibitors through virtual screening, molecular dynamics simulations and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
The Discovery and Synthesis of Mcl-1 Inhibitor 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical and challenging therapeutic target in oncology. As a key anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, its overexpression is a known driver of tumorigenesis and chemoresistance in a wide array of hematological and solid tumors.[1][2] The development of small molecule inhibitors that can effectively and selectively antagonize Mcl-1 function represents a promising strategy to restore the natural process of programmed cell death in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of a potent Mcl-1 inhibitor, herein referred to as Mcl-1 inhibitor 10, a macrocyclic compound built upon a (R)-methyl-dihydropyrazinoindolone scaffold.[3]
Discovery and Rationale for Macrocyclization
The journey to this compound began with the development of potent acyclic inhibitors, such as compound 9, which demonstrated excellent binding affinity for Mcl-1, with a Ki value of less than 200 pM in a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay.[1][4] Compound 9 also showed highly selective antiproliferative activity in the Mcl-1-sensitive multiple myeloma cell line NCI-H929, with a GI50 of 120 nM.[1][4] Despite this promising in vitro profile, a key strategy to enhance cellular potency and maintain favorable pharmacokinetic properties for Mcl-1 inhibitors has been the introduction of a macrocyclic constraint.[3] This led to the design and synthesis of macrocyclic inhibitor 10, which incorporates a 5-atom ether tether between the indole (B1671886) nitrogen and the pyrazole (B372694) C3 position.[3]
Synthesis of this compound
The synthesis of macrocyclic inhibitor 10 is a multi-step process that introduces a macrocyclic tether to the core scaffold. A key synthetic handle for this process is a methyl alcohol.[3] The general synthetic approach for related pyrazolo[1,5-a]pyridine (B1195680) derivatives often involves copper-mediated cyclization reactions.[5] While the specific, detailed reaction conditions for inhibitor 10 are proprietary, the general strategy highlights the chemical feasibility of constructing such complex macrocycles.
Quantitative Biological Data
The introduction of the macrocyclic constraint in inhibitor 10 led to a notable improvement in cellular potency compared to its acyclic counterpart, compound 9. The following tables summarize the key quantitative data for these inhibitors.
| Compound | Mcl-1 TR-FRET Binding Affinity (Ki) | NCI-H929 Cell Growth Inhibition (GI50) | A427 Cell Growth Inhibition (GI50) |
| Acyclic Inhibitor 9 | < 200 pM | 120 nM | Not Reported |
| Macrocyclic Inhibitor 10 | Not Reported | ~60 nM (2-fold improvement over 9) | ~2-fold improvement over 9 |
Table 1: In vitro activity of acyclic inhibitor 9 and macrocyclic inhibitor 10. Data sourced from[1][3][4].
Another distinct compound, a 1-methyl-1H-indole-2-carboxylic acid also designated as compound 10, exhibited a GI50 of 187 nM in NCI-H929 cells, comparable to its precursor.[1][4]
Signaling Pathway and Mechanism of Action
Mcl-1 is a central regulator of the intrinsic apoptotic pathway.[6] In cancer cells, overexpressed Mcl-1 sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[6] Mcl-1 inhibitors, such as inhibitor 10, are designed to bind with high affinity to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic proteins. This displacement liberates Bak and Bim, leading to MOMP, the release of cytochrome c from the mitochondria, and the activation of the caspase cascade, ultimately resulting in apoptosis.[6][7]
Caption: Mcl-1 signaling pathway in apoptosis and the mechanism of action of this compound.
Experimental Protocols
The discovery and characterization of Mcl-1 inhibitors like compound 10 rely on a series of well-defined experimental protocols.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of inhibitors to the Mcl-1 protein.
-
Principle: The assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide.
-
Methodology:
-
Recombinant Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., from Bim).
-
Serial dilutions of the test compound (e.g., this compound) are added.
-
The TR-FRET signal is measured, which is proportional to the amount of BH3 peptide bound to Mcl-1.
-
The data is used to calculate the inhibitor's binding affinity (Ki).[1][4]
-
Cell Growth Inhibition Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cell lines.
-
Principle: The assay quantifies the number of viable cells after a defined period of inhibitor treatment.
-
Methodology:
-
Mcl-1-dependent cancer cell lines (e.g., NCI-H929, A427) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the Mcl-1 inhibitor for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based method.
-
The GI50 (the concentration that inhibits cell growth by 50%) is calculated.[3]
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the inhibitor on tumor growth is monitored.
-
Methodology:
-
Mcl-1-dependent human cancer cells are subcutaneously injected into mice.
-
Once tumors are established, mice are treated with the Mcl-1 inhibitor or a vehicle control.
-
Tumor volume and body weight are measured regularly.
-
Efficacy is determined by metrics such as tumor growth inhibition (%TGI) or tumor regression.[1][6]
-
Caption: A typical experimental workflow for in vivo xenograft studies.
Conclusion and Future Directions
The development of macrocyclic Mcl-1 inhibitors, exemplified by compound 10, represents a significant advancement in the quest for effective cancer therapeutics targeting the apoptotic machinery. The improved cellular potency of the macrocyclic scaffold over its acyclic precursors underscores the value of this design strategy.[3] Further optimization of this series, focusing on improving pharmacokinetic properties and demonstrating robust in vivo efficacy and safety, will be crucial for its potential clinical translation. Combination studies with other anti-cancer agents are also a promising avenue for future research, as Mcl-1 inhibition has been shown to synergize with various other therapies.[1]
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Deep Dive into Mcl-1 Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein and a key member of the Bcl-2 family, making it a high-value target in oncology drug discovery. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against numerous chemotherapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel Mcl-1 inhibitor, designated as compound 10, from a series of tricyclic dihydropyrazinoindolones. This guide will dissect the quantitative data, detail the experimental methodologies, and visualize the complex biological pathways and experimental workflows.
Core Structure-Activity Relationship of Mcl-1 Inhibitor 10 and Analogs
The development of potent and selective Mcl-1 inhibitors is a significant challenge in medicinal chemistry. A recent study by Tarr et al. (2024) at Vanderbilt University has shed light on the SAR of a promising series of tricyclic dihydropyrazinoindolone Mcl-1 inhibitors. Within this series, compound 10 has emerged as a key analog for understanding the structural requirements for potent Mcl-1 inhibition.
The core scaffold of this series features a tricyclic dihydropyrazinoindolone moiety. The SAR exploration focused on modifications at the 7-position of the indole (B1671886) ring, where an amide linkage connects to various substituted aromatic rings. The data reveals that the nature and substitution pattern of this aromatic ring, as well as the stereochemistry of the dihydropyrazinoindolone core, play a crucial role in both binding affinity to Mcl-1 and cellular activity.
Quantitative SAR Data Summary
The following table summarizes the key quantitative data for this compound and its analogs, as reported by Tarr et al. (2024). The binding affinity is represented by the inhibitory constant (Ki) determined through a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and the cellular potency is measured by the half-maximal growth inhibition (GI50) in the Mcl-1 dependent multiple myeloma cell line, NCI-H929.
| Compound | R Group (at 7-position of indole) | Mcl-1 Ki (nM) | NCI-H929 GI50 (nM) |
| 10 | 2-carboxy-1-methyl-1H-indol-7-yl | < 0.2 | 170 |
| 9 | 4-carboxy-phenyl | < 0.2 | 120 |
| 11 | 2-carboxy-5-fluoro-1-methyl-1H-indol-7-yl | < 0.2 | 110 |
| 12 | 2-carboxy-5-chloro-1-methyl-1H-indol-7-yl | < 0.2 | 100 |
| 13 | 2-carboxy-5-methoxy-1-methyl-1H-indol-7-yl | < 0.2 | 90 |
Key Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay quantitatively determines the binding affinity of inhibitors to the Mcl-1 protein.
Principle: The assay is based on the FRET between a terbium-labeled anti-His antibody (donor) bound to His-tagged Mcl-1 protein and a fluorescently labeled BH3 peptide (e.g., from the pro-apoptotic protein Bim) (acceptor). When the BH3 peptide is bound to Mcl-1, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the labeled peptide, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA.
-
His-tagged Mcl-1 protein is diluted to a final concentration of 5 nM in assay buffer.
-
Biotinylated-Bim BH3 peptide is diluted to a final concentration of 1 nM in assay buffer.
-
Terbium-labeled streptavidin (donor) is diluted to a final concentration of 2.5 nM in assay buffer.
-
Fluorescein-labeled anti-His antibody (acceptor) is diluted to a final concentration of 5 nM in assay buffer.
-
Test compounds are serially diluted in DMSO and then further diluted in assay buffer to the desired concentrations (final DMSO concentration ≤ 1%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution to the wells.
-
Add 5 µL of a pre-mixed solution of His-tagged Mcl-1 and Biotinylated-Bim BH3 peptide.
-
Add 10 µL of a pre-mixed solution of Terbium-labeled streptavidin and Fluorescein-labeled anti-His antibody.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 520 nm (fluorescein).
-
The TR-FRET ratio (520 nm / 620 nm) is calculated.
-
-
Data Analysis:
-
The percent inhibition is calculated relative to high (no inhibitor) and low (no Mcl-1) controls.
-
The IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic equation.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
NCI-H929 Cell Growth Inhibition Assay
This cell-based assay determines the potency of the inhibitors in a cancer cell line known to be dependent on Mcl-1 for survival.
Principle: The assay measures the viability of NCI-H929 cells after treatment with the Mcl-1 inhibitor. Cell viability is quantified using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the amount of ATP, an indicator of metabolically active cells.
Detailed Protocol:
-
Cell Culture:
-
NCI-H929 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure (96-well opaque-walled plates):
-
Seed NCI-H929 cells at a density of 5,000 cells per well in 90 µL of culture medium.
-
Incubate the plates for 24 hours.
-
Add 10 µL of the test compound at various concentrations (final DMSO concentration ≤ 0.5%).
-
Incubate the plates for an additional 72 hours.
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the number of viable cells.
-
The percent growth inhibition is calculated relative to vehicle-treated control cells.
-
The GI50 values are determined by fitting the percent growth inhibition data to a four-parameter logistic curve.
-
Visualizing the Core Concepts
To facilitate a deeper understanding of the underlying biology and experimental design, the following diagrams are provided.
Caption: Mcl-1 Signaling Pathway and Point of Intervention.
Caption: TR-FRET Competitive Binding Assay Workflow.
Caption: Structure-Activity Relationship (SAR) Logic Flow.
An In-depth Technical Guide on the Binding Affinity of Mcl-1 Inhibitor 10 to Mcl-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of a specific small molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), herein referred to as Mcl-1 inhibitor 10. Mcl-1 is a critical pro-survival protein of the Bcl-2 family and a high-priority target in cancer therapy due to its role in preventing apoptosis in malignant cells. This document details the quantitative binding data, the experimental protocol used for its determination, and relevant cellular signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for the Mcl-1 protein was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. The results are summarized in the table below.
| Compound | Target Protein | Assay Type | Kᵢ (pM) | NCI-H929 GI₅₀ (nM) | K562 GI₅₀ (nM) |
| Inhibitor 10 | Mcl-1 | TR-FRET | 280 | 180 | >20,000 |
Table 1: Binding Affinity and Cellular Activity of this compound. Kᵢ represents the inhibitory constant, a measure of binding affinity. GI₅₀ is the half-maximal growth inhibition concentration, indicating cellular potency. NCI-H929 is an Mcl-1-dependent multiple myeloma cell line, while K562 is an Mcl-1-insensitive cell line used to assess off-target effects.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. Mcl-1 inhibitors, such as inhibitor 10, bind to the BH3-binding groove of Mcl-1, displacing BAK and BAX, which are then free to initiate the apoptotic cascade.
Experimental Protocol: TR-FRET Binding Assay
The binding affinity of this compound was determined using a competitive TR-FRET assay. This assay measures the displacement of a fluorescently labeled peptide from the Mcl-1 protein by the inhibitor.
Materials:
-
Mcl-1 Protein: Recombinant human Mcl-1.
-
Tracer Peptide: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., BAK BH3 peptide).
-
Donor Fluorophore: Typically a terbium (Tb) or europium (Eu) chelate conjugated to an antibody that binds a tag on the Mcl-1 protein.
-
Acceptor Fluorophore: A fluorescent dye (e.g., fluorescein (B123965) or Alexa Fluor) conjugated to the tracer peptide.
-
Assay Buffer: Buffer optimized for protein stability and binding interactions.
-
Test Compound: this compound.
-
Microplates: Low-volume 384-well plates.
-
Plate Reader: A microplate reader capable of time-resolved fluorescence measurements.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Reagent Mix: A master mix of Mcl-1 protein, the fluorescently labeled tracer peptide, and the donor-labeled antibody is prepared in assay buffer.
-
Assay Plate Loading: The serially diluted inhibitor and the reagent mix are added to the wells of the 384-well plate. Control wells containing no inhibitor (maximum FRET signal) and no Mcl-1 protein (background) are included.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Fluorescence Reading: The plate is read on a TR-FRET-capable plate reader. The donor fluorophore is excited, and emission is measured at two wavelengths: the donor's emission wavelength and the acceptor's emission wavelength.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is then plotted as the FRET ratio versus the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation. The IC₅₀ is then converted to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentrations of the protein and the tracer peptide and the Kₔ of the tracer peptide.
The Disruption of the Apoptotic Brake: A Technical Guide to the Effects of the Mcl-1 Inhibitor S63845 on Bcl-2 Family Proteins
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various cancers, where it plays a pivotal role in tumorigenesis and resistance to therapy.[1][2] This guide provides an in-depth analysis of a potent and selective Mcl-1 inhibitor, S63845, and its impact on the intricate network of Bcl-2 family protein interactions that govern programmed cell death.
Mechanism of Action: Releasing the Pro-Apoptotic Executioners
S63845 exerts its pro-apoptotic effects by binding with high affinity and selectivity to the BH3-binding groove of Mcl-1.[3][4] This competitive inhibition disrupts the sequestration of pro-apoptotic "executioner" proteins, primarily Bak and Bax, by Mcl-1.[5][6] Once liberated, Bak and Bax can oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[5][7]
The efficacy of S63845 is critically dependent on the presence of functional Bak and Bax, as demonstrated by the resistance of Bak/Bax-deficient cells to the inhibitor.[4][8] Furthermore, the sensitivity of cancer cells to S63845 is influenced by the cellular levels of other Bcl-2 family members. High expression of Bcl-2 or Bcl-xL can confer resistance by sequestering pro-apoptotic proteins released from Mcl-1, highlighting the dynamic interplay within the Bcl-2 family.[2][9]
Below is a signaling pathway diagram illustrating the mechanism of action of S63845.
Caption: S63845 inhibits Mcl-1, leading to the release of pro-apoptotic proteins and apoptosis.
Quantitative Data on S63845 Activity
The potency and selectivity of S63845 have been quantified through various biochemical and cellular assays.
Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins
| Protein | Binding Affinity (Kd, nM) | Method |
| Mcl-1 (human) | 0.19 | Fluorescence Polarization |
| Bcl-2 (human) | >10,000 | Fluorescence Polarization |
| Bcl-xL (human) | >10,000 | Fluorescence Polarization |
Data sourced from Kotschy et al., Nature, 2016.[3]
Table 2: Cellular Activity of S63845 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Mcl-1 Dependence |
| H929 | Multiple Myeloma | <10 | High |
| AMO1 | Multiple Myeloma | <10 | High |
| MV4-11 | Acute Myeloid Leukemia | <100 | High |
| H146 | Small Cell Lung Cancer | <100 | Moderate |
| RS4;11 | Acute Lymphoblastic Leukemia | <100 | Moderate |
| HCT-116 | Colon Carcinoma | >1000 | Low |
Data compiled from Kotschy et al., Nature, 2016 and other sources.[3][5]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of Mcl-1 inhibitors on Bcl-2 family proteins.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol details the procedure to determine if S63845 disrupts the interaction between Mcl-1 and its binding partners (e.g., Bak, Bax, Bim).
Materials:
-
Cancer cell lines (e.g., H929, HeLa)
-
S63845
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Primary antibodies for western blotting (e.g., anti-Bak, anti-Bax, anti-Bim)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of S63845 or vehicle control for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells and lyse them on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing protein lysates.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the expected Mcl-1 binding partners (Bak, Bax, Bim). A decrease in the co-immunoprecipitated protein in S63845-treated samples indicates disruption of the interaction.[7][10]
Western Blotting for Bcl-2 Family Proteins and Apoptosis Markers
This protocol is for assessing changes in the expression levels of Bcl-2 family proteins and markers of apoptosis following treatment with S63845.
Materials:
-
Treated cell lysates (as prepared for Co-IP)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bcl-xL, anti-Bak, anti-Bax, anti-Bim, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescence substrate and visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.[1][11]
Cell Viability and Apoptosis Assays
These assays quantify the cytotoxic and pro-apoptotic effects of S63845 on cancer cells.
3.3.1. MTT Assay for Cell Viability
Materials:
-
Cancer cell lines
-
96-well plates
-
S63845
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat cells with a serial dilution of S63845 for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. Cell viability is proportional to the absorbance. Calculate IC50 values from the dose-response curves.[12][13]
3.3.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
Cancer cell lines
-
S63845
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with S63845 as desired.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow for Mcl-1 Inhibitor Evaluation
The following diagram outlines a logical workflow for the preclinical evaluation of a novel Mcl-1 inhibitor's effect on the Bcl-2 family.
Caption: A workflow for characterizing a novel Mcl-1 inhibitor's effects on Bcl-2 proteins.
This comprehensive guide provides a detailed overview of the effects of the Mcl-1 inhibitor S63845 on the Bcl-2 family of proteins, supported by quantitative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers in the field of apoptosis and cancer drug development.
References
- 1. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Bak and Bcl-xL Participate in Regulating Sensitivity of Solid Tumor Derived Cell Lines to Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterogeneous modulation of Bcl-2 family members and drug efflux mediate MCL-1 inhibitor resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma | Haematologica [haematologica.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Preclinical Evaluation of Potent Mcl-1 Inhibitors in Hematological Malignancies: A Technical Guide
Disclaimer: The specific designation "Mcl-1 inhibitor 10" does not correspond to a publicly disclosed or standardly named compound in the reviewed scientific literature. This guide, therefore, synthesizes preclinical data from several well-characterized, potent, and selective small-molecule Mcl-1 inhibitors that have been evaluated in hematological malignancies. Data from compounds such as S63845, AZD5991, and AMG 176 are used as representative examples to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a key survival mechanism for many cancer cells and is associated with high tumor grade, poor prognosis, and resistance to conventional therapies, particularly in hematological malignancies like multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL).[2][3][4] This makes Mcl-1 a compelling therapeutic target. The development of small-molecule inhibitors that specifically target Mcl-1 has opened a new avenue for cancer treatment.[5][6][7] This document provides an in-depth guide to the preclinical evaluation of these inhibitors.
Mechanism of Action: Restoring Apoptosis
Mcl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins, specifically the "effector" proteins BAK and BAX, and "BH3-only" proteins like BIM and NOXA.[1][8][9] This action prevents the oligomerization of BAK/BAX on the outer mitochondrial membrane, a critical step for initiating the intrinsic apoptosis pathway.[9][10]
Potent Mcl-1 inhibitors are designed as "BH3 mimetics." They competitively bind to the BH3-binding groove on the Mcl-1 protein with high affinity.[4] This binding displaces the pro-apoptotic proteins previously sequestered by Mcl-1. The released BAK and BAX are then free to oligomerize, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death (apoptosis).[1][4]
Quantitative Data Summary
The preclinical efficacy of Mcl-1 inhibitors is demonstrated through extensive in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Mcl-1 Inhibitors in Hematological Malignancy Cell Lines
This table summarizes the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of various Mcl-1 inhibitors across a panel of cancer cell lines. Lower values indicate higher potency.
| Inhibitor | Cell Line | Cancer Type | Potency (EC50/IC50) | Reference |
| S63845 | MOLP-8 | Multiple Myeloma | KD = 0.19 nM | [4] |
| H929 | Multiple Myeloma | - | [11] | |
| Various | MM, AML, Lymphoma | Potent Activity | [4] | |
| AZD5991 | MOLP-8 | Multiple Myeloma | EC50 = 50 nM | [12] |
| Various | MM & AML lines | Induces Apoptosis | [13] | |
| AMG 176 | Various | AML | Induces Cell Death | [5] |
| Compound 9 | MV-4-11 | Leukemia | - | [2] |
| A-1210477 | H929 | Multiple Myeloma | Kills MCL-1 dependent cells | [11] |
Note: Specific EC50/IC50 values are not always available in the provided search results abstracts; "Potent Activity" or "Induces Apoptosis" indicates that the compound was effective in the low nanomolar to micromolar range as described in the text.
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Hematological Malignancy Xenograft Models
This table outlines the outcomes of administering Mcl-1 inhibitors in animal models bearing human hematological tumors.
| Inhibitor | Cancer Model | Dosing & Administration | Outcome | Reference | | :--- | :--- | :--- | :--- | | AZD5991 | MM Xenograft | 100 mg/kg | Complete Tumor Regression |[4] | | | MM Xenograft | 10 mg/kg | 52% Tumor Growth Inhibition |[4] | | Compound 9 | AMO-1 Subcutaneous Xenograft | 100 mg/kg IP, QDx14 | 60% Tumor Growth Inhibition |[2] | | | MV-4-11 Disseminated Leukemia | 75 mg/kg IP, QDx21 | Near elimination of leukemia cells |[2] | | Compound 26 | MOLM-13 Xenograft | 60-80 mg/kg | Tumor Regression |[3] | | S63845 | Various | - | Potent Anti-Tumor Activity |[14] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the preclinical evaluation of drug candidates.
Key In Vitro Experimental Protocols
-
Mcl-1 Binding Assay (Fluorescence Polarization):
-
Objective: To quantify the binding affinity of the inhibitor to the Mcl-1 protein.
-
Methodology: A fluorescently labeled BH3 peptide (e.g., from the BIM protein) is incubated with recombinant human Mcl-1 protein. In the bound state, the large complex tumbles slowly, emitting highly polarized light. Upon addition of a competitive Mcl-1 inhibitor, the fluorescent peptide is displaced, tumbles faster, and emits depolarized light. The change in polarization is measured to calculate the inhibitor's binding affinity (Ki) or IC50.
-
-
Cell Viability and Apoptosis Assays:
-
Objective: To measure the effect of the inhibitor on cancer cell survival and its ability to induce apoptosis.
-
Methodology (Cell Viability): Hematological cancer cell lines (e.g., MOLP-8, H929) are seeded in 96-well plates and treated with a serial dilution of the Mcl-1 inhibitor for 24-72 hours. Cell viability is assessed using reagents like CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Methodology (Apoptosis): Apoptosis is quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes in late apoptosis or necrosis. Caspase-3/7 activity can also be measured using a luminescent substrate (e.g., Caspase-Glo® 3/7 Assay) to confirm the engagement of the apoptotic pathway.[4][12]
-
-
Co-immunoprecipitation (Co-IP) and Western Blotting:
-
Objective: To demonstrate that the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., BIM, BAK) within the cell.
-
Methodology: Mcl-1-dependent cells are treated with the inhibitor for a short duration (e.g., 4-6 hours).[11] Cells are then lysed, and an antibody against Mcl-1 is used to pull down Mcl-1 and its associated proteins. The immunoprecipitated complex is then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies for BIM or BAK. A reduction in the amount of co-precipitated BIM or BAK in inhibitor-treated samples compared to a vehicle control confirms the mechanism of action.[11]
-
In Vivo Xenograft Model Protocol
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the Mcl-1 inhibitor in a living organism.
-
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a human hematological cancer cell line (e.g., MOLP-8 for MM, MV-4-11 for AML).[2][12]
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³) or leukemia is established, mice are randomized into vehicle control and treatment groups. The Mcl-1 inhibitor is administered (e.g., intravenously, intraperitoneally) according to a predetermined schedule (e.g., daily, twice weekly).[2][4]
-
Efficacy Assessment: Tumor volume is measured regularly with calipers. For disseminated leukemia models, tumor burden can be monitored via bioluminescence imaging or flow cytometry of peripheral blood and bone marrow.[2] Body weight and general health are monitored as indicators of toxicity.
-
Pharmacodynamic Assessment: At the end of the study, tumors can be harvested at specific time points post-dose to analyze target engagement (e.g., via Co-IP) and apoptosis markers (e.g., cleaved caspase-3).[3]
-
Logical Framework and Combination Strategies
The potent single-agent activity of Mcl-1 inhibitors in Mcl-1-dependent tumors is well-documented.[14] However, a key aspect of their preclinical evaluation is exploring their potential in combination therapies. Overexpression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL can be a mechanism of resistance to Mcl-1 inhibition.[4] Therefore, combining an Mcl-1 inhibitor with a Bcl-2 inhibitor (like venetoclax) can produce synergistic effects, overcoming resistance and enhancing anti-tumor activity.[4][5][13]
Conclusion
The preclinical data for potent and selective Mcl-1 inhibitors demonstrate a robust anti-tumor effect in a wide range of hematological malignancy models. These agents effectively engage their target, disrupt protein-protein interactions critical for cancer cell survival, and induce rapid apoptosis. In vivo studies have confirmed that this on-target activity translates into significant tumor growth inhibition and regression at well-tolerated doses. The potential for synergistic combinations with other Bcl-2 family inhibitors, such as venetoclax, further highlights the therapeutic promise of targeting Mcl-1.[13] Continued research and clinical trials are essential to fully realize the potential of Mcl-1 inhibition as a valuable strategy in the fight against hematological cancers.[6]
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. scienceopen.com [scienceopen.com]
- 12. | BioWorld [bioworld.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Mcl-1 Inhibitor 10: A Deep Dive into its Potential as a Cancer Therapeutic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), a pivotal anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical survival factor for a multitude of human cancers. Its overexpression is frequently associated with tumor progression, resistance to conventional chemotherapies, and poor patient prognosis. Consequently, the development of potent and selective Mcl-1 inhibitors represents a promising therapeutic strategy in oncology. This technical guide focuses on Mcl-1 inhibitor 10, a notable compound in this class, and provides a comprehensive overview of its mechanism of action, preclinical data, and the experimental methodologies crucial for its evaluation.
Core Concepts: The Role of Mcl-1 in Cancer
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bax, thereby preventing their activation and the subsequent initiation of the intrinsic apoptotic pathway. This pathway, when activated, leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in programmed cell death. In many cancer cells, the overexpression of Mcl-1 creates a dependency, making them exquisitely sensitive to therapeutic agents that can disrupt the Mcl-1-mediated sequestration of pro-apoptotic factors.
This compound: A Profile
This compound, also identified as compound 43, is a potent and selective small molecule inhibitor of Mcl-1.[1][2][3] It is designed to fit into the BH3-binding groove of the Mcl-1 protein, disrupting its interaction with pro-apoptotic partners. This action effectively "unleashes" the pro-apoptotic machinery, triggering cell death in Mcl-1-dependent cancer cells.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and other well-characterized Mcl-1 inhibitors, providing a comparative landscape of their potency and efficacy.
Table 1: In Vitro Binding Affinity and Cellular Potency of Mcl-1 Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 / GI50 (nM) | Cell Line(s) | Assay Type |
| This compound (compound 43) | Mcl-1 | Not Reported | 670 | Not Specified | Not Specified |
| A-1210477 | Mcl-1 | 0.454 | 26.2 | Non-small-cell lung cancer cell lines | Not Specified |
| AMG-176 | Mcl-1 | Not Reported | Induces cell death at nanomolar concentrations | Chronic Lymphocytic Leukemia (CLL) primary cells | Not Specified |
| AZD5991 | Mcl-1 | 0.2 | 0.72 (FRET) | Multiple Myeloma and Acute Myeloid Leukemia cell lines | FRET |
| S63845 | Mcl-1 | Not Reported | 23 - 78 | Small Cell Lung Cancer (SCLC) cell lines | Cell Viability |
| Mcl-1 inhibitor 3 (compound 1) | Mcl-1 | 0.061 | 19 | OPM-2 | Cell Viability |
| Mcl-1 inhibitor 9 | Mcl-1 | < 0.2 | 120 | NCI-H929 | Growth Inhibition |
| Mcl-1 inhibitor 14 ((Ra)-10) | Mcl-1 | 0.018 | Not Reported | Not Specified | Not Specified |
| Mcl-1-IN-19 (compound 26) | Mcl-1 | 0.086 | 43 | H929 | Growth Inhibition |
Note: Data for this compound is limited in the public domain. The table includes data from other prominent Mcl-1 inhibitors for comparative purposes. The specific assay conditions can influence the reported values.
Table 2: In Vivo Efficacy of Representative Mcl-1 Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen & Route | Key Efficacy Results |
| AMG-176 | MOLM-13 (AML) Xenograft | Not specified in detail | Robust anti-tumor activity at tolerated doses |
| S63845 | NCI-H146 (SCLC) Xenograft | 25 mg/kg, daily, IV | Significant tumor growth inhibition |
| AZD5991 | MOLP-8 (Multiple Myeloma) Xenograft | 30 mg/kg, single i.v. dose | 93% Tumor Growth Inhibition |
| Compound 42 | Hematological and Triple Negative Breast Cancer Xenografts | Not specified in detail | Inhibited tumor growth at well-tolerated doses |
| Compound 13 (macrocyclic inhibitor) | A427 (NSCLC) Xenograft | 30 and 60 mg/kg | Achieved tumor regression |
Note: Specific in vivo efficacy data for this compound is not publicly available. The data presented here for other potent Mcl-1 inhibitors serves as a representation of the potential anti-tumor activity of this class of compounds.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mcl-1 signaling pathway and inhibitor action.
Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft study.
Key Experimental Protocols
Detailed and robust experimental protocols are fundamental to the accurate assessment of Mcl-1 inhibitors. The following sections provide methodologies for key assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to Mcl-1 by disrupting the interaction between a labeled Mcl-1 protein and a fluorescently labeled BH3 peptide.
Principle: A terbium-labeled anti-His antibody binds to a His-tagged Mcl-1 protein (donor), and a dye-labeled BH3 peptide (e.g., from BIM or NOXA) binds to Mcl-1 (acceptor). In the absence of an inhibitor, the proximity of the donor and acceptor allows for FRET. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant His-tagged Mcl-1 protein
-
Dye-labeled BH3 peptide
-
Terbium-labeled anti-His antibody
-
Assay Buffer (e.g., PBS, 0.05% Tween-20)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well microplates
-
Fluorescence plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a master mix containing the terbium-labeled antibody and the dye-labeled BH3 peptide in assay buffer.
-
Add the master mix to the wells of a 384-well plate.
-
Add the serially diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition.
-
Add the recombinant Mcl-1 protein to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptosis in cells treated with an Mcl-1 inhibitor.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide staining kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a predetermined time (e.g., 24, 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an Mcl-1 inhibitor in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the Mcl-1 inhibitor, and the effect on tumor growth and animal survival is monitored.
Materials:
-
Mcl-1-dependent human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control).
-
Administer the treatments according to the planned schedule and route (e.g., daily oral gavage, twice-weekly intraperitoneal injection).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until a pre-defined endpoint is reached (e.g., tumors reach a maximum size, or a specific time point).
-
Analyze the data to determine tumor growth inhibition (TGI), tumor regression, and any effects on survival.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify target engagement of a drug in a cellular environment.
Principle: The binding of a ligand (drug) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the drug and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A drug that binds to the target will result in a shift of the melting curve to a higher temperature.
Materials:
-
Cancer cell line
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for Mcl-1
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing folded proteins) from the precipitated, unfolded proteins by centrifugation.
-
Analyze the amount of soluble Mcl-1 in the supernatant of each sample by Western blotting.
-
Plot the amount of soluble Mcl-1 as a function of temperature to generate melting curves for both the vehicle- and drug-treated samples. A shift in the melting curve indicates target engagement.
Conclusion
This compound, along with other potent and selective inhibitors of Mcl-1, holds significant promise as a therapeutic agent for a variety of cancers that are dependent on this anti-apoptotic protein for their survival. The data and protocols presented in this guide provide a framework for the continued investigation and development of this important class of anti-cancer drugs. Rigorous preclinical evaluation using the described methodologies is essential to fully characterize the therapeutic potential of Mcl-1 inhibitors and to guide their successful translation into the clinic.
References
An In-depth Technical Guide on the Chemical Properties and Stability of the Mcl-1 Inhibitor A-1210477
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of A-1210477, a potent and selective inhibitor of the Myeloid cell leukemia-1 (Mcl-1) protein. The information contained herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.
Chemical Properties
A-1210477 is a small molecule inhibitor that has been instrumental in the study of Mcl-1-dependent cancers.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 7-(5-((4-(4-(N,N-dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid | [2] |
| Molecular Formula | C46H55N7O7S | [2][3][4][5] |
| Molecular Weight | 850.04 g/mol | [2][3][4] |
| CAS Number | 1668553-26-1 | [2][3][4][5] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: ≥ 10 mg/mL (11.76 mM) (requires sonication) DMF: Slightly soluble Ethanol: Slightly soluble Water: Insoluble | [3][4][5][6] |
Stability and Storage
Proper handling and storage of A-1210477 are crucial to maintain its integrity and activity for research purposes.
| Condition | Recommendation | Duration | Source |
| Solid (Powder) | Store at -20°C. Keep vial tightly sealed. | Up to 3 years | [3][4] |
| Store at 4°C. | Up to 2 years | [3] | |
| In Solvent (e.g., DMSO) | Aliquot and store in tightly sealed vials at -80°C. | Up to 2 years | [3][7] |
| Aliquot and store in tightly sealed vials at -20°C. | Up to 1 year | [3][7] |
It is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[8] For solutions, it is advisable to prepare them fresh for each experiment and avoid repeated freeze-thaw cycles.[7][8]
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
A-1210477
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers (e.g., citrate (B86180) buffer for acidic pH, carbonate buffer for basic pH)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector
-
Validated analytical method for A-1210477 quantification
Procedure:
-
Add an excess amount of solid A-1210477 to a glass vial. The excess solid should be visible to ensure saturation.
-
Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Tightly seal the vial and place it in an orbital shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of A-1210477.
-
The determined concentration represents the equilibrium solubility of A-1210477 in the tested buffer at the specified temperature.
Protocol for a Stability-Indicating HPLC Method
This protocol outlines the development of an HPLC method to separate A-1210477 from its potential degradation products, which is essential for stability studies.
Materials:
-
A-1210477
-
HPLC grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Buffers (e.g., phosphate, acetate)
-
Acids (e.g., hydrochloric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 HPLC column
Method Development:
-
Wavelength Selection: Dissolve A-1210477 in a suitable solvent and scan its UV spectrum to determine the wavelength of maximum absorbance (λmax).
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water, with a common buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Optimize the mobile phase composition (isocratic or gradient elution) to achieve a well-shaped, symmetrical peak for the intact A-1210477 with a reasonable retention time.
-
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Dissolve A-1210477 in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., at 60-80°C) for a defined period.
-
Basic Hydrolysis: Dissolve A-1210477 in a basic solution (e.g., 0.1 M NaOH) and heat.
-
Oxidative Degradation: Treat A-1210477 with an oxidizing agent (e.g., 3% H2O2) at room temperature or with heating.
-
Thermal Degradation: Expose solid A-1210477 to dry heat (e.g., in an oven).
-
Photodegradation: Expose a solution of A-1210477 to UV light.
-
-
Method Validation:
-
Inject the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent A-1210477 peak.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the regulation of apoptosis and how inhibitors like A-1210477 intervene.
Caption: Mcl-1 signaling pathway and the mechanism of action of A-1210477.
Experimental Workflow for Stability Testing
The diagram below outlines a typical workflow for assessing the stability of a compound like A-1210477.
Caption: A generalized workflow for conducting stability testing of A-1210477.
References
- 1. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
Crystallographic Insights into Mcl-1 Inhibition: A Technical Guide to the Mcl-1/AMG 176 Complex
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the crystallographic studies of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1) in complex with the potent and selective inhibitor, AMG 176. The structural and quantitative data presented herein offer crucial insights for the rational design and development of next-generation Mcl-1-targeting cancer therapeutics.
Introduction to Mcl-1 as a Therapeutic Target
Myeloid cell leukemia 1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate the intrinsic pathway of apoptosis. Overexpression of Mcl-1 is a common feature in a wide range of human cancers and is associated with tumor progression, resistance to conventional chemotherapies, and poor patient prognosis. By sequestering pro-apoptotic proteins such as Bak and Bim, Mcl-1 prevents the mitochondrial outer membrane permeabilization and the subsequent cascade of events leading to programmed cell death. Consequently, direct inhibition of Mcl-1 has emerged as a promising therapeutic strategy to restore apoptotic sensitivity in cancer cells.
Quantitative Data Summary: Mcl-1 in Complex with AMG 176
AMG 176 is a potent and selective small-molecule inhibitor of Mcl-1. The following table summarizes the key quantitative data from the crystallographic and binding affinity studies of Mcl-1 with AMG 176 (also referred to as compound 9 in some literature).
| Parameter | Value | Reference |
| PDB ID | 6OQC | [1][2] |
| Inhibitor | AMG 176 (compound 9) | [1][2] |
| Resolution | 1.80 Å | [1] |
| Binding Affinity (Ki) | 0.04 nM (0.00004 µM) | [3] |
| R-Value Work | 0.196 | [1] |
| R-Value Free | 0.233 | [1] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments involved in the crystallographic studies of Mcl-1 with small-molecule inhibitors like AMG 176.
Protein Expression and Purification
Recombinant human Mcl-1 (typically a truncated construct comprising the core Bcl-2 homology domains, e.g., residues 172-327) is expressed in an Escherichia coli expression system.
-
Expression: The Mcl-1 construct, often with an N-terminal affinity tag (e.g., His-tag), is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an optimal density.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme (B549824) and DNase. The cells are then lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged Mcl-1 is then eluted with a high concentration of imidazole.
-
Tag Cleavage: The affinity tag is removed by incubation with a specific protease (e.g., TEV protease) to yield the untagged Mcl-1 protein.
-
Ion-Exchange Chromatography: A second chromatography step, such as ion-exchange chromatography, is performed to separate the cleaved Mcl-1 from the uncleaved protein, the cleaved tag, and the protease.
-
Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain a highly pure and homogenous Mcl-1 protein sample, which is essential for crystallization. The protein purity is assessed by SDS-PAGE.
Crystallization
The purified Mcl-1 protein is concentrated and mixed with the inhibitor to form the complex for crystallization.
-
Complex Formation: A molar excess of the Mcl-1 inhibitor (e.g., AMG 176) is added to the purified Mcl-1 protein solution to ensure complete saturation of the binding sites.
-
Crystallization Screening: The Mcl-1/inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or in-house developed screens. The hanging drop or sitting drop vapor diffusion method is commonly employed. In this method, a small drop of the protein-inhibitor complex is mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol) and allowed to equilibrate against a larger volume of the reservoir solution.
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the protein, inhibitor, precipitant, and other additives, as well as the pH and temperature, to obtain diffraction-quality crystals.
X-ray Data Collection and Structure Determination
-
Cryo-protection and Data Collection: The optimized crystals are cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected from the frozen crystals at a synchrotron source.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using molecular replacement, with a previously determined structure of Mcl-1 as a search model. The initial model is then refined against the experimental diffraction data, and the inhibitor molecule is built into the electron density map. Iterative cycles of model building and refinement are performed until the final structure converges with good stereochemistry and agreement with the experimental data.
Visualizations
Mcl-1 Signaling Pathway
Caption: Simplified Mcl-1 signaling pathway illustrating pro-survival and pro-apoptotic inputs.
Experimental Workflow for Mcl-1 Crystallography
Caption: Experimental workflow for Mcl-1 crystallography with a small-molecule inhibitor.
References
Methodological & Application
Application Notes and Protocols for Mcl-1 Inhibitors in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the development and resistance of various cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the use of Mcl-1 inhibitors in preclinical in vivo mouse models, based on publicly available data for several well-characterized inhibitors.
Data Presentation: In Vivo Dosages and Schedules of Mcl-1 Inhibitors
The following table summarizes the in vivo administration details for several Mcl-1 inhibitors in various mouse cancer models. This information is crucial for designing effective preclinical studies.
| Mcl-1 Inhibitor | Mouse Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Outcome |
| Compound 9 | AMO-1 Xenograft | Multiple Myeloma | 100 mg/kg | Intraperitoneal (IP) | Daily for 14 days | 60% tumor growth inhibition[1] |
| MV-4-11 Xenograft | Disseminated Leukemia | 75 mg/kg | Intraperitoneal (IP) | Daily for 21 days | Near elimination of cancer cells[1] | |
| Compound 13 | A427 Xenograft | Non-Small Cell Lung Cancer | 30 mg/kg | Intravenous (IV) | Every 14 days | 85% tumor growth inhibition[2][3] |
| A427 Xenograft | Non-Small Cell Lung Cancer | 60 mg/kg | Intravenous (IV) | Every 14 days | Tumor regression[2][3] | |
| Compound 26 | NCI-H929 Xenograft | Multiple Myeloma | 60 mg/kg | Intravenous (IV) | Single dose | Tumor regression until day 7[1][4] |
| NCI-H929 Xenograft | Multiple Myeloma | 80 mg/kg | Intravenous (IV) | Single dose | Tumor regression until day 15[1][4] | |
| A427 Xenograft | Non-Small Cell Lung Cancer | 60 mg/kg | Intravenous (IV) | Every 7 days | Tumor regression[1] | |
| UMI-77 | BxPC-3 Xenograft | Pancreatic Cancer | 60 mg/kg | Not specified | Daily, 5 days/week for 2 weeks | 65% tumor growth inhibition[5] |
| S63845 | Humanized Mcl-1 Mouse | N/A (Toxicity study) | Not specified | Not specified | Not specified | Well-tolerated with transient changes in hematopoietic cells[1][4] |
| VU661013 | MV-4-11 Xenograft | Acute Myeloid Leukemia | 10, 25, or 75 mg/kg | Not specified | Not specified | Dose-dependent reduction in leukemia burden[6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the in vivo use of Mcl-1 inhibitors.
General In Vivo Xenograft Study Protocol
This protocol outlines the fundamental steps for establishing and utilizing a subcutaneous xenograft mouse model to evaluate the efficacy of Mcl-1 inhibitors.
a. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., NCI-H929, A427, AMO-1) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel to improve tumor take rate.
-
Subcutaneously inject 5-10 million cells in a volume of 100-200 µL into the flank of immunocompromised mice (e.g., SCID, NOD/SCID, or nude mice).
b. Tumor Growth Monitoring and Animal Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into control and treatment groups.
c. Drug Formulation and Administration:
-
Formulate the Mcl-1 inhibitor in a vehicle suitable for the chosen administration route. A common formulation for intravenous administration is 10% ethanol (B145695) and 10% Cremophor EL in saline.[1]
-
Administer the inhibitor and vehicle control according to the predetermined dose and schedule (e.g., daily IP injections or weekly IV injections).
d. Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights regularly throughout the study.
-
Monitor the animals for any clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacodynamic (PD) Analysis
PD studies are essential to confirm that the Mcl-1 inhibitor is engaging its target in vivo.
a. Sample Collection:
-
At specified time points after the final dose of the Mcl-1 inhibitor, collect tumor and/or tissue samples.
-
Samples can be flash-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for immunohistochemistry.
b. Western Blotting:
-
Prepare protein lysates from the collected tumor samples.
-
Perform Western blotting to assess the levels of Mcl-1 and downstream markers of apoptosis, such as cleaved caspase-3. A significant induction of cleaved caspase-3 indicates target engagement and induction of apoptosis.[4]
c. Co-immunoprecipitation:
-
To confirm the disruption of the Mcl-1:BIM protein-protein interaction, perform co-immunoprecipitation assays on tumor lysates. A decrease in the amount of BIM co-immunoprecipitated with Mcl-1 after treatment indicates effective target inhibition.[4]
Visualization of Pathways and Workflows
Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in regulating the intrinsic apoptosis pathway and how its inhibition promotes cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mcl-1 inhibitor 10 | 1580484-33-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DLBCL/MCL xenograft model | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Bcl-xL activity influences outcome of the mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 Inhibitor 10: Application Notes and Protocols for Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the efficacy of Mcl-1 Inhibitor 10 by evaluating its impact on cancer cell viability. Detailed protocols for two common and robust cell viability assays, the MTT and CellTiter-Glo® assays, are presented.
Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a common feature in various cancers, contributing to tumor cell survival and resistance to therapy.[1] Mcl-1 inhibitors are a promising class of targeted therapeutics designed to counteract this effect.[1] These inhibitors function by binding to the BH3-binding groove of the Mcl-1 protein, which prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bim.[2] This disruption frees Bak and Bim to initiate the mitochondrial apoptosis pathway, leading to the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.[2]
Data Presentation
The following tables summarize hypothetical quantitative data from cell viability assays performed with this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Treatment Duration (hours) | IC50 (µM) |
| NCI-H929 | Multiple Myeloma | CellTiter-Glo® | 48 | 0.037 |
| RS4;11 | Acute Lymphoblastic Leukemia | CellTiter-Glo® | 48 | >10 |
| H2110 | Non-Small Cell Lung Cancer | MTT | 72 | 1.5 |
| H23 | Non-Small Cell Lung Cancer | MTT | 72 | 2.8 |
| OPM-1 | Multiple Myeloma | CellTiter-Glo® | 72 | 0.5 |
Table 2: Comparison of Cell Viability Assay Performance
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Colorimetric measurement of metabolic activity (reduction of tetrazolium salt)[3] | Luminescent measurement of ATP levels[4] |
| Throughput | High | High |
| Sensitivity | Good | Excellent |
| Workflow | Multi-step (requires solubilization of formazan (B1609692) crystals)[2] | Single-step (add-and-read)[5] |
| Time to Result | 4-6 hours (post-incubation) | ~15 minutes (post-incubation) |
Signaling Pathway and Experimental Workflow Diagrams
Mcl-1 Signaling Pathway and Inhibition
Caption: Mechanism of Mcl-1 inhibitor-induced apoptosis.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow for the MTT assay.
Experimental Workflow: CellTiter-Glo® Assay
Caption: Step-by-step workflow for the CellTiter-Glo® assay.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)[2]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48-72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare and add serial dilutions of this compound as described for the MTT assay.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[5]
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[4]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[4]
-
-
Lysis and Signal Stabilization:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mcl-1 inhibitor 10 apoptosis detection methods (e.g., Annexin V, caspase cleavage)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family, frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy. The development of small molecule inhibitors targeting Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells. Accurate and robust detection of apoptosis is paramount in the preclinical evaluation of these inhibitors. This document provides detailed application notes and experimental protocols for ten widely used methods to detect and quantify apoptosis induced by Mcl-1 inhibitors.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 exerts its anti-apoptotic function by sequestering the pro-apoptotic proteins Bak and Bax, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[1] This action halts the release of cytochrome c and the activation of the caspase cascade. Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, displacing Bak and Bax, which are then free to oligomerize and initiate the intrinsic apoptotic pathway.[1]
Caption: Mcl-1 signaling pathway and the mechanism of its inhibition.
Quantitative Analysis of Mcl-1 Inhibitor-Induced Apoptosis
The following tables summarize representative quantitative data from studies investigating the pro-apoptotic effects of various Mcl-1 inhibitors.
Table 1: Apoptosis Induction by Mcl-1 Inhibitors (Annexin V Assay)
| Cell Line | Mcl-1 Inhibitor | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |
| MOLP-8 (Multiple Myeloma) | AZD5991 | 0.033 | EC50 for Caspase activation | [2] |
| MV4;11 (AML) | AZD5991 | 0.024 | EC50 for Caspase activation | [2] |
| Primary MM Cells | AZD5991 | <0.1 | EC50 in 71% of samples | [2] |
| NCI-H929 (Multiple Myeloma) | S63845 | <0.1 | IC50 | [3] |
| AMO1 (Multiple Myeloma) | S63845 | - | 114% TGImax in vivo | [3] |
| OPM-2 (Multiple Myeloma) | AMG-176 | - | Dose-dependent tumor regression | [4] |
Table 2: Apoptosis Induction by Mcl-1 Inhibitors (Caspase Cleavage)
| Cell Line | Mcl-1 Inhibitor | Concentration | Effect on Caspase-3/7 | Reference |
| NCI-H929 | Compound 13 | - | 13- to 16-fold increase | [5] |
| A427 | Compound 13 | - | 13- to 16-fold increase | [5] |
| MOLP-8 | AZD5991 | 33 nM | EC50 for activation | [2] |
| MV4;11 | AZD5991 | 24 nM | EC50 for activation | [2] |
Experimental Protocols for Apoptosis Detection
Below are detailed protocols for ten commonly used methods to assess apoptosis following treatment with Mcl-1 inhibitors.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. AZD5991 [openinnovation.astrazeneca.com]
- 3. apexbt.com [apexbt.com]
- 4. Deciphering the Therapeutic Potential of AMG 176: Targeting Mcl-1 in Cancer [synapse.patsnap.com]
- 5. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mcl-1 Inhibitor Xenograft Tumor Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a critical factor in the survival and proliferation of various cancer cells and is frequently associated with resistance to a wide range of anti-cancer therapies. Consequently, Mcl-1 has emerged as a high-priority target for cancer drug development. The development of potent and selective small-molecule inhibitors of Mcl-1 has provided a promising therapeutic strategy to induce apoptosis in cancer cells dependent on this protein for survival.
Preclinical evaluation of these inhibitors in xenograft tumor models is a crucial step in their development pipeline. These in vivo studies in immunocompromised mice, bearing either cancer cell line-derived xenografts (CDX) or patient-derived xenografts (PDX), are essential for assessing the anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties of Mcl-1 inhibitors. This document provides a compilation of data and protocols from various preclinical studies on Mcl-1 inhibitors in xenograft models, intended to guide researchers in designing and executing similar experiments.
Data Presentation: Efficacy of Mcl-1 Inhibitors in Xenograft Models
The following tables summarize the quantitative data from several key preclinical xenograft studies involving various Mcl-1 inhibitors.
Table 1: Monotherapy Efficacy of Mcl-1 Inhibitors in Hematological Malignancy Xenograft Models
| Mcl-1 Inhibitor | Cancer Type | Xenograft Model (Cell Line/PDX) | Dosing Schedule | Route of Administration | Observed Efficacy |
| AMG-176 | Multiple Myeloma | OPM-2 | 60 mg/kg, twice weekly | Oral Gavage | 21% tumor regression.[1] |
| Acute Myeloid Leukemia (AML) | MOLM13 (orthotopic) | 30 mg/kg, twice weekly | Oral Gavage | 55% reduction in bioluminescence.[1] | |
| AZD5991 | Multiple Myeloma | MOLP-8 | Single dose | Intravenous (IV) | Complete tumor regression.[2] |
| Acute Myeloid Leukemia (AML) | Disseminated models | Single dose | Intravenous (IV) | Tumor regressions.[2] | |
| S63845 | Multiple Myeloma | AMO1 | Not specified | Not specified | Significant tumor growth inhibition.[3] |
| VU661013 | Acute Myeloid Leukemia (AML) | MV-4-11 | Not specified | Not specified | Ameliorated tumor burden.[3] |
Table 2: Combination Therapy Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Mcl-1 Inhibitor | Combination Agent | Cancer Type | Xenograft Model (Cell Line/PDX) | Dosing Schedule | Route of Administration | Observed Efficacy |
| AMG-176 | Venetoclax | Acute Myeloid Leukemia (AML) | MOLM13 (orthotopic) | AMG-176: 30 mg/kg, twice weekly; Venetoclax: 50 mg/kg, daily | Oral Gavage | Synergistic reduction in tumor burden.[1] |
| AZD5991 | Venetoclax | Acute Myeloid Leukemia (AML) | In vivo models | Not specified | Not specified | Enhanced antitumor activity.[2] |
| Bortezomib | Multiple Myeloma | NCI-H929 | Not specified | Not specified | Enhanced efficacy.[4] | |
| S63845 | Docetaxel | Prostate Cancer | PC3 | S63845: 25 mg/kg, daily; Docetaxel: 10 mg/kg, once a week | Oral Gavage (S63845), Intraperitoneal (Docetaxel) | Significant reduction in tumor growth.[5] |
| Navitoclax | Melanoma | A375, MB3616 (PDX) | Not specified | Not specified | Synergistic inhibition of tumor growth.[6] | |
| VU661013 | Venetoclax | Acute Myeloid Leukemia (AML) | PDX models | Not specified | Not specified | Decreased tumor burden in MCL-1 dependent patient samples.[7] |
Signaling Pathways and Experimental Workflows
Mcl-1 Signaling Pathway in Apoptosis Regulation
Mcl-1 is a central regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins BIM, PUMA, and BAK, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing the pro-apoptotic proteins. The released BAK can then oligomerize, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD5991 [openinnovation.astrazeneca.com]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell transcriptomics identifies Mcl-1 as a target for senolytic therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
Application Notes and Protocols: Mcl-1 and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Background: The Role of BCL-2 Family Proteins in Apoptosis
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1] This family includes both anti-apoptotic proteins (such as BCL-2, MCL-1, and BCL-xL) and pro-apoptotic proteins (such as BIM, BAX, and BAK). In healthy cells, a delicate balance between these proteins prevents inappropriate cell death. Anti-apoptotic proteins function by sequestering pro-apoptotic effector proteins like BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent cascade of events leading to cell death.[1][2] In many cancers, this balance is disrupted, with anti-apoptotic proteins being overexpressed, which allows cancer cells to evade apoptosis and survive.[3]
Rationale for Combination Therapy: Overcoming Venetoclax (B612062) Resistance
Venetoclax (ABT-199) is a potent and selective "BH3-mimetic" that specifically inhibits the anti-apoptotic protein BCL-2.[4] It has shown significant efficacy in hematologic malignancies like chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[4][5] Venetoclax works by binding to BCL-2, displacing pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK, ultimately triggering apoptosis.[4]
However, both intrinsic and acquired resistance to venetoclax is a significant clinical challenge.[6] A primary mechanism of this resistance is the overexpression of Myeloid Cell Leukemia 1 (MCL-1), another key anti-apoptotic protein that is not targeted by venetoclax.[2][4][6] When venetoclax blocks BCL-2, the freed BIM can be sequestered by the overexpressed MCL-1, neutralizing the pro-apoptotic signal and allowing the cancer cell to survive.[1][7][8] This dependency-shift makes MCL-1 a critical target for restoring sensitivity to BCL-2 inhibition.
Mechanism of Synergy
The combination of an MCL-1 inhibitor with venetoclax is based on the rationale of co-targeting the two primary anti-apoptotic dependencies in many cancer cells. By simultaneously inhibiting both BCL-2 and MCL-1, the pro-apoptotic protein BIM is fully liberated and can effectively activate BAX/BAK, leading to robust and synergistic apoptosis.[7][9] This dual inhibition overcomes the primary resistance mechanism to venetoclax, suggesting that this combination could be effective in patients who are resistant to or have relapsed on venetoclax monotherapy.[2][9] Preclinical studies have consistently demonstrated that this combination leads to synergistic cell death in various cancer models, including multiple myeloma and AML.[2][7]
II. Data Presentation: Preclinical Efficacy
The following tables summarize quantitative data from preclinical studies evaluating the combination of MCL-1 inhibitors (e.g., S63845, VU661013) and venetoclax.
Table 1: In Vitro Single-Agent and Combination Efficacy in AML Cell Lines
| Cell Line | Mcl-1 Inhibitor (VU661013) GI₅₀ (µM) | Venetoclax GI₅₀ (µM) | Combination Effect |
|---|---|---|---|
| MOLM-13 | ~0.1 | >10 | Synergy |
| MV-4-11 | ~0.01 | ~0.005 | Synergy |
| OCI-AML3 | ~0.01 | ~0.001 | Synergy |
| K562 | >10 | >10 | N/A |
(Data adapted from studies on various AML cell lines showing growth inhibition (GI₅₀) values. Specific values can vary based on experimental conditions. The combination consistently shows synergistic effects in sensitive cell lines)[2]
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Model | Treatment Group | Outcome Measure | Result | Reference |
|---|---|---|---|---|
| Multiple Myeloma (RPMI-8226) | S63845 + Venetoclax | Tumor Growth Delay | ~30 days delay vs. control | [7] |
| AML (MV-4-11) | VU661013 (75 mg/kg) | Median Survival | 43 days | [10] |
| AML (MV-4-11) | Vehicle Control | Median Survival | 31 days | [10] |
| AML (PDX Model) | VU661013 + Venetoclax | Cell Viability | Significant decrease vs. single agents | [2][10] |
(PDX: Patient-Derived Xenograft)
III. Visualizations
Caption: Mechanism of synergistic apoptosis via dual inhibition of MCL-1 and BCL-2.
Caption: General experimental workflow for evaluating Mcl-1i and Venetoclax combination.
IV. Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of Mcl-1 inhibitor and venetoclax combination on cell proliferation and viability in a 96-well format.
Materials:
-
AML or other relevant cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Mcl-1 inhibitor and Venetoclax stock solutions (in DMSO)
-
96-well clear flat-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar tetrazolium salt-based reagent[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5.0 x 10⁴ cells per well in 100 µL of complete medium.[11] For adherent cells, allow them to attach overnight.
-
Drug Preparation: Prepare serial dilutions of the Mcl-1 inhibitor and venetoclax in complete culture medium. Create a dose-response matrix to test various concentrations of each drug alone and in combination. Include a vehicle control (DMSO) at a concentration equivalent to the highest drug concentration.
-
Treatment: Add the prepared drug solutions to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, until a visible color change occurs.[11]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[7]
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
Treated and control cells from culture
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)[12]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the Mcl-1 inhibitor, venetoclax, and the combination for a predetermined time (e.g., 24 or 48 hours).
-
Harvesting: Harvest cells (including suspension cells and any detached adherent cells) and transfer to microcentrifuge tubes.
-
Washing: Centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Use a 488 nm laser for excitation.[12]
-
Data Analysis: Differentiate cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive Quantify the percentage of cells in each quadrant.
-
Protocol 3: Western Blotting for BCL-2 Family Proteins
This protocol is to assess the expression levels of proteins such as MCL-1, BCL-2, and BIM.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors[13]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCL-1, anti-BCL-2, anti-BIM, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cell pellets in ice-cold RIPA buffer.[13]
-
Quantification: Determine protein concentration using a BCA assay.[14]
-
Loading: Normalize protein amounts (e.g., 20-50 µg per lane), add Laemmli buffer, and boil at 95°C for 5 minutes.[14][15]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.[15]
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF membrane.[13][16]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13][14]
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washes, apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., Actin).
Protocol 4: Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions
This protocol is used to determine if the combination treatment disrupts the interaction between MCL-1/BCL-2 and BIM.[7]
Materials:
-
Cell lysates (prepared in a non-denaturing lysis buffer)
-
Co-IP antibody (e.g., anti-BIM)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer and Elution buffer
-
Western blot reagents (from Protocol 3)
Procedure:
-
Lysate Preparation: Prepare cell lysates using a non-denaturing IP lysis buffer. Pre-clear the lysate by incubating with beads/resin for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BIM antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 3. Probe the membrane with antibodies against MCL-1 and BCL-2 to see what was bound to BIM in each treatment condition.[7]
Protocol 5: In Vivo Xenograft Model Evaluation
This protocol provides a general framework for assessing the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NSGS or NOD-SCID)
-
Cancer cell line (e.g., MV-4-11) or patient-derived cells[2]
-
Mcl-1 inhibitor and Venetoclax formulations for in vivo use
-
Calipers for tumor measurement
-
Sterile surgical and injection equipment
Procedure:
-
Xenograft Implantation: Subcutaneously or intravenously inject a suspension of cancer cells into the mice. For PDX models, implant patient tumor fragments.[2][18]
-
Tumor Growth: Allow tumors to establish to a palpable size (e.g., ~120 mm³).[18]
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Mcl-1 inhibitor alone, Venetoclax alone, Combination).
-
Treatment: Administer drugs according to the planned schedule, route (e.g., oral gavage, intraperitoneal injection), and dose.[2][10][18] Monitor mice daily for signs of toxicity, including body weight loss.[7]
-
Efficacy Monitoring:
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
For disseminated leukemia models, monitor disease burden by analyzing peripheral blood for human CD45+ cells via flow cytometry.[2]
-
-
Endpoint: Continue treatment until a predetermined endpoint (e.g., tumor volume limit, signs of morbidity, or a fixed study duration).
-
Analysis: Compare tumor growth inhibition, overall survival, and any relevant biomarkers between the treatment groups. Statistical analysis (e.g., Kaplan-Meier survival curves) should be performed.[10]
References
- 1. oaepublish.com [oaepublish.com]
- 2. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Venetoclax synergizes with Wnt/β-catenin inhibitor C-82 in acute myeloid leukemia by increasing the degradation of Mcl-1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. antibodiesinc.com [antibodiesinc.com]
- 16. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Mcl-1 Inhibitors in Primary Patient-Derived Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators.[1][2][3] Mcl-1 prevents programmed cell death, or apoptosis, by binding to and sequestering pro-apoptotic proteins like Bak and Bim.[4] In many cancers, including hematological malignancies and solid tumors, Mcl-1 is overexpressed, contributing to tumor progression and resistance to conventional therapies.[1][5][6] This makes Mcl-1 a compelling therapeutic target in oncology.[1][5][6]
This document provides detailed application notes and protocols for the use of potent and selective Mcl-1 inhibitors in primary patient-derived cancer cells. As "Mcl-1 inhibitor 10" is not a standard designation, this guide will focus on well-characterized, clinically relevant Mcl-1 inhibitors such as AZD5991, S63845, and A-1210477 as representative examples. These protocols are designed to assist researchers in the preclinical evaluation of Mcl-1 inhibitors using patient-derived cancer models.
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 inhibitors are BH3 mimetics that bind with high affinity to the BH3-binding groove of the Mcl-1 protein.[7] This competitive binding displaces pro-apoptotic proteins, such as Bak and Bim, from Mcl-1.[4] The released Bak and Bax can then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptotic cell death.[2][8]
Figure 1: Mcl-1 Signaling Pathway and Inhibition.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of several potent Mcl-1 inhibitors against a range of cancer cell lines, including data from primary patient-derived samples where available.
Table 1: In Vitro Activity of AZD5991
| Cell Line/Primary Sample | Cancer Type | Assay | EC50/IC50 (nM) | Reference |
| MOLP-8 | Multiple Myeloma | Caspase Activity (6h) | 33 | [9] |
| MV4-11 | Acute Myeloid Leukemia | Caspase Activity (6h) | 24 | [9] |
| Primary MM Cells (34/48 patient samples) | Multiple Myeloma | Annexin V (24h) | <100 | [9] |
Table 2: In Vitro Activity of S63845
| Cell Line/Primary Sample | Cancer Type | Assay | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | Cell Viability | <100 | [8] |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | 4-233 | [10] |
| Primary AML Cells | Acute Myeloid Leukemia | Cell Viability | <150 | [10] |
Table 3: In Vitro Activity of A-1210477
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| H929 | Multiple Myeloma | Cell Viability | 26.2 | [1] |
| H2110 | Non-Small Cell Lung Cancer | Cell Viability | <10,000 | [11] |
| H23 | Non-Small Cell Lung Cancer | Cell Viability | <10,000 | [11] |
Table 4: In Vitro Activity of UMI-77
| Cell Line | Cancer Type | Binding Affinity (Ki, µM) | Cell Growth Inhibition (IC50, µM) | Reference |
| Pancreatic Cancer Cells (BxPC-3) | Pancreatic Cancer | 0.49 | ~5-10 | [1][12] |
Experimental Protocols
The following protocols provide a framework for the evaluation of Mcl-1 inhibitors in primary patient-derived cancer cells.
Figure 2: Experimental Workflow for Mcl-1 Inhibitor Testing.
Protocol 1: Isolation and Culture of Primary Patient-Derived Cancer Cells
Materials:
-
Fresh primary tumor tissue or bone marrow aspirate
-
RPMI-1640 or appropriate basal media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ficoll-Paque PLUS (for bone marrow)
-
Collagenase/Hyaluronidase or commercial tumor dissociation kit
-
DNase I
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Sample Collection: Obtain fresh tumor tissue or bone marrow aspirates from patients under appropriate ethical guidelines.
-
Mechanical and Enzymatic Dissociation (Solid Tumors):
-
Wash the tissue with cold PBS.
-
Mince the tissue into small fragments (1-2 mm³).
-
Incubate the fragments in a dissociation buffer containing collagenase, hyaluronidase, and DNase I at 37°C with agitation for 30-60 minutes, or as per the manufacturer's protocol for a commercial kit.
-
Filter the cell suspension through a 70-µm cell strainer to remove undigested tissue.
-
-
Mononuclear Cell Isolation (Hematological Malignancies):
-
Dilute bone marrow aspirate with PBS.
-
Carefully layer the diluted sample over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
-
Cell Culture:
-
Wash the isolated cells with PBS and resuspend in complete culture medium (e.g., RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin).
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Monitor the cells daily and change the medium as needed.
-
Protocol 2: Cell Viability Assay
Materials:
-
Primary cancer cells
-
Mcl-1 inhibitor stock solution (e.g., AZD5991 in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed primary cancer cells in an opaque-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.
-
Drug Treatment:
-
Prepare serial dilutions of the Mcl-1 inhibitor in culture medium.
-
Add the diluted inhibitor to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Materials:
-
Primary cancer cells treated with Mcl-1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat primary cancer cells with the Mcl-1 inhibitor at various concentrations for a specified time (e.g., 24-48 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Protocol 4: Western Blot Analysis for Apoptosis Markers
Materials:
-
Primary cancer cells treated with Mcl-1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bim, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with the Mcl-1 inhibitor for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control.
-
Conclusion
The use of primary patient-derived cancer cells provides a clinically relevant platform for the preclinical evaluation of Mcl-1 inhibitors. The protocols outlined in this document offer a comprehensive guide for assessing the efficacy and mechanism of action of these promising therapeutic agents. Careful execution of these experiments will yield valuable data to inform the continued development of Mcl-1 inhibitors for cancer therapy.
References
- 1. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. captortherapeutics.com [captortherapeutics.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. AZD5991 [openinnovation.astrazeneca.com]
- 10. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Mcl-1 Inhibitor Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key survival mechanism for many cancer cells and is associated with resistance to various cancer therapies.[1][2][3][4] Consequently, small molecule inhibitors targeting Mcl-1 have emerged as a promising class of anti-cancer agents.[3][5] This document provides detailed application notes and protocols for the administration of Mcl-1 inhibitors in preclinical animal studies, with a focus on "Mcl-1 inhibitor 10" as a representative compound.
Note on "this compound": The designation "this compound" is not universally unique to a single public compound. Various research groups have designated different molecules as compound 10 . This guide synthesizes data from several well-characterized Mcl-1 inhibitors to provide a representative protocol for researchers working with novel or proprietary Mcl-1 inhibitors.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 prevents apoptosis by sequestering pro-apoptotic proteins like Bak and Bim.[6] Mcl-1 inhibitors, acting as BH3 mimetics, bind to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic partners. This leads to the activation of Bak and Bax, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[6][7]
Administration Routes and Formulations
The primary route of administration for Mcl-1 inhibitors in preclinical animal models, particularly for efficacy studies in xenografts, is intravenous (IV) injection.[2][8] This route ensures direct systemic exposure and allows for precise control over dosing. Intraperitoneal (IP) administration has also been reported.[9] Oral bioavailability has been a developmental goal, with some newer macrocyclic inhibitors showing promise.[10]
Formulation is critical due to the often poor aqueous solubility of small molecule inhibitors. While specific formulations are often proprietary, a common approach involves dissolving the compound in a vehicle suitable for IV injection.
Table 1: Example Formulations for Preclinical Mcl-1 Inhibitors
| Component | Purpose | Example Concentration |
| DMSO | Solubilizing Agent | 5-10% |
| PEG300/PEG400 | Co-solvent | 30-40% |
| Tween 80 / Solutol HS 15 | Surfactant | 5-10% |
| Saline or 5% Dextrose (D5W) | Vehicle | q.s. to 100% |
Note: Vehicle components and percentages must be optimized for each specific inhibitor to ensure solubility and minimize toxicity. Always perform tolerability studies with the vehicle alone.
Dosing and Pharmacokinetics in Animal Models
Dosages for Mcl-1 inhibitors can vary widely based on the compound's potency, the animal model, and the dosing schedule. Pharmacokinetic (PK) properties determine the exposure and half-life of the drug in vivo.
Table 2: Summary of Preclinical Data for Representative Mcl-1 Inhibitors
| Compound Name | Animal Model | Administration Route | Dose & Schedule | Key PK/PD Findings | Reference |
| Compound 26 | Mouse (NCI-H929 xenograft) | IV | 60 or 80 mg/kg, single dose | Low clearance in mouse and dog. Achieved tumor regression. | [2][8] |
| S63845 | Humanized Mcl-1 Mouse | IV | 12.5 mg/kg (MTD), daily for 5 days | ~6-fold higher affinity for human vs. mouse Mcl-1. | [11] |
| AZD5991 | Mouse (MOLP-8 xenograft) | IV | 30-100 mg/kg, single dose | Full tumor regression at 60 and 100 mg/kg. | [12] |
| UMI-77 (Cmpd 10) | Mouse (Pancreatic xenograft) | IP (assumed) | Not specified | Reduced tumor growth by 56-65%. | [7] |
| Macrocyclic Inhibitor 13 | Mouse (A427 NSCLC xenograft) | IV | 30 and 60 mg/kg, q14d | Achieved tumor regression as a monotherapy. | [10] |
Experimental Protocol: In Vivo Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Mcl-1 inhibitor in a subcutaneous xenograft mouse model.
Materials and Reagents
-
This compound (or test compound)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, D5W)
-
Mcl-1 dependent human cancer cell line (e.g., NCI-H929, MOLP-8)
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or Nude mice), 6-8 weeks old
-
Sterile syringes and needles (27-30G)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and preservation reagents (formalin, liquid nitrogen)
Cell Culture and Implantation
-
Culture the selected cancer cell line under recommended conditions.
-
On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Monitor mice for tumor growth. Begin treatment when tumors reach an average volume of 150-200 mm³. Tumor volume (V) = (Length x Width²)/2.
Drug Formulation and Administration
-
Formulation Preparation: Prepare the drug formulation on the day of dosing. For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), at a dosing volume of 10 mL/kg (0.2 mL injection), a 1 mg/mL solution is needed.
-
a. Weigh the required amount of Mcl-1 inhibitor.
-
b. Dissolve in the minimum required volume of DMSO.
-
c. Add co-solvents (e.g., PEG300, Tween 80) and vortex until clear.
-
d. Bring to the final volume with the vehicle (e.g., D5W or saline) and mix thoroughly.
-
e. Prepare a vehicle-only control solution in parallel.
-
-
Administration:
-
Randomize mice into treatment groups (e.g., Vehicle, 10 mg/kg Mcl-1 inhibitor, 30 mg/kg Mcl-1 inhibitor). A group size of n=8-10 is typical.
-
Warm the formulation to room temperature if stored cold.
-
Administer the formulation via tail vein (IV) injection at the specified volume (e.g., 10 mL/kg).
-
Follow the predetermined dosing schedule (e.g., once daily, twice weekly).
-
Monitoring and Endpoints
-
Tumor Growth and Body Weight: Measure tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
Pharmacodynamic (PD) Studies: For satellite groups, collect tumors and blood at specific time points after dosing (e.g., 2, 6, 24 hours) to assess target engagement.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a set duration. Euthanize all animals and collect final tumor weights and tissues for analysis.
Data Analysis
-
Tumor Growth Inhibition (TGI): Calculate TGI as a percentage: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Regression: Report the number of partial and complete regressions in each treatment group.[10]
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of differences between treatment and control groups.
Conclusion
The successful in vivo evaluation of Mcl-1 inhibitors requires careful consideration of the administration route, formulation, and dosing schedule. Intravenous administration is a robust and common method for delivering these compounds in preclinical xenograft models. The protocols and data presented here provide a comprehensive framework for researchers to design and execute animal studies aimed at characterizing the efficacy and mechanism of action of novel Mcl-1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kuickresearch.com [kuickresearch.com]
- 6. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biorxiv.org [biorxiv.org]
- 12. | BioWorld [bioworld.com]
Application Notes and Protocols for Western Blot Analysis of Apoptosis Markers Following Treatment with a Selective Mcl-1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its overexpression is a significant factor in the survival of various cancer cells and is often associated with resistance to anti-cancer therapies.[3][4] Selective Mcl-1 inhibitors are a class of therapeutic agents that act as BH3 mimetics, binding directly to the BH3-binding groove of Mcl-1.[1][5] This action prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax, ultimately leading to the activation of the intrinsic mitochondrial pathway of apoptosis.[1][6]
Western blotting is a fundamental technique to elucidate the molecular mechanisms by which Mcl-1 inhibitors induce apoptosis. This method allows for the qualitative and quantitative analysis of key protein markers involved in the apoptotic cascade. This document provides detailed protocols for the use of a representative selective Mcl-1 inhibitor, AZD5991, in cell culture and the subsequent Western blot analysis of critical apoptosis markers, including cleaved caspase-3 and cleaved PARP. The principles and methods described herein can be adapted for other potent and selective Mcl-1 inhibitors.
Mechanism of Action of Mcl-1 Inhibition
Selective Mcl-1 inhibitors disrupt the balance of pro- and anti-apoptotic proteins at the mitochondria. By binding to Mcl-1, these inhibitors release pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[7][8]
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. probiologists.com [probiologists.com]
- 5. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Mcl-1 Inhibitor 10: Application Notes and Protocols for Flow Cytometry Analysis of Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family.[1][2] It plays a pivotal role in cell survival by sequestering pro-apoptotic proteins such as Bak and Bax, thereby preventing the initiation of the intrinsic apoptosis pathway.[2] Overexpression of Mcl-1 is a common characteristic of various human cancers and is associated with tumor progression, poor prognosis, and resistance to conventional cancer therapies.[2][3] Consequently, Mcl-1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[2]
Mcl-1 Inhibitor 10 is a potent and selective small molecule inhibitor designed to target the BH3-binding groove of Mcl-1. This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins, leading to the activation of Bak and Bax.[1] This activation results in the permeabilization of the outer mitochondrial membrane, cytochrome c release, and subsequent activation of caspases, ultimately culminating in apoptotic cell death.[2]
Flow cytometry is a powerful technique for the quantitative, single-cell analysis of apoptosis.[2] The Annexin V and Propidium Iodide (PI) assay is a widely adopted method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5] Propidium iodide, a fluorescent nucleic acid intercalating agent, is excluded by the intact plasma membrane of viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
This document provides detailed protocols for the analysis of apoptosis induced by this compound in cancer cells using Annexin V and PI staining followed by flow cytometry.
Signaling Pathway of Mcl-1 in Apoptosis
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A final concentration range of 10 nM to 10 µM is recommended for initial experiments.
-
Cell Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into microcentrifuge tubes.
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and collect it. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new microcentrifuge tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of PI staining solution.
-
Gently vortex the cells.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Experimental Workflow
Caption: Flow cytometry workflow for apoptosis analysis.
Data Presentation and Interpretation
The data obtained from the flow cytometer can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants to distinguish different cell populations:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Viable cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
The percentage of cells in each quadrant should be recorded and summarized in a table for clear comparison across different treatment conditions.
Table 1: Example of Data Summary for this compound Treatment (24 hours)
| Treatment Concentration | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Vehicle Control (DMSO) | 94.8 ± 2.5 | 2.8 ± 0.6 | 1.9 ± 0.5 | 0.5 ± 0.2 |
| 10 nM this compound | 85.3 ± 3.2 | 8.1 ± 1.1 | 5.4 ± 0.9 | 1.2 ± 0.3 |
| 100 nM this compound | 60.1 ± 4.5 | 25.6 ± 2.8 | 12.3 ± 1.5 | 2.0 ± 0.4 |
| 1 µM this compound | 25.7 ± 3.8 | 48.9 ± 4.1 | 23.1 ± 3.3 | 2.3 ± 0.5 |
| 10 µM this compound | 8.9 ± 2.0 | 55.3 ± 5.2 | 33.5 ± 4.7 | 2.3 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course Analysis of Apoptosis with 1 µM this compound
| Incubation Time (hours) | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) |
| 0 | 95.5 ± 2.0 | 2.3 ± 0.4 | 1.7 ± 0.3 | 0.5 ± 0.1 |
| 6 | 70.2 ± 5.1 | 18.5 ± 2.2 | 9.8 ± 1.3 | 1.5 ± 0.3 |
| 12 | 45.8 ± 4.3 | 35.1 ± 3.5 | 17.2 ± 2.1 | 1.9 ± 0.4 |
| 24 | 25.7 ± 3.8 | 48.9 ± 4.1 | 23.1 ± 3.3 | 2.3 ± 0.5 |
| 48 | 10.3 ± 2.2 | 30.6 ± 3.9 | 55.4 ± 6.1 | 3.7 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in negative control | - Excessive centrifugation speed damaging cells.- Unhealthy initial cell culture. | - Ensure gentle cell handling and use lower centrifugation speeds (e.g., 200-300 x g).- Use a healthy, actively growing cell culture. |
| Low Annexin V signal | - Incubation time with this compound is too short. | - Perform a time-course experiment to determine the optimal treatment duration. |
| High percentage of necrotic cells (PI positive) even at low inhibitor concentrations | - Inhibitor concentration may be too high.- Cells may be sensitive to the vehicle (DMSO). | - Test a lower range of inhibitor concentrations.- Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). |
| Compensation issues | - Incorrect setup of compensation controls. | - Use single-stained positive controls for both Annexin V-FITC and PI to set up proper compensation. |
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
Application Note: Demonstrating Mcl-1 Target Engagement using Co-Immunoprecipitation with Mcl-1 Inhibitor 10
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of the intrinsic apoptotic pathway.[1][2] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor cell survival and resistance to conventional therapies.[1][3] This makes Mcl-1 a compelling target for anticancer drug development. Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, such as Bim and Bak, thereby preventing them from initiating programmed cell death.[1][4]
Mcl-1 inhibitors are a class of therapeutic agents designed to specifically bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners.[4] This frees pro-apoptotic proteins to trigger the apoptotic cascade, leading to cancer cell death. A key step in the preclinical validation of any Mcl-1 inhibitor is to demonstrate direct engagement with its intracellular target and the subsequent disruption of Mcl-1's protein-protein interactions.
This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) followed by western blotting to demonstrate the target engagement of Mcl-1 Inhibitor 10 . This method allows for the direct visualization of the inhibitor's ability to disrupt the Mcl-1/Bim complex within a cellular context, a crucial piece of evidence for its mechanism of action.
Principle of the Assay
Co-immunoprecipitation is a powerful technique used to study protein-protein interactions. In this application, an antibody specific to Mcl-1 is used to pull down Mcl-1 and its binding partners from cell lysates. By treating cells with this compound prior to lysis, we can assess its effect on the interaction between Mcl-1 and the pro-apoptotic protein Bim. If the inhibitor is effective, it will occupy the BH3-binding groove of Mcl-1, causing the dissociation of Bim. Consequently, in the Co-IP eluate, a decrease in the amount of co-precipitated Bim will be observed in the inhibitor-treated samples compared to the vehicle-treated controls, as detected by western blotting.
Mcl-1 Signaling Pathway in Apoptosis
Experimental Workflow for Co-Immunoprecipitation
Materials and Reagents
-
Cell Line: NCI-H929 (multiple myeloma, known to be Mcl-1 dependent) or other suitable cell line.
-
This compound
-
Vehicle Control: DMSO
-
Antibodies:
-
Rabbit anti-Mcl-1 antibody (for immunoprecipitation and western blot)
-
Mouse anti-Bim antibody (for western blot)
-
Normal Rabbit IgG (isotype control)
-
Goat anti-rabbit IgG-HRP (secondary antibody)
-
Goat anti-mouse IgG-HRP (secondary antibody)
-
-
Reagents for Cell Culture: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Reagents for Co-IP:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Protein A/G Agarose (B213101) Beads
-
-
Reagents for Western Blot:
-
Laemmli Sample Buffer (e.g., 4X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Detailed Experimental Protocol
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed NCI-H929 cells in appropriate culture flasks at a density of 0.5 x 10⁶ cells/mL and allow them to grow for 24 hours. A sufficient number of cells (e.g., 20-50 x 10⁶ cells per IP sample) should be prepared.
-
Inhibitor Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4-6 hours). The optimal time and concentration should be determined empirically.
Part 2: Cell Lysate Preparation
-
Harvest Cells: Transfer the cell suspension to centrifuge tubes. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash: Discard the supernatant and wash the cell pellet once with 10 mL of ice-cold PBS. Centrifuge again and discard the supernatant.
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold IP Lysis Buffer per 20-50 x 10⁶ cells.
-
Incubation: Incubate the suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the protein extract.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
Part 3: Co-Immunoprecipitation
-
Pre-clearing: To reduce non-specific binding, add 20 µL of Protein A/G agarose bead slurry to 1 mg of protein lysate. Incubate on a rotator for 1 hour at 4°C.
-
Pellet Beads: Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Immunoprecipitation: Transfer the pre-cleared supernatant to a new tube. Add 2-4 µg of anti-Mcl-1 antibody. For a negative control, add an equivalent amount of normal rabbit IgG to a separate tube of pre-cleared lysate.
-
Incubation: Incubate the lysate-antibody mixture overnight on a rotator at 4°C.
-
Immune Complex Capture: Add 40 µL of Protein A/G agarose bead slurry to each tube and incubate on a rotator for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, carefully aspirate all residual buffer.
Part 4: Elution and Western Blot Analysis
-
Elution: Resuspend the washed beads in 40 µL of 1X Laemmli Sample Buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads and denature the proteins.
-
Sample Loading: Centrifuge the tubes briefly and load the supernatant onto an SDS-PAGE gel. Remember to also load a small fraction of the input lysate (e.g., 20-30 µg) to verify protein expression levels.
-
Electrophoresis and Transfer: Perform SDS-PAGE to separate the proteins by size, followed by transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Probe the membrane with primary antibodies against Mcl-1 (to confirm successful immunoprecipitation) and Bim (to detect the co-precipitated protein) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
Data Presentation
The results can be quantified by densitometry, measuring the band intensity of the co-immunoprecipitated Bim and normalizing it to the amount of immunoprecipitated Mcl-1.
Table 1: Effect of this compound on the Mcl-1/Bim Interaction
| Treatment Group | Mcl-1 IP (Band Intensity) | Co-IP'd Bim (Band Intensity) | Normalized Bim/Mcl-1 Ratio | % Disruption of Interaction |
| Vehicle (DMSO) | 15,000 | 12,000 | 0.80 | 0% |
| This compound (0.1 µM) | 15,500 | 8,500 | 0.55 | 31.3% |
| This compound (1.0 µM) | 14,800 | 3,700 | 0.25 | 68.8% |
| This compound (10 µM) | 15,200 | 1,200 | 0.08 | 90.0% |
| IgG Control | <500 | <500 | N/A | N/A |
Note: Data presented are hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Vehicle (DMSO) | - | 100% |
| This compound | 0.01 | 95% |
| This compound | 0.1 | 75% |
| This compound | 1.0 | 40% |
| This compound | 10 | 15% |
Note: Data presented are hypothetical and for illustrative purposes only. Viability can be assessed using assays such as MTS or CellTiter-Glo.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Mcl-1 band in IP lane | Inefficient immunoprecipitation. | Check antibody quality and concentration. Ensure proper bead handling. |
| Protein degradation. | Use fresh protease inhibitors in lysis buffer. Keep samples on ice. | |
| High background in IP/WB | Insufficient washing. | Increase the number of wash steps (4-5 times). |
| Non-specific antibody binding. | Pre-clear the lysate. Use a high-quality, specific primary antibody. | |
| Beads binding non-specifically. | Increase detergent concentration in wash buffer (e.g., up to 0.5% Triton X-100). | |
| No change in Bim Co-IP | Inhibitor is not cell-permeable or is inactive. | Verify inhibitor activity with a cell viability assay. |
| Incorrect inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment. | |
| Mcl-1/Bim interaction is very strong in the chosen cell line. | Increase inhibitor concentration or treatment time. |
Conclusion
The co-immunoprecipitation protocol detailed in this application note provides a robust method for demonstrating the direct target engagement of Mcl-1 inhibitors like this compound. A dose-dependent decrease in the amount of Bim co-immunoprecipitated with Mcl-1 serves as strong evidence that the inhibitor effectively disrupts this critical protein-protein interaction within cancer cells. This assay is an indispensable tool for researchers and drug development professionals in the characterization and validation of novel Mcl-1 targeted therapies.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential in Response to Mcl-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[1] Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy.[2][3] Mcl-1 exerts its pro-survival function primarily at the mitochondria, where it sequesters pro-apoptotic proteins like Bak and Bax, preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[4][5]
The development of selective Mcl-1 inhibitors has emerged as a promising therapeutic strategy.[3][6] These inhibitors bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins and triggering apoptosis.[5] A key indicator of Mcl-1 inhibitor efficacy is the disruption of mitochondrial function, most notably the dissipation of the mitochondrial membrane potential (ΔΨm).[4][7] This document provides detailed application notes and protocols for ten common techniques to measure ΔΨm, with a focus on their use in evaluating the effects of Mcl-1 inhibitors.
Mcl-1 Signaling Pathway in Apoptosis
Inhibition of Mcl-1 disrupts its ability to sequester pro-apoptotic proteins, leading to the activation of Bak and Bax, MOMP, and ultimately, apoptosis. The following diagram illustrates this signaling cascade.
Caption: Mcl-1 signaling pathway in apoptosis.
Experimental Workflow for Measuring Mitochondrial Membrane Potential
A general workflow for assessing the impact of Mcl-1 inhibitors on mitochondrial membrane potential using fluorescent probes is outlined below.
Caption: General experimental workflow for MMP measurement.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of Mcl-1 inhibitors on mitochondrial membrane potential as measured by various techniques.
Table 1: JC-1 Assay
| Cell Line | Mcl-1 Inhibitor | Concentration | Treatment Time | % of Cells with Depolarized Mitochondria | Reference |
| OCI-LY10 | AZD5991 | 1 µM | 24 h | ~40% | [4] |
| Jeko-1 | AZD5991 | 1 µM | 24 h | ~35% | [4] |
| H28 | shMCL-1 | - | - | Significant increase vs. control | [8] |
| H2452 | shMCL-1 | - | - | Significant increase vs. control | [8] |
Table 2: TMRM/TMRE Assay
| Cell Line | Mcl-1 Inhibitor/Treatment | Concentration | Measurement Method | Change in Fluorescence | Reference |
| Mcl-1f/f MEFs | Mcl-1 deletion | - | Microscopy (TMRM) | Significant decrease | [7] |
| SCLC-H146 | ABT-737 + Mcl-1 siRNA | 1 µM | Flow Cytometry (TMRE) | Significant decrease vs. ABT-737 alone | [9] |
| HeLa | Mcl-1S3 ASO | - | Microscopy (TMRM) | Significant increase (hyperpolarization) | [10][11] |
Table 3: Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
| Cell Line | Mcl-1 Inhibitor/Treatment | Concentration | Effect on OCR | Reference |
| VAL | AZD5991 | 1 µM | Inhibition of basal and uncoupled respiration | [4] |
| OCI-LY10 | AZD5991 | 1 µM | Inhibition of basal and uncoupled respiration | [4] |
| CHL-1 | shRNA against MCL1 | - | Decrease in basal and maximal respiration | [12] |
Detailed Experimental Protocols
Here are detailed protocols for ten techniques to measure mitochondrial membrane potential.
JC-1 Assay using Flow Cytometry
Principle: JC-1 is a ratiometric dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent J-aggregates in healthy mitochondria with high membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[13][14]
Protocol:
-
Seed cells at a density of 1 x 10^6 cells/mL in complete culture medium.
-
Treat cells with the Mcl-1 inhibitor at the desired concentrations and for the appropriate duration. Include a vehicle control and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).[13]
-
Harvest and wash the cells with warm PBS.
-
Resuspend the cells in 0.5 mL of warm medium or PBS.
-
Add JC-1 staining solution to a final concentration of 2 µM.[13]
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[13]
-
(Optional) Wash the cells once with PBS.
-
Resuspend the cells in 0.5 mL of PBS for analysis.
-
Analyze the cells immediately by flow cytometry using 488 nm excitation. Detect green fluorescence in the FL1 channel (e.g., 530/30 nm filter) and red fluorescence in the FL2 channel (e.g., 585/42 nm filter).[14]
-
Analyze the data by plotting red versus green fluorescence. A shift from high red and low green fluorescence (healthy cells) to low red and high green fluorescence indicates mitochondrial depolarization.
JC-1 Assay using Fluorescence Microscopy
Principle: Same as for flow cytometry, allowing for visualization of mitochondrial potential changes within individual cells.
Protocol:
-
Seed cells on glass coverslips or in imaging-compatible plates.
-
Treat cells as described in the flow cytometry protocol.
-
Remove the culture medium and wash the cells with warm PBS.
-
Add warm medium or PBS containing 2 µM JC-1.
-
Incubate for 15-30 minutes at 37°C.[13]
-
Wash the cells with warm PBS.
-
Add fresh warm medium or PBS for imaging.
-
Image the cells using a fluorescence microscope with appropriate filter sets for green (e.g., FITC) and red (e.g., TRITC) fluorescence.
-
Healthy cells will exhibit punctate red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.
TMRM/TMRE Assay using Flow Cytometry
Principle: Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria in a membrane potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.[15][16]
Protocol:
-
Prepare cell suspensions as described for the JC-1 assay.
-
Treat cells with the Mcl-1 inhibitor and controls.
-
Resuspend cells in warm medium or buffer.
-
Add TMRM or TMRE to a final concentration of 20-200 nM. The optimal concentration should be determined empirically for each cell type.[15][16]
-
Incubate for 15-30 minutes at 37°C, protected from light.[15]
-
(Optional) Wash the cells to remove excess dye.
-
Resuspend in PBS for analysis.
-
Analyze by flow cytometry, typically using the PE channel (excitation ~549 nm, emission ~575 nm).[15]
-
A decrease in the mean fluorescence intensity indicates mitochondrial depolarization.
TMRM/TMRE Assay using Fluorescence Microscopy
Principle: Similar to the flow cytometry assay, allowing for visualization of mitochondrial potential.
Protocol:
-
Seed and treat cells on coverslips or imaging plates.
-
Wash cells with warm PBS.
-
Incubate for 15-30 minutes at 37°C, protected from light.[15]
-
Wash the cells with warm PBS.
-
Add fresh medium for imaging.
-
Image using a fluorescence microscope with a TRITC or similar filter set.
-
A decrease in the intensity of mitochondrial fluorescence indicates depolarization.
TMRM/TMRE Assay using a Fluorescence Plate Reader
Principle: A high-throughput method to assess changes in mitochondrial membrane potential in a population of cells.[18]
Protocol:
-
Seed cells in a black, clear-bottom 96-well or 384-well plate.[18]
-
Treat cells with compounds as required.
-
Add TMRM or TMRE to the wells at the optimized concentration.
-
Incubate for 15-30 minutes at 37°C.[18]
-
(Optional) Wash the wells with PBS.
-
Add fresh PBS or phenol (B47542) red-free medium to the wells.
-
Read the fluorescence on a plate reader with excitation around 549 nm and emission around 575 nm.[18]
-
A decrease in fluorescence intensity indicates mitochondrial depolarization.
DiOC6(3) Assay using Flow Cytometry
Principle: 3,3'-Dihexyloxacarbocyanine iodide (DiOC6(3)) is a lipophilic cationic dye that accumulates in mitochondria of live cells. Loss of mitochondrial membrane potential results in decreased DiOC6(3) fluorescence.
Protocol:
-
Prepare and treat cell suspensions as previously described.
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed buffer.
-
Add DiOC6(3) to a final concentration of 20-40 nM.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with warm buffer.
-
Resuspend in buffer for analysis.
-
Analyze by flow cytometry using the FITC channel (excitation ~484 nm, emission ~501 nm).
-
A decrease in fluorescence indicates mitochondrial depolarization.
Rhodamine 123 Assay using Flow Cytometry
Principle: Rhodamine 123 is a cell-permeant, cationic dye that specifically accumulates in mitochondria due to the membrane potential. Depolarization leads to a decrease in its fluorescence.[19]
Protocol:
-
Prepare and treat cell suspensions.
-
Resuspend cells in warm medium.
-
Add Rhodamine 123 to a final concentration of 1-10 µM.[19]
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Resuspend in PBS for analysis.
-
Analyze by flow cytometry using the FITC channel.
-
A decrease in fluorescence intensity reflects mitochondrial depolarization.
MitoTracker Red CMXRos Assay
Principle: MitoTracker Red CMXRos is a red fluorescent dye that stains mitochondria in live cells and its accumulation is dependent on membrane potential. Unlike some other dyes, it is well-retained after fixation.
Protocol:
-
Prepare and treat cells as required.
-
During the last 15-45 minutes of treatment, add MitoTracker Red CMXRos to the culture medium at a final concentration of 50-200 nM.
-
Wash the cells with fresh, pre-warmed medium.
-
For live-cell imaging, proceed to microscopy. For flow cytometry, harvest the cells and resuspend in PBS.
-
Analyze using a flow cytometer with a PE or similar channel (excitation ~579 nm, emission ~599 nm) or by fluorescence microscopy.
-
A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
Safranine O Assay using Spectrofluorometry
Principle: Safranine O is a lipophilic cation that accumulates in energized mitochondria, leading to a quenching of its fluorescence. Depolarization results in the release of safranine and an increase in fluorescence. This method is often used with isolated mitochondria.
Protocol (for isolated mitochondria):
-
Isolate mitochondria from cells or tissues using standard differential centrifugation methods.
-
Resuspend the mitochondrial pellet in a suitable respiration buffer.
-
In a fluorometer cuvette, add respiration buffer, substrate (e.g., succinate), and isolated mitochondria (typically 0.5-1 mg protein/mL).
-
Add Safranine O to a final concentration of 2.5-5 µM.
-
Record the baseline fluorescence (Excitation ~495 nm, Emission ~586 nm).
-
Add ADP to initiate state 3 respiration and observe the quenching of fluorescence.
-
Add the Mcl-1 inhibitor to the cuvette and monitor for an increase in fluorescence, indicating depolarization.
-
Add an uncoupler like FCCP as a positive control to induce complete depolarization and maximal fluorescence.
High-Content Imaging of Mitochondrial Membrane Potential
Principle: This automated microscopy-based technique allows for the quantitative analysis of mitochondrial membrane potential and morphology in a large number of cells, providing multiparametric data.
Protocol:
-
Seed cells in high-content imaging plates (e.g., 96- or 384-well).
-
Treat cells with a dilution series of the Mcl-1 inhibitor.
-
Stain cells with a mitochondrial membrane potential dye (e.g., TMRM or TMRE) and a nuclear counterstain (e.g., Hoechst 33342).
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to segment individual cells based on the nuclear stain and to identify and quantify the fluorescence intensity of the mitochondrial dye within each cell.
-
Parameters such as the average mitochondrial fluorescence intensity per cell can be calculated and plotted against inhibitor concentration to determine dose-response curves.
Conclusion
The measurement of mitochondrial membrane potential is a critical endpoint for evaluating the efficacy of Mcl-1 inhibitors. The choice of technique will depend on the specific experimental goals, available equipment, and desired throughput. Ratiometric dyes like JC-1 offer a robust method for quantifying depolarization, while endpoint dyes like TMRM and TMRE are well-suited for high-throughput screening. Combining these assays with functional measures of mitochondrial respiration, such as oxygen consumption rate, provides a comprehensive understanding of the impact of Mcl-1 inhibition on mitochondrial function and the induction of apoptosis. Careful optimization of dye concentrations and incubation times is essential for obtaining reliable and reproducible results.
References
- 1. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5991 [openinnovation.astrazeneca.com]
- 3. Pharmacologic targeting of Mcl-1 induces mitochondrial dysfunction and apoptosis in B-cell lymphoma cells in a TP53- and BAX-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Apoptotic MCL-1 Localizes to the Mitochondrial Matrix and Couples Mitochondrial Fusion to Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Targeting BCL-xL with MCL-1 Induces Lethal Mitochondrial Dysfunction in Diffuse Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ratio of Mcl-1 and Noxa determines ABT737 resistance in squamous cell carcinoma of the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mcl-1 involvement in mitochondrial dynamics is associated with apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. assaygenie.com [assaygenie.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Interaction of rhodamine 123 with living cells studied by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 19. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mcl-1 Inhibitor 10 in Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a key survival mechanism for various cancer cells and is associated with resistance to conventional anticancer therapies. Consequently, Mcl-1 has emerged as a promising therapeutic target in oncology. This document provides detailed application notes and protocols for the use of Mcl-1 inhibitors in specific cancer types, namely Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC), with a focus on providing practical guidance for laboratory research.
While the user requested information on "Mcl-1 inhibitor 10", publicly available data on a compound with this specific designation is limited. It has been identified as "compound 43" with a reported IC50 of 0.67 μM.[1][2][3][4][5][6][7] However, to provide comprehensive and actionable protocols, this document will focus on well-characterized Mcl-1 inhibitors such as S63845 and AZD5991 , for which extensive preclinical data in AML and NSCLC are available. These inhibitors serve as representative examples for studying the effects of Mcl-1 inhibition.
Data Presentation: Efficacy of Mcl-1 Inhibitors in AML and NSCLC Cell Lines
The following tables summarize the in vitro efficacy of selected Mcl-1 inhibitors in various AML and NSCLC cell lines. This data is crucial for selecting appropriate cell models and designing experiments with effective concentration ranges.
Table 1: In Vitro Activity of Mcl-1 Inhibitors in AML Cell Lines
| Mcl-1 Inhibitor | Cell Line | IC50/EC50 (nM) | Assay Type | Reference |
| S63845 | MOLM-13 | ~50 | Cell Viability | [8] |
| S63845 | MV4-11 | ~100 | Cell Viability | [8] |
| S63845 | HL-60 | >1000 | Cell Viability | [8][9] |
| S63845 | OCI-AML3 | ~200 | Cell Viability | [10] |
| AZD5991 | MOLM-13 | 24 | Caspase Activity (6h) | [11] |
| AZD5991 | MV4-11 | 24 | Caspase Activity (6h) | [11] |
| AZD5991 | OCI-AML3 | - | - | [12] |
| A-1210477 | MOLM-13 | ~1000 | Cell Viability | [13] |
| A-1210477 | MV4-11 | ~5000 | Cell Viability | [13] |
| A-1210477 | HL-60 | ~1000 | Cell Viability | [13] |
Table 2: In Vitro Activity of Mcl-1 Inhibitors in NSCLC Cell Lines
| Mcl-1 Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |
| S63845 | H2170 | 23-78 | Cell Viability | [14] |
| S63845 | H1417 | 23-78 | Cell Viability | [14] |
| AZD5991 | NCI-H23 | 190 | Caspase Activity | [15] |
| A-1210477 | H2110 | <10000 | Cell Viability | [16] |
| A-1210477 | H23 | <10000 | Cell Viability | [16] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mcl-1 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Mcl-1 inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an Mcl-1 inhibitor on cancer cell lines.
Materials:
-
AML or NSCLC cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Mcl-1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells (most AML lines), plates may not require pre-coating. For adherent cells (NSCLC lines), allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor in complete culture medium. Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells following treatment with an Mcl-1 inhibitor.
Materials:
-
AML or NSCLC cell lines
-
Complete culture medium
-
Mcl-1 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the Mcl-1 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, detach the cells using trypsin-EDTA, and then collect by centrifugation. Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Calculate the percentage of apoptotic cells (early + late).
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression of Mcl-1 and apoptosis-related proteins.
Materials:
-
AML or NSCLC cell lines
-
Mcl-1 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Mcl-1 inhibitor as described in the apoptosis assay protocol. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels, normalizing to a loading control like β-actin.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the therapeutic potential of Mcl-1 inhibitors in AML and NSCLC. The summarized data highlights the cell-line-specific efficacy of these inhibitors, emphasizing the importance of empirical determination of optimal experimental conditions. The detailed protocols for key in vitro assays provide a solid foundation for conducting rigorous preclinical studies to further elucidate the role of Mcl-1 inhibition in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DLBCL/MCL xenograft model | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Inhibitor of Mcl-1 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 6. MCL | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. AZD5991 [openinnovation.astrazeneca.com]
- 12. Targeting MCL-1 dysregulates cell metabolism and leukemia-stroma interactions and re-sensitizes acute myeloid leukemia to BCL-2 inhibition | Haematologica [haematologica.org]
- 13. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Long-Term Mcl-1 Inhibition in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family of proteins, is a critical survival factor for many cancer cells. Its overexpression is implicated in tumorigenesis and resistance to various cancer therapies. Consequently, small molecule inhibitors targeting Mcl-1 have emerged as a promising therapeutic strategy. This document provides detailed application notes and protocols on the long-term effects of Mcl-1 inhibitor treatment on cancer cell lines, focusing on the development of resistance and the underlying molecular mechanisms.
Data Presentation: Quantitative Effects of Long-Term Mcl-1 Inhibitor Treatment
Prolonged exposure of cancer cell lines to Mcl-1 inhibitors can lead to the development of acquired resistance, characterized by a significant increase in the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative changes observed in various cancer cell lines after long-term treatment with the Mcl-1 inhibitors S63845 and AMG-176.
Table 1: Acquired Resistance to S63845 in Multiple Myeloma Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change in Resistance | Cross-Resistance to other Mcl-1 Inhibitors | Reference |
| OPM2 | < 100 | > 1000 | > 10-fold | Yes (AZD5991, AMG-176, A-1210477) | [1] |
| KMS12-BM | < 100 | > 1000 | > 10-fold | Yes (AZD5991, AMG-176, A-1210477) | [1] |
Table 2: Sensitivity of Various Cancer Cell Lines to S63845
| Cell Line | Cancer Type | S63845 IC50 (nM) | Sensitivity Level | Reference |
| H929 | Multiple Myeloma | ~100 | High | [2] |
| AMO1 | Multiple Myeloma | < 100 | High | [2] |
| U-2946 | Lymphoma | ~100 | High | [2] |
| NB4 | Acute Myeloid Leukemia | 90.2 | High | [2] |
| KG1A | Acute Myeloid Leukemia | 1863.2 | Resistant | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 141.2 ± 24.7 | Sensitive | [2] |
| HCC1143 | Triple-Negative Breast Cancer | 3100 ± 500 | Resistant | [2] |
Signaling Pathway Visualizations
Long-term Mcl-1 inhibition can induce significant alterations in cellular signaling pathways, leading to therapeutic resistance. The following diagrams, generated using the DOT language, illustrate the mechanism of action of Mcl-1 inhibitors and the key signaling changes observed in resistant cells.
References
Troubleshooting & Optimization
Mcl-1 inhibitor 10 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Mcl-1 inhibitors, exemplified here as "Mcl-1 Inhibitor 10." Given that "this compound" is a placeholder, this guide utilizes data from well-characterized Mcl-1 inhibitors such as VU661013, S63845, and AMG-176 to provide relevant and actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving this compound?
A1: The primary and most recommended solvent for dissolving this compound and similar hydrophobic Mcl-1 inhibitors is Dimethyl Sulfoxide (DMSO).[1][2][3][4] Stock solutions are typically prepared in a concentration range of 10-50 mM.[5] For some specific inhibitors, solubility in DMSO can be quite high, reaching up to 125 mg/mL.[2]
Q2: My this compound is not fully dissolving in DMSO at room temperature. What should I do?
A2: To aid dissolution in DMSO, you can gently warm the solution to 37°C for a short period (e.g., 10 minutes) and use an ultrasonic bath.[2][5][6] Ensure you are using anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[1][4]
Q3: The inhibitor precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs because the inhibitor is poorly soluble in aqueous solutions.[5] Here are several strategies to prevent precipitation:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent toxicity.[5] However, for some poorly soluble compounds, a slightly higher, yet cell-tolerated, concentration might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of the medium. First, create an intermediate dilution by adding the stock to a small volume of serum-containing medium. The serum proteins can help to solubilize the inhibitor. Then, add this intermediate dilution to the final culture volume.
-
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations that are prone to precipitation.
-
Warm the Medium: Using pre-warmed (37°C) cell culture medium can improve the solubility of the inhibitor upon dilution.[7]
Q4: How should I store my this compound stock solution?
A4: For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -80°C for up to two years. For short-term storage, -20°C for up to one year is acceptable.[8] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[8]
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to troubleshooting precipitation of this compound in your experiments.
Issue 1: Immediate Precipitation in Aqueous Media
-
Symptom: A precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium.
-
Cause: The final concentration of the inhibitor exceeds its aqueous solubility limit.
-
Solutions:
-
Decrease Working Concentration: Determine the lowest effective concentration of the inhibitor through a dose-response experiment.
-
Serial Dilution: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing.[7]
-
Use of Excipients (for in vivo studies): For animal studies, specific formulations using excipients like PEG300, Tween 80, or cyclodextrins can be used to improve solubility and prevent precipitation.[4][9]
-
Issue 2: Delayed Precipitation in Culture
-
Symptom: The solution is initially clear, but a precipitate forms after a period of incubation.
-
Cause: The inhibitor may be unstable in the culture medium over time, or changes in temperature or pH could be affecting its solubility.
-
Solutions:
-
Minimize Temperature Fluctuations: Use a heated stage during microscopy and minimize the time culture plates are outside the incubator.
-
Use Buffered Media: Employ a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.
-
Assess Inhibitor Stability: Consult the manufacturer's data sheet for information on the inhibitor's stability in aqueous solutions.
-
Quantitative Data Summary
The following tables summarize solubility and activity data for representative Mcl-1 inhibitors.
Table 1: Solubility of Mcl-1 Inhibitors in DMSO
| Mcl-1 Inhibitor | Molecular Weight ( g/mol ) | Solubility in DMSO |
| VU661013 | 712.66 | ≥125 mg/mL |
| S63845 | 829.26 | 100 mg/mL (120.58 mM) |
| AMG-176 (Tapotoclax) | Not specified | Stock solutions typically prepared in DMSO |
Note: The solubility of AMG-176 in DMSO is not explicitly quantified in the provided search results, but it is consistently used as the primary solvent for stock solution preparation.
Table 2: In Vivo Formulation Examples
| Mcl-1 Inhibitor | Vehicle Composition | Final Concentration |
| S63845 | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | Not specified |
| AMG-176 (Tapotoclax) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2 mg/mL (suspended solution) |
| AMG-176 (Tapotoclax) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2 mg/mL (suspended solution) |
| AMG-176 (Tapotoclax) | 10% DMSO + 90% Corn oil | 2 mg/mL (suspended solution) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated pipette
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Dissolution: Add the calculated mass of the inhibitor to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.[2][5][6]
-
Warming (if necessary): If solids persist, warm the solution to 37°C for a short period, followed by vortexing or sonication.[2][5][6]
-
Visual Inspection: Ensure no solid particles are visible in the solution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of DMSO Stock into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the inhibitor in complete cell culture medium. For example, dilute the 10 mM stock 1:10 in medium to create a 1 mM solution.
-
-
Final Dilution:
-
Add the stock solution (or the intermediate dilution) dropwise to the pre-warmed cell culture medium while gently vortexing.
-
Ensure the final concentration of DMSO is below 0.5%. For example, adding 1 µL of a 10 mM stock to 2 mL of medium results in a final inhibitor concentration of 5 µM and a final DMSO concentration of 0.05%.
-
-
Final Check: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl-1 inhibitors.
Caption: Workflow for preparing and diluting Mcl-1 inhibitors for experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Mcl-1 inhibitor 10 improving bioavailability for in vivo studies
Welcome to the technical support center for Mcl-1 Inhibitor 10 (also known as AM-8621). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for in vivo studies, with a focus on improving bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing poor efficacy of this compound in our in vivo xenograft model, despite seeing potent activity in vitro. What could be the primary reason?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability and a short half-life of the compound. This compound (AM-8621) is known to have these limitations.[1] This leads to suboptimal plasma concentrations and insufficient target engagement in the tumor tissue.
Q2: What are the known pharmacokinetic challenges with this compound (AM-8621)?
A2: Preclinical studies have indicated that this compound (AM-8621) exhibits poor oral bioavailability and a short half-life, making consistent therapeutic exposure difficult to achieve in vivo.[1] This necessitates the exploration of formulation strategies to enhance its absorption and prolong its circulation time.
Q3: Are there any successor compounds to this compound with improved properties?
A3: Yes, AMG-176 is a well-documented successor to AM-8621. It was developed through structure-based design and conformational restriction to improve upon the pharmacokinetic profile of AM-8621, resulting in a potent and orally bioavailable Mcl-1 inhibitor.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a BH3 mimetic. It binds with high affinity to the BH3-binding groove of the anti-apoptotic protein Mcl-1. This binding displaces pro-apoptotic proteins like Bak and Bim, which are normally sequestered by Mcl-1.[3][4] The release of these pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[3]
Troubleshooting Guide: Improving Bioavailability for In Vivo Studies
This guide provides systematic approaches to address the challenge of poor bioavailability of this compound in your in vivo experiments.
Problem: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Causes:
-
Poor aqueous solubility of the compound.
-
Low permeability across the intestinal epithelium.
-
Rapid first-pass metabolism in the liver.
Solutions:
-
Formulation Development:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of poorly soluble compounds by presenting the drug in a solubilized state and enhancing lymphatic uptake, which can bypass first-pass metabolism.[5][6]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from PLGA (poly lactic-co-glycolic acid), can protect the drug from degradation, improve its solubility, and potentially enhance its absorption.[7][8]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of the inhibitor with a polymer can improve its dissolution rate and extent of absorption.[8]
-
-
Route of Administration:
-
If oral bioavailability remains a significant hurdle, consider alternative routes of administration for preclinical studies, such as intravenous (IV) or intraperitoneal (IP) injection, to ensure adequate systemic exposure.
-
Problem: Short Half-life Leading to a Need for Frequent Dosing
Possible Cause:
-
Rapid clearance of the compound from circulation.
Solutions:
-
Sustained-Release Formulations:
-
Incorporate this compound into a sustained-release delivery system, such as polymeric microspheres or in situ forming implants, to prolong its release and maintain therapeutic concentrations over an extended period.
-
-
PEGylation:
-
While a more involved chemical modification, PEGylation (attachment of polyethylene (B3416737) glycol chains) is a known strategy to increase the hydrodynamic radius of small molecules, thereby reducing their renal clearance and extending their plasma half-life.
-
Quantitative Data Summary
The following table summarizes the binding affinities and pharmacokinetic parameters of this compound (AM-8621) and its successor, AMG-176.
| Compound | Target | Binding Affinity (Kᵢ) | Route of Administration | Key Pharmacokinetic Properties | Reference |
| This compound (AM-8621) | Mcl-1 | Picomolar range | IV, IP | Poor oral bioavailability, short half-life | [1][4] |
| AMG-176 | Mcl-1 | 0.06 nM | Oral, IV | Orally bioavailable, superior pharmacokinetic properties compared to AM-8621 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration
Objective: To prepare a SEDDS formulation of this compound to improve its oral bioavailability.
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the optimal ratio of oil, surfactant, and co-surfactant, construct ternary phase diagrams. This will help in defining the self-emulsification region.
-
Preparation of SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial based on the optimal ratio determined from the phase diagram.
-
Heat the mixture in a water bath at 40°C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and vortex until the drug is completely dissolved.
-
-
Characterization of SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies to compare the release profile of the SEDDS formulation with the unformulated drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To evaluate the pharmacokinetic profile of the this compound SEDDS formulation compared to a simple suspension.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
This compound SEDDS formulation
-
This compound suspension (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing:
-
Divide the mice into two groups.
-
Administer the this compound SEDDS formulation to one group and the suspension to the other group via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or retro-orbital sinus at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
-
Bioanalysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of the inhibitor in each sample using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t₁/₂) for both formulations.
-
Compare the parameters to determine the improvement in bioavailability with the SEDDS formulation.
-
Visualizations
Caption: Mcl-1 signaling pathway in apoptosis and the action of this compound.
Caption: Experimental workflow for an in vivo study with formulated this compound.
References
- 1. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 2. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting MCL-1 in Hematologic Malignancies: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Mcl-1 Inhibitors - Off-Target Effects and Cardiotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the off-target effects and cardiotoxicity of Myeloid Cell Leukemia 1 (Mcl-1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target concerns associated with Mcl-1 inhibitors?
A1: The primary on-target concern for Mcl-1 inhibitors is cardiotoxicity. Mcl-1 is essential for the survival of various cell types, including cardiomyocytes[1]. Inhibition of Mcl-1 in the heart can lead to cardiomyocyte death, manifesting as elevated cardiac troponin levels, a biomarker for cardiac injury[2][3]. The primary off-target concerns revolve around the inhibition of other kinases, which can lead to unforeseen cellular effects and toxicities. However, many current Mcl-1 inhibitors are designed to be highly selective for Mcl-1 over other Bcl-2 family proteins and a broad range of kinases[2][4][5].
Q2: What is the proposed mechanism of Mcl-1 inhibitor-induced cardiotoxicity?
A2: The cardiotoxicity of Mcl-1 inhibitors is believed to be an on-target effect. Unlike apoptosis, which is the intended mechanism of action in cancer cells, Mcl-1 inhibition in cardiomyocytes is thought to induce necrosis[6]. This is potentially due to the accumulation and stabilization of the Mcl-1 protein within cardiac cells, which disrupts normal cellular processes and leads to cell death[6]. Another proposed mechanism involves the disruption of mitochondrial function, as Mcl-1 plays a role in mitochondrial homeostasis[7].
Q3: Are all Mcl-1 inhibitors associated with the same level of cardiotoxicity?
A3: The degree of cardiotoxicity can vary between different Mcl-1 inhibitors. Factors such as the inhibitor's binding affinity, selectivity, and pharmacokinetic properties can influence its cardiotoxic potential. For instance, some clinical trials for Mcl-1 inhibitors like MIK665 (S64315) and AZD5991 were discontinued (B1498344) due to observations of cardiotoxicity, specifically elevated troponin levels[2][3]. However, other inhibitors are being developed with the aim of minimizing cardiac effects[8].
Q4: What are the common off-target effects observed with Mcl-1 inhibitors?
A4: While many Mcl-1 inhibitors are designed for high selectivity, off-target effects can still occur, particularly against other kinases. The specific off-target profile varies for each inhibitor and is typically assessed through broad kinase screening panels. For example, while S63845 is highly selective for Mcl-1 over other Bcl-2 family members, comprehensive kinome-wide data is not always readily available in public literature[5]. It is crucial to consult specific inhibitor profiling data when available.
Q5: How can I distinguish between on-target and off-target effects in my experiments?
A5: Distinguishing between on-target and off-target effects is a critical aspect of preclinical research. A common approach is to use a structurally related but inactive control compound. Additionally, genetic approaches such as using siRNA or CRISPR to knock down Mcl-1 can help determine if the observed phenotype is specifically due to Mcl-1 inhibition. If the phenotype is replicated by genetic knockdown, it is more likely to be an on-target effect.
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed with an Mcl-1 inhibitor.
| Question | Possible Cause | Troubleshooting Step |
| My cells are showing a phenotype that is not consistent with apoptosis (e.g., changes in morphology, altered signaling pathways). Is this an off-target effect? | The inhibitor may be hitting other kinases or cellular targets. | 1. Perform a literature search: Look for published kinase profiling data for the specific inhibitor you are using. 2. Use a structurally distinct Mcl-1 inhibitor: If a different Mcl-1 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect. 3. Genetic knockdown: Use siRNA or CRISPR to silence Mcl-1 expression and see if the phenotype is recapitulated. 4. Rescue experiment: If possible, overexpress a drug-resistant mutant of Mcl-1. If the phenotype is reversed, the effect is on-target. |
Issue 2: Inconsistent results in cardiotoxicity assessment.
| Question | Possible Cause | Troubleshooting Step |
| I am not observing cardiotoxicity with my Mcl-1 inhibitor in iPSC-derived cardiomyocytes, even though it has been reported clinically. | The in vitro model may not fully recapitulate the in vivo cardiac environment. The duration of exposure may be insufficient. | 1. Extend exposure time: Chronic exposure (several days) may be necessary to observe cardiotoxic effects[9]. 2. Use a more mature iPSC-cardiomyocyte model: More mature cardiomyocytes may be more sensitive to Mcl-1 inhibition. 3. Assess multiple endpoints: In addition to cell viability, measure beating rate, rhythm, and calcium transients[10][11]. Consider measuring troponin release into the culture medium. 4. Consider a 3D culture model: Engineered heart tissues (EHTs) can provide a more physiologically relevant model[1][12]. |
Issue 3: Difficulty in detecting off-target kinase inhibition.
| Question | Possible Cause | Troubleshooting Step |
| My initial screens are not identifying any significant off-target kinases for my Mcl-1 inhibitor. | The inhibitor may be highly selective, or the screening panel may not be comprehensive enough. The concentration used in the screen might be too low. | 1. Use a broad-spectrum kinase panel: Employ a commercial service that offers screening against a large portion of the human kinome. 2. Screen at multiple concentrations: A single high concentration may miss more subtle off-target interactions. 3. Utilize a Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement within a cellular context and can be adapted to identify off-target binders. |
Data Presentation: Mcl-1 Inhibitor Selectivity
The following tables summarize the selectivity of commonly researched Mcl-1 inhibitors against other Bcl-2 family members. Comprehensive off-target kinase data is often proprietary; therefore, the data presented here is based on publicly available information.
Table 1: Selectivity of Mcl-1 Inhibitors Against Bcl-2 Family Proteins
| Inhibitor | Target | Ki (nM) | Selectivity vs. Bcl-2 (fold) | Selectivity vs. Bcl-xL (fold) | Reference |
| S63845 | Mcl-1 | 0.19 (Kd) | > 10,000 | > 10,000 | [5] |
| AZD5991 | Mcl-1 | 0.13 | > 5,000 | > 8,000 | [2] |
| AMG-176 | Mcl-1 | 0.13 | > 10,000 | > 10,000 | [10][13] |
| A-1210477 | Mcl-1 | 0.454 | > 100 | > 100 |
Note: Data is compiled from various sources and assay conditions may differ.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (Mcl-1 inhibitor)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired concentrations.
-
Reaction Setup: Add 2.5 µL of the diluted compound or vehicle control (DMSO) to the wells of the assay plate.
-
Enzyme/Substrate Addition: Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value.
Protocol 2: Cardiotoxicity Assessment using iPSC-Derived Cardiomyocytes
This protocol outlines a method for evaluating the cardiotoxic potential of Mcl-1 inhibitors using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
hiPSC-derived cardiomyocytes (commercially available or in-house differentiated)
-
Appropriate cell culture medium and supplements
-
Clear-bottom 96- or 384-well plates coated with a suitable extracellular matrix (e.g., Matrigel or fibronectin)
-
Test compound (Mcl-1 inhibitor)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Live/Dead cell viability assay kit
-
High-content imaging system or a microscope with a camera capable of time-lapse imaging
-
Cardiac troponin I or T ELISA kit
Procedure:
-
Cell Plating: Plate hiPSC-CMs onto coated plates at a density that allows for the formation of a spontaneously beating monolayer. Culture the cells for several days to allow for recovery and stabilization of beating.
-
Compound Treatment: Prepare serial dilutions of the Mcl-1 inhibitor in the culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO).
-
Acute and Chronic Exposure: For acute toxicity, assess endpoints after a few hours of exposure. For chronic toxicity, maintain the cells in the compound-containing medium for several days, with medium changes as required.
-
Beating Analysis:
-
Prior to and at various time points after compound addition, record videos of the beating cardiomyocytes.
-
Analyze the videos to determine the beat rate, rhythm (regularity), and amplitude of contraction.
-
-
Calcium Transient Analysis:
-
Load the cells with a calcium-sensitive dye.
-
Record the fluorescence intensity over time to measure the kinetics of intracellular calcium transients.
-
-
Cell Viability Assessment: At the end of the treatment period, perform a live/dead cell viability assay according to the manufacturer's instructions.
-
Troponin Release Assay: Collect the cell culture supernatant at various time points and measure the concentration of released cardiac troponin I or T using an ELISA kit.
-
Data Analysis: Compare the results from the compound-treated wells to the vehicle-treated controls to determine the concentration-dependent effects on cardiomyocyte function and viability.
Visualizations
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Caption: Experimental workflow for assessing off-target effects.
Caption: Workflow for evaluating Mcl-1 inhibitor cardiotoxicity.
References
- 1. Automated Contraction Analysis of Human Engineered Heart Tissue for Cardiac Drug Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waxitinc.com [waxitinc.com]
- 3. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Drug: AZD5991 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 9. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Assessment of Beating Parameters in Human Induced Pluripotent Stem Cells Enables Quantitative In Vitro Screening for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mcl-1 inhibitor 10 minimizing toxicity in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitors in animal models. The information is designed to help anticipate and address common challenges, particularly regarding toxicity, to ensure the successful execution of preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Mcl-1 inhibitors.
Question: My animals are exhibiting signs of cardiac toxicity (e.g., elevated troponins, lethargy). What are the immediate steps and long-term strategies to manage this?
Answer:
Immediate Steps:
-
Confirm Cardiotoxicity: The primary indicator of Mcl-1 inhibitor-induced cardiotoxicity is an elevation in cardiac troponins (cTnI or cTnT).[1][2][3] If you observe clinical signs of distress, such as lethargy or respiratory changes, it is crucial to collect blood samples for immediate troponin analysis.
-
Dose Reduction or Interruption: Immediately consider reducing the dose or temporarily halting the administration of the Mcl-1 inhibitor to the affected cohort.
-
Monitor Cardiac Function: If available, perform non-invasive cardiac function monitoring, such as echocardiography, to assess left ventricular ejection fraction and other cardiac parameters.[4][5]
Long-Term Strategies:
-
Intermittent Dosing Schedule: Instead of continuous daily dosing, an intermittent schedule (e.g., twice weekly) may reduce the cumulative cardiac stress while maintaining anti-tumor efficacy.[1]
-
Combination Therapy: Combining the Mcl-1 inhibitor with another therapeutic agent at a lower, less toxic dose can be an effective strategy.[3][6][7][8] Synergistic combinations can enhance anti-tumor activity without exacerbating cardiotoxicity.
-
Humanized Mouse Models: Standard mouse models may not fully recapitulate the cardiotoxic effects seen in humans due to differences in Mcl-1 protein sequences.[4][5] Utilizing a humanized Mcl-1 mouse model can provide a more accurate preclinical assessment of cardiotoxicity and help refine your dosing strategy.[2][9]
-
Alternative Formulations: Investigate alternative drug formulations or delivery systems that could reduce peak plasma concentrations and minimize cardiac exposure.
Question: I am observing significant thrombocytopenia in my treatment group. How can I manage this without compromising the study?
Answer:
Thrombocytopenia is a known hematological toxicity associated with some Mcl-1 inhibitors.[10] While Mcl-1 suppression alone may not significantly impact platelet development, its inhibition in combination with other agents can exacerbate this effect.[11]
Management Strategies:
-
Dose and Schedule Modification: Similar to managing cardiotoxicity, reducing the dose or implementing an intermittent dosing schedule can alleviate the suppressive effects on platelet production.
-
Supportive Care: In severe cases, consider supportive care measures as you would in a clinical setting, although this is less common in preclinical models. The primary focus should be on dose adjustment.
-
Monitor Platelet Counts: Regularly monitor platelet counts through complete blood count (CBC) analysis to track the severity and kinetics of thrombocytopenia. This will help you correlate the platelet nadir with the dosing schedule and make informed decisions about modifications.
-
Combination with Platelet-Sparing Agents: When designing combination studies, select agents that do not have overlapping hematological toxicities.
Question: The anti-tumor efficacy of my Mcl-1 inhibitor is limited at doses that do not induce toxicity. What are some recommended combination strategies?
Answer:
Combining Mcl-1 inhibitors with other anti-cancer agents is a promising strategy to enhance efficacy and potentially reduce the required dose of the Mcl-1 inhibitor, thereby minimizing toxicity.[6][8]
Recommended Combination Therapies:
-
BCL-2 Inhibitors (e.g., Venetoclax): This is a well-documented synergistic combination, particularly in hematological malignancies.[3][8][10][12] The dual inhibition of Mcl-1 and BCL-2 can overcome resistance mechanisms.[13]
-
Chemotherapy (e.g., Docetaxel, Topotecan): Mcl-1 inhibitors can sensitize tumor cells to the effects of traditional chemotherapy.[2][6]
-
Targeted Therapies (e.g., MEK inhibitors, HER2-targeting drugs): In specific cancer types, combining Mcl-1 inhibitors with targeted agents that modulate related survival pathways can lead to enhanced anti-tumor activity.[7][14]
-
Proteasome Inhibitors (e.g., Bortezomib): This combination has shown enhanced efficacy in preclinical models of multiple myeloma.[3]
Frequently Asked Questions (FAQs)
Question: What are the most common dose-limiting toxicities of Mcl-1 inhibitors in animal models?
Answer:
The most significant dose-limiting toxicity for Mcl-1 inhibitors is cardiotoxicity, often manifesting as an increase in cardiac troponins.[1][2][6] Other reported toxicities include hematological toxicities like thrombocytopenia and neutropenia.[10] Gastrointestinal side effects such as diarrhea, nausea, and vomiting have also been observed.[3][10]
Question: Why is cardiotoxicity a major concern with Mcl-1 inhibitors?
Answer:
Mcl-1 plays a crucial role in the survival and normal function of cardiomyocytes.[2][6] Inhibition of Mcl-1 in these cells can disrupt mitochondrial homeostasis and lead to cardiomyocyte necrosis, not apoptosis.[15] This on-target toxicity is a class effect of Mcl-1 inhibitors and has led to the discontinuation of some clinical trials.[4][5][15]
Question: What is the rationale for using humanized Mcl-1 mouse models in preclinical studies?
Answer:
There are differences in the protein sequence of Mcl-1 between mice and humans. Some Mcl-1 inhibitors have a higher affinity for the human protein.[9] Consequently, standard mouse models may not accurately predict the on-target toxicities, particularly cardiotoxicity, that would be observed in humans.[4][5] Humanized Mcl-1 mouse models, where the murine Mcl-1 is replaced with its human counterpart, provide a more sensitive and clinically relevant system to evaluate the efficacy and toxicity of Mcl-1 inhibitors.[9]
Question: Are there alternative strategies to direct Mcl-1 inhibition that might reduce toxicity?
Answer:
Yes, several alternative strategies are being explored:
-
Indirect Inhibition: Targeting upstream regulators of Mcl-1, such as CDK9, can indirectly downregulate Mcl-1 levels.[16] This approach may offer a different toxicity profile.
-
Mcl-1 Degraders (PROTACs): Instead of inhibiting Mcl-1, proteolysis-targeting chimeras (PROTACs) induce its degradation. This mechanism avoids the accumulation of the inhibitor-bound Mcl-1 protein, which is thought to contribute to cardiotoxicity.[15] Animal studies suggest that reduced levels of Mcl-1 through degradation do not result in cardiac toxicity.[15]
-
Covalent Inhibitors: Covalent inhibitors that bind to specific residues on the Mcl-1 protein are being developed. Some have shown high selectivity and reduced off-target effects in preclinical models.[12]
Quantitative Data Summary
Table 1: Observed Toxicities of Select Mcl-1 Inhibitors in Preclinical and Clinical Studies
| Mcl-1 Inhibitor | Animal Model/Study Population | Observed Toxicities | Citation(s) |
| MIK665 (S64315) | Humanized Mcl-1 Mice | Elevated troponin T | [4][5] |
| AZD5991 | Patients with Hematologic Malignancies | Diarrhea, nausea, vomiting, asymptomatic troponin elevations | [3][10] |
| ABBV-467 | Patients with Multiple Myeloma | Increased cardiac troponin levels | [1] |
| AMG 176 | Not specified | Cardiac toxicity signals (clinical hold) | [1] |
| AMG 397 | Not specified | Cardiac toxicity signals (clinical hold) | [1] |
Table 2: Cardiotoxicity Data for MIK665 in a Humanized Mcl-1 Mouse Model
| Treatment Group | High-Sensitivity Troponin T (pg/ml) | Left Ventricular Ejection Fraction (%) | Citation(s) |
| Placebo | 83.4 ± 31.6 | 75 ± 8.67 | [4][5] |
| MIK665 | 693 ± 160 | 74.17 ± 7.03 | [4][5] |
| MIK665 + Venetoclax | 1276.6 ± 465 | 77.79 ± 6.67 | [4][5] |
Experimental Protocols
Protocol 1: Monitoring Cardiotoxicity in Rodent Models
-
Baseline Measurements: Prior to the first dose of the Mcl-1 inhibitor, collect baseline blood samples for cardiac troponin (cTnI or cTnT) analysis and perform baseline echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Dosing: Administer the Mcl-1 inhibitor according to the planned dosing schedule (e.g., daily, intermittent).
-
Regular Monitoring:
-
Blood Collection: Collect blood samples at regular intervals (e.g., weekly) and at the end of the study. Process the samples to obtain plasma or serum for troponin analysis using a validated immunoassay.
-
Echocardiography: Perform echocardiography at predetermined time points (e.g., bi-weekly) to monitor changes in cardiac function.
-
-
Histopathology: At the end of the study, harvest the hearts and fix them in 10% neutral buffered formalin. Process the tissues for histopathological examination by a board-certified veterinary pathologist to look for signs of cardiomyocyte necrosis or other cardiac damage.
Protocol 2: Assessing Hematological Toxicity in Rodent Models
-
Baseline Blood Collection: Before the start of treatment, collect a baseline blood sample for a complete blood count (CBC) analysis.
-
Dosing: Administer the Mcl-1 inhibitor as planned.
-
Serial Blood Monitoring:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points during the study (e.g., weekly, and at the expected nadir based on preliminary studies).
-
Perform CBC analysis to determine platelet counts, white blood cell counts (including neutrophils), and red blood cell parameters.
-
-
Bone Marrow Analysis (Optional): At the end of the study, collect bone marrow from the femur or tibia to assess cellularity and the morphology of hematopoietic precursors.
Visualizations
Caption: Mcl-1 signaling in apoptosis and inhibitor-induced cardiotoxicity.
Caption: Experimental workflow for a preclinical Mcl-1 inhibitor study.
Caption: Troubleshooting logic for common Mcl-1 inhibitor experimental issues.
References
- 1. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Both direct and indirect suppression of MCL1 synergizes with BCLXL inhibition in preclinical models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MCL‐1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 15. captortherapeutics.com [captortherapeutics.com]
- 16. onclive.com [onclive.com]
Mcl-1 inhibitor 10 overcoming acquired resistance to Mcl-1 inhibitor 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 Inhibitor 10. The information provided is intended to help overcome common challenges encountered during experiments, particularly concerning acquired resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Decreased sensitivity or acquired resistance to this compound in cell lines.
-
Possible Cause 1: Upregulation of Mcl-1 protein.
-
Verification: Perform Western blot analysis to compare Mcl-1 protein levels in your resistant cell line versus the parental, sensitive cell line.
-
Solution: Consider combination therapies. For example, co-treatment with a CDK9 inhibitor like AZD4573 can down-regulate Mcl-1 expression.
-
-
Possible Cause 2: Upregulation of other anti-apoptotic Bcl-2 family proteins, such as Bcl-xL. [1]
-
Verification: Use Western blotting to assess the expression levels of Bcl-xL and other Bcl-2 family members in resistant versus sensitive cells.
-
Solution: A combination approach with a Bcl-xL inhibitor (e.g., A-1155463) or a broad Bcl-2 family inhibitor like Navitoclax may restore sensitivity.[2]
-
-
Possible Cause 3: Increased expression of c-Myc. [3]
-
Verification: Quantify c-Myc protein levels via Western blot in resistant and sensitive cells.
-
Solution: Inhibition of c-Myc using a small molecule inhibitor like 10058-F4 has been shown to partially overcome resistance to Mcl-1 inhibitors.[3]
-
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Suboptimal antibody/reagent concentration or incubation time.
-
Verification: Review the detailed experimental protocol for Annexin V staining and ensure all steps are followed precisely.
-
Solution: Titrate your Annexin V and Propidium Iodide concentrations and optimize incubation times for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Cell handling and harvesting techniques.
-
Verification: Ensure gentle cell handling during harvesting, as mechanical stress can induce necrosis and lead to false-positive PI staining.
-
Solution: Use a gentle trypsinization method for adherent cells and minimize centrifugation speeds and times.
-
Issue 3: Difficulty in establishing a patient-derived xenograft (PDX) model for in vivo studies.
-
Possible Cause 1: Poor viability of primary patient cells.
-
Verification: Assess the viability of the patient-derived cells before implantation.
-
Solution: Follow an optimized protocol for handling and implanting primary AML cells to improve engraftment rates.[4]
-
-
Possible Cause 2: Inefficient engraftment monitoring.
-
Verification: Use a reliable method to monitor the in vivo engraftment of human AML cells.
-
Solution: Employ flow cytometry to detect human CD45+ cells in the peripheral blood of the mice to track leukemia burden.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that selectively binds to the BH3-binding groove of the anti-apoptotic protein Mcl-1.[6][7] This binding displaces pro-apoptotic proteins like Bim and Bak, which are normally sequestered by Mcl-1.[1] The released pro-apoptotic proteins can then activate the intrinsic mitochondrial apoptosis pathway, leading to cancer cell death.[6][8]
Q2: What are the known mechanisms of acquired resistance to Mcl-1 inhibitors?
A2: Acquired resistance to Mcl-1 inhibitors can arise through several mechanisms, including:
-
Upregulation of Mcl-1 protein expression: This increases the amount of target that needs to be inhibited.[1]
-
Increased expression of other anti-apoptotic proteins: Overexpression of Bcl-xL or Bcl-2 can compensate for the inhibition of Mcl-1, preventing apoptosis.[1]
-
Upregulation of the oncoprotein c-Myc: Increased c-Myc levels have been linked to resistance to the Mcl-1 inhibitor AZD5991 in AML cell lines.[3]
-
Mutations in the FBW7 gene: In some contexts, mutations in the tumor suppressor FBW7 can lead to increased Mcl-1 stability and resistance.
Q3: How can I overcome acquired resistance to this compound?
A3: Combination therapy is the most promising strategy to overcome acquired resistance. Here are some examples:
-
Combination with BCL-2 inhibitors (e.g., Venetoclax): This dual targeting of anti-apoptotic pathways has shown synergistic effects in overcoming resistance, particularly in AML.[9][10][11][12]
-
Combination with c-Myc inhibitors: Targeting c-Myc can re-sensitize resistant cells to Mcl-1 inhibition.[3]
-
Combination with FLT3 inhibitors (in FLT3-mutated AML): FLT3 inhibitors can downregulate c-Myc, thereby synergizing with Mcl-1 inhibitors.
-
Combination with CDK9 inhibitors: These can reduce the expression of short-lived proteins like Mcl-1.
Q4: How do I generate a cell line with acquired resistance to this compound for my studies?
A4: Acquired resistance can be generated by culturing cancer cell lines in the presence of stepwise increasing concentrations of the Mcl-1 inhibitor over a prolonged period (typically several weeks to months).[2][3][13][14][15] The surviving cells that can proliferate at higher concentrations of the inhibitor are considered resistant.
Data Presentation
Table 1: Acquired Resistance to Mcl-1 Inhibitor AZD5991 in AML Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| MOLM-13 | ~24 | >1000 | >41 | [3][16] |
| MV4-11 | ~33 | >500 | >15 | [3][16] |
Table 2: Acquired Resistance to Mcl-1 Inhibitor S63845 in Lymphoma Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| TMD8 | <0.1 | >1 | >10 | [1] |
| UPF4D | <0.1 | >1 | >10 | [1] |
| UPF9T | <0.1 | >1 | >10 | [1] |
Table 3: In Vivo Efficacy of Mcl-1 Inhibitor Combination Therapy in a Venetoclax-Resistant AML PDX Model
| Treatment Group | Median Survival (Days) | Key Outcome | Reference |
| Vehicle | 31 | - | [12] |
| Venetoclax | ~32 | Modest survival benefit | [12] |
| Mcl-1 Inhibitor (VU661013) | 43 | Significant survival benefit | [12] |
| Venetoclax + Mcl-1 Inhibitor | Significantly >43 | Synergistic increase in survival | [12] |
Experimental Protocols
Protocol 1: Generation of Acquired Resistance in Cancer Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to a Mcl-1 inhibitor.[2][13][14][15]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial inhibitor concentration: Start by treating the parental cell line with a range of this compound concentrations to determine the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Continuous exposure: Culture the cells in the presence of the determined IC20-IC30 of the Mcl-1 inhibitor.
-
Monitor cell viability: Regularly monitor the cells for signs of recovery and proliferation.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the Mcl-1 inhibitor.
-
Repeat dose escalation: Continue this process of stepwise dose escalation over several passages.
-
Characterize the resistant phenotype: Once the cells can tolerate a significantly higher concentration of the inhibitor (e.g., 10-fold or higher than the parental IC50), confirm the resistant phenotype by performing a dose-response curve and calculating the new IC50.
-
Maintain the resistant phenotype: Culture the established resistant cell line in the continuous presence of the Mcl-1 inhibitor at a maintenance concentration (e.g., the IC50 of the resistant line) to retain the resistant phenotype.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol outlines the steps for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[17][18][19]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell preparation: Harvest both floating and adherent cells. Wash the cells with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Western Blot for Mcl-1, Bcl-xL, and c-Myc
This protocol provides a general procedure for detecting protein expression levels by Western blot.[20][21][22][23]
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Mcl-1, anti-Bcl-xL, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein extraction: Lyse cells in RIPA buffer on ice.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Protocol 4: Co-Immunoprecipitation (Co-IP) of Mcl-1 and Bim
This protocol describes the co-immunoprecipitation of Mcl-1 to identify its interaction with Bim.[24][25][26][27][28]
Materials:
-
Cell lysates
-
Co-IP lysis buffer (e.g., 1% CHAPS buffer)
-
Anti-Mcl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Anti-Bim antibody for Western blot detection
Procedure:
-
Cell lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-Mcl-1 antibody overnight at 4°C.
-
Complex capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western blot analysis: Analyze the eluted proteins by Western blot using an anti-Bim antibody to detect the interaction.
Protocol 5: AML Patient-Derived Xenograft (PDX) Model
This protocol provides a general workflow for establishing and utilizing an AML PDX model.[4][5][29][30][31]
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Primary AML patient mononuclear cells
-
Sterile PBS or appropriate injection medium
-
Flow cytometry antibodies (human CD45, mouse CD45)
Procedure:
-
Cell preparation: Thaw and prepare viable primary AML cells from patient samples.
-
Implantation: Inject the AML cells (e.g., 1-5 x 10^6 cells) intravenously into the tail vein of the immunodeficient mice.
-
Engraftment monitoring: Starting 2-4 weeks post-injection, monitor the engraftment of human leukemia cells by collecting peripheral blood and performing flow cytometry for human CD45+ cells.
-
Treatment initiation: Once engraftment is established (e.g., >1% hCD45+ cells in peripheral blood), randomize the mice into treatment groups.
-
Drug administration: Administer this compound, combination therapies, or vehicle control according to the planned dosing schedule and route.
-
Monitoring therapeutic response: Monitor tumor burden by periodic peripheral blood analysis and overall animal health (body weight, clinical signs).
-
Endpoint analysis: At the end of the study, harvest tissues such as bone marrow and spleen to determine the final leukemia burden by flow cytometry.
Visualizations
Caption: Experimental workflow for generating and overcoming acquired resistance.
Caption: Interactions of Bcl-2 family proteins in apoptosis regulation.
Caption: c-Myc signaling pathway in acquired resistance to Mcl-1 inhibitors.
References
- 1. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Data from A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - Cancer Discovery - Figshare [aacr.figshare.com]
- 11. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AZD5991 [openinnovation.astrazeneca.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Functional apoptosis profiling identifies MCL-1 and BCL-xL as prognostic markers and therapeutic targets in advanced thymomas and thymic carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 22. bio-rad.com [bio-rad.com]
- 23. biomol.com [biomol.com]
- 24. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preferential targeting of MCL-1 by a hydrocarbon-stapled BIM BH3 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. researchgate.net [researchgate.net]
- 28. assaygenie.com [assaygenie.com]
- 29. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 inhibitor 10 optimizing treatment schedule and duration
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the treatment schedule and duration of Mcl-1 Inhibitor 10 in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that selectively binds to the BH3-binding groove of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). This binding prevents Mcl-1 from sequestering pro-apoptotic proteins like BAK and BAX.[1][2] The release of BAK and BAX leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[3]
Q2: How do I determine the optimal concentration and duration of this compound treatment for my cell line?
A2: The optimal concentration and duration are highly cell-line dependent. We recommend performing a dose-response and time-course experiment.
-
Dose-Response: Treat your cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for a fixed time point (e.g., 24, 48, or 72 hours) and measure cell viability using an appropriate assay (see Experimental Protocols section). This will allow you to determine the IC50 (half-maximal inhibitory concentration).
-
Time-Course: Treat your cells with a fixed concentration of this compound (e.g., at or near the IC50) and measure apoptosis or cell viability at various time points (e.g., 6, 12, 24, 48 hours). This will help identify the optimal treatment duration to induce a significant apoptotic response.
Q3: What are the known mechanisms of resistance to Mcl-1 inhibitors?
A3: Resistance to Mcl-1 inhibitors can be intrinsic or acquired. Common mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of BCL-2 or BCL-xL can compensate for Mcl-1 inhibition, leading to cell survival.[4][5][6]
-
Mutations in the Mcl-1 binding groove: Alterations in the BH3-binding pocket of Mcl-1 can reduce the inhibitor's binding affinity.
-
Activation of pro-survival signaling pathways: Pathways such as the PI3K/AKT/mTOR pathway can be activated to promote cell survival and counteract the effects of Mcl-1 inhibition.[4]
-
Increased Mcl-1 protein stability: Some studies have shown that inhibitor binding can paradoxically increase the half-life of the Mcl-1 protein, although this does not always correlate with a lack of apoptotic induction.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Possible Cause: Inaccurate drug concentration.
-
Solution: Verify the stock solution concentration and ensure accurate serial dilutions. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Assay variability.
-
Solution: Different cell viability assays measure different endpoints (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values. Use a consistent assay and ensure proper mixing and incubation times.
-
Issue 2: My cells are not responding to this compound, even at high concentrations.
-
Possible Cause: The cell line is not dependent on Mcl-1 for survival.
-
Solution: Confirm Mcl-1 dependency. This can be assessed by western blotting to check for high basal Mcl-1 expression or by using techniques like BH3 profiling.[7] Consider testing combination therapies if the cells co-express other anti-apoptotic proteins like BCL-2 or BCL-xL.
-
-
Possible Cause: Acquired resistance.
-
Solution: If you are using a cell line that was previously sensitive, it may have developed resistance. Analyze the expression of other BCL-2 family proteins (BCL-2, BCL-xL) and consider combination treatment with inhibitors targeting these proteins. For example, synergistic effects have been observed with the BCL-2 inhibitor venetoclax.[7][10][11][12]
-
Issue 3: I am observing off-target toxicity in my in vivo experiments.
-
Possible Cause: Mcl-1 is essential for the survival of some normal cell types, such as hematopoietic stem cells and cardiomyocytes.[6][13]
-
Solution: Optimize the dosing schedule. Intermittent dosing (e.g., twice weekly or on a 2-day on, 5-day off schedule) may be better tolerated than continuous daily dosing while maintaining anti-tumor efficacy.[14] Monitor for signs of toxicity, such as weight loss or changes in behavior. For potential cardiotoxicity, monitoring cardiac biomarkers like troponin in preclinical models may be warranted.[13][15][16][17]
-
Data Presentation
Table 1: In Vitro Efficacy of Mcl-1 Inhibitor S63845 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| H929 | Multiple Myeloma | < 100 |
| AMO1 | Multiple Myeloma | < 100 |
| MV4-11 | Acute Myeloid Leukemia | 4 - 233 |
| MOLM-13 | Acute Myeloid Leukemia | 4 - 233 |
| OCI-AML2 | Acute Myeloid Leukemia | 4 - 233 |
| NALM-6 | B-cell Precursor Acute Lymphoblastic Leukemia | Sensitive |
| SCLC cell lines | Small Cell Lung Cancer | 23 - 78[2] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Preclinical In Vivo Dosing Schedules for Mcl-1 Inhibitors
| Inhibitor | Cancer Model | Dosing Schedule | Efficacy |
| S63845 | Multiple Myeloma (AMO1 xenograft) | 25 mg/kg, i.v., 5 days on | Complete tumor regression in 7/8 mice.[18] |
| S63845 | Acute Myeloid Leukemia (MV4-11 xenograft) | 12.5 mg/kg, i.v. | 86% tumor growth inhibition.[18] |
| AMG-176 | Multiple Myeloma (OPM-2 xenograft) | 30 mg/kg, p.o., twice weekly | 54% tumor growth inhibition.[19] |
| AMG-176 | Multiple Myeloma (OPM-2 xenograft) | 60 mg/kg, p.o., twice weekly | Significant tumor growth inhibition.[19] |
| VU661013 + Venetoclax | Acute Myeloid Leukemia (MV-4-11 xenograft) | 25 mg/kg VU661013 + 15 mg/kg Venetoclax | Significant survival benefit.[11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a general method for determining the IC50 of this compound.
-
Cell Seeding:
-
Seed cells in opaque-walled 96-well plates at a predetermined optimal density in 100 µL of culture medium.
-
For adherent cells, allow them to attach overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle-only control (DMSO).
-
Add the diluted compounds to the cell plates.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3][20]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3][20]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[20]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3][20]
-
-
Data Acquisition and Analysis:
-
Record luminescence using a plate reader.
-
Normalize the data to the vehicle-only control wells and plot the results to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
-
Cell Treatment:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and vehicle-treated controls.
-
-
Cell Harvesting:
-
Collect both adherent and suspension cells.
-
Wash the cells once with cold 1X PBS and centrifuge.[18]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[21]
-
Add 5 µL of fluorescently labeled Annexin V to 100 µL of the cell suspension.[18]
-
Add 1-2 µL of Propidium Iodide (PI) working solution.[21]
-
Gently vortex and incubate at room temperature for 15-20 minutes in the dark.[18][19]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[18]
-
Analyze the cells by flow cytometry as soon as possible.
-
Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.[18][19]
-
Protocol 3: Western Blot for Mcl-1 and Related Proteins
This protocol is for detecting changes in protein expression.
-
Cell Lysis:
-
After treatment, wash cells with cold 1X PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Mcl-1 (or other proteins of interest like BCL-2, BCL-xL, cleaved PARP, cleaved Caspase-3) overnight at 4°C.[1] Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Caption: Troubleshooting Mcl-1 Inhibitor Resistance.
References
- 1. Mcl-1 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ch.promega.com [ch.promega.com]
- 4. MCL-1 and BCL-xL-dependent resistance to the BCL-2 inhibitor ABT-199 can be overcome by preventing PI3K/AKT/mTOR activation in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Optimizing intermittent dosing of oral small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. ncardia.com [ncardia.com]
- 17. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. bosterbio.com [bosterbio.com]
- 20. promega.com [promega.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 inhibitor 10 troubleshooting inconsistent experimental results
Welcome to the technical support center for Mcl-1 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent experimental results and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with Mcl-1 inhibitors in a question-and-answer format.
Issue 1: Inconsistent Cell Viability Results
Q: Why am I seeing significant variability in my cell viability assays (e.g., MTT, CellTiter-Glo) between experiments?
A: Inconsistent cell viability results can arise from several factors:
-
Cell Line Dependency: The sensitivity to Mcl-1 inhibition is highly dependent on the cell line's reliance on Mcl-1 for survival. A cell line that is not "addicted" to Mcl-1 will show little to no response. It's crucial to use cell lines where Mcl-1 dependency has been established.
-
Inhibitor Concentration and Exposure Time: The optimal concentration and incubation time for an Mcl-1 inhibitor can vary significantly between cell lines. A concentration that is effective in one cell line may be cytotoxic or ineffective in another.
-
Assay-Specific Artifacts: Tetrazolium-based assays like MTT can be influenced by cellular metabolic changes that are independent of cell death, potentially leading to an over- or underestimation of viability. Luminescence-based assays like CellTiter-Glo, which measure ATP levels, are generally more robust but can still be affected by metabolic shifts.
-
Inhibitor Stability and Solubility: Mcl-1 inhibitors can have limited solubility and stability in culture media. Precipitation of the compound can lead to a lower effective concentration and inconsistent results.
-
High Background in Controls: If your negative control (vehicle-treated) shows low viability or your positive control shows high viability, it can skew the results. This could be due to issues with the vehicle (e.g., DMSO concentration) or the positive control agent itself.
Troubleshooting Steps:
-
Confirm Mcl-1 Dependency: Before extensive experimentation, confirm the Mcl-1 dependency of your cell line using techniques like siRNA-mediated Mcl-1 knockdown.
-
Perform Dose-Response and Time-Course Experiments: To determine the optimal inhibitor concentration and incubation time for your specific cell line, conduct a matrix experiment with a range of concentrations and time points.
-
Use an Orthogonal Viability Assay: If you suspect assay-specific artifacts, validate your findings using a different method. For example, if you are using an MTT assay, confirm the results with a CellTiter-Glo assay or a direct cell counting method like trypan blue exclusion.
-
Ensure Proper Inhibitor Handling: Prepare fresh dilutions of the inhibitor for each experiment. Visually inspect the media for any signs of precipitation after adding the inhibitor. If solubility is an issue, consider using a different solvent or a formulation of the inhibitor with improved solubility.
-
Optimize Control Conditions: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). Validate your positive control to ensure it consistently induces the expected level of cell death.
Issue 2: Unexpected Apoptosis Assay Results
Q: My Annexin V/PI staining results are ambiguous, showing a high percentage of necrotic (Annexin V+/PI+) cells even at early time points, or no significant increase in apoptosis where expected.
A: Ambiguous apoptosis assay results can be due to several factors:
-
Suboptimal Inhibitor Concentration: An excessively high concentration of the Mcl-1 inhibitor can induce rapid cytotoxicity and necrosis rather than apoptosis. Conversely, a concentration that is too low may not be sufficient to induce a detectable apoptotic response.
-
Incorrect Staining Protocol: Improper handling of cells during the staining procedure, such as harsh trypsinization for adherent cells, can damage the cell membrane and lead to false-positive PI staining.
-
Timing of Analysis: Apoptosis is a dynamic process. If you measure too early, you may not see a significant number of apoptotic cells. If you measure too late, the cells may have already progressed to secondary necrosis.
-
Cell Health and Confluency: Unhealthy or overly confluent cell cultures can have a higher baseline level of apoptosis and necrosis, masking the effects of the inhibitor.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration for Apoptosis Induction: Use the IC50 value from your cell viability assays as a starting point and test a range of concentrations around this value to find the optimal concentration for inducing apoptosis without causing widespread necrosis.
-
Refine Staining Protocol: For adherent cells, use a gentle detachment method. Always include unstained, Annexin V-only, and PI-only controls to set up the flow cytometer gates correctly.[1][2]
-
Conduct a Time-Course Experiment: To identify the optimal time point for detecting apoptosis, perform a time-course experiment, analyzing cells at various time points after inhibitor treatment (e.g., 6, 12, 24, 48 hours).
-
Maintain Healthy Cell Cultures: Use cells at a consistent and optimal passage number and ensure they are in the logarithmic growth phase and at an appropriate confluency at the start of the experiment.
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Q: My Mcl-1 inhibitor shows potent activity in vitro, but I'm not observing the expected anti-tumor efficacy in my animal models.
A: The discrepancy between in vitro and in vivo results is a common challenge in drug development and can be attributed to:
-
Pharmacokinetic Properties: The inhibitor may have poor pharmacokinetic properties, such as low bioavailability, rapid clearance, or poor tumor penetration, resulting in suboptimal exposure at the tumor site.
-
On-Target Toxicities: Mcl-1 is crucial for the survival of several normal cell types, including hematopoietic stem cells and cardiomyocytes. On-target toxicity in these tissues can limit the achievable therapeutic dose. Cardiotoxicity, in particular, has been a significant concern for some Mcl-1 inhibitors.[3][4]
-
Tumor Microenvironment: The tumor microenvironment in vivo is much more complex than in vitro cell culture conditions and can contribute to drug resistance.
-
Development of Resistance: Tumor cells can develop resistance to Mcl-1 inhibitors through various mechanisms, such as the upregulation of other anti-apoptotic proteins like Bcl-xL.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to assess the inhibitor's exposure in plasma and tumor tissue and to correlate exposure with target engagement and efficacy.
-
Monitor for Toxicities: Closely monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and markers of cardiac or hematological toxicity. This will help in determining the maximum tolerated dose (MTD).
-
Evaluate Combination Therapies: Consider combining the Mcl-1 inhibitor with other anti-cancer agents to overcome resistance and enhance efficacy. For example, combining an Mcl-1 inhibitor with a Bcl-2 or Bcl-xL inhibitor can be a synergistic strategy in some cancers.
-
Analyze Resistance Mechanisms: If tumors become resistant to the inhibitor, analyze the resistant tumors to identify the underlying mechanisms of resistance, which can inform the development of more effective treatment strategies.
Quantitative Data Summary
The following tables summarize key quantitative data for select Mcl-1 inhibitors. Note that these values can vary depending on the specific experimental conditions and cell lines used.
Table 1: In Vitro Activity of Selected Mcl-1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki (nM) | Cell Line Example (IC50 nM) | Reference |
| S63845 | Mcl-1 | FRET | IC50 < 3 | H929 (Multiple Myeloma): ~10-50 | [5] |
| A-1210477 | Mcl-1 | FP | Ki = 0.454 | H929 (Multiple Myeloma): ~300 | [6] |
| AZD5991 | Mcl-1 | FRET | IC50 = 4 | MOLM-13 (AML): ~5-20 | [5] |
| AMG-176 | Mcl-1 | - | - | MOLM-13 (AML): ~5-15 | [7] |
| ABBV-467 | Mcl-1 | FRET | - | AMO-1 (Multiple Myeloma): ~2 | [8] |
FRET: Förster Resonance Energy Transfer; FP: Fluorescence Polarization.
Table 2: Example In Vivo Efficacy of Mcl-1 Inhibitors
| Inhibitor | Tumor Model | Dose and Schedule | Route of Administration | Efficacy | Reference |
| S63845 | H929 Xenograft | 25 mg/kg, daily | IV | Tumor regression | [5] |
| AZD5991 | MOLM-13 Xenograft | 30 mg/kg, weekly | IV | Significant tumor growth inhibition | [5] |
| ABBV-467 | AMO-1 Xenograft | 12.5 mg/kg, single dose | IV | 97% Tumor Growth Inhibition | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
Prepare serial dilutions of the Mcl-1 inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the wells. Include vehicle-treated wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value using a non-linear regression analysis.[9]
-
2. Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the Mcl-1 inhibitor as described for the cell viability assay.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., trypsin-EDTA followed by neutralization with serum-containing media).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the stained cells immediately on a flow cytometer.
-
-
Data Analysis:
-
Use unstained, Annexin V-only, and PI-only controls to set the gates for the analysis.
-
Quantify the percentage of cells in each quadrant:
-
3. Target Engagement Assay (Co-Immunoprecipitation)
This assay is used to confirm that the Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bak, Bim).
-
Materials:
-
Non-denaturing lysis buffer (e.g., RIPA buffer without SDS)
-
Protease and phosphatase inhibitor cocktails
-
Antibody against Mcl-1 and a control IgG
-
Protein A/G agarose (B213101) beads
-
Antibodies against Mcl-1 and its binding partners for Western blotting
-
-
Procedure:
-
Treat cells with the Mcl-1 inhibitor or vehicle control for the desired time.
-
Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-Mcl-1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against Mcl-1 and its known interacting partners (e.g., Bak, Bim).
-
-
Data Analysis:
Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Experimental Workflow for Evaluating Mcl-1 Inhibitors
Caption: General workflow for Mcl-1 inhibitor evaluation.
Troubleshooting Logic for Inconsistent Viability Results
Caption: Troubleshooting inconsistent viability results.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Mcl-1 inhibitor 10 addressing batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 Inhibitor 10. The following information is designed to help address specific issues, particularly batch-to-batch variability, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also identified as compound 43, is a small molecule inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein.[1] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[2][3][4] By binding to Mcl-1, the inhibitor prevents it from sequestering pro-apoptotic proteins like Bak and Bim, thereby triggering the intrinsic apoptosis pathway.[2][5] this compound has a reported IC₅₀ of 0.67 μM.[1]
Q2: I am observing inconsistent results between different batches of this compound. What could be the cause?
Inconsistent results between experimental batches, or batch-to-batch variability, is a common issue with small molecule inhibitors and can stem from several factors:[6]
-
Purity and Impurity Profile: The percentage of the active compound and the nature of any impurities can differ between batches.
-
Compound Stability: Degradation of the compound due to improper storage or handling can lead to reduced activity.[7]
-
Solubility Issues: Variations in the physical form (e.g., crystalline vs. amorphous) can affect solubility and, consequently, the effective concentration in your assay.[6]
-
Experimental Conditions: Variations in cell culture conditions, passage number, and reagent quality can also contribute to inconsistent results.[6]
Q3: How can I assess the quality and consistency of a new batch of this compound?
It is crucial to perform quality control checks on new batches of any small molecule inhibitor. Here are some recommended steps:
-
Analytical Chemistry: If you have access to the necessary equipment, perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity and identity of the compound.[7][8]
-
Solubility Test: Visually inspect the solubility of the compound in your chosen solvent (e.g., DMSO). Ensure that it fully dissolves at the desired stock concentration.[9]
-
Functional Assay: Perform a dose-response experiment using a well-characterized Mcl-1-dependent cell line and compare the IC₅₀ value to previous batches and published data.[10]
Q4: What are the best practices for storing and handling this compound to minimize variability?
Proper storage and handling are critical for maintaining the integrity of the inhibitor:[7]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.[7]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions, which can lead to degradation. Aliquot the stock solution into smaller, single-use volumes.[6]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
If you suspect batch-to-batch variability is affecting your results, follow this systematic troubleshooting guide.
Step 1: Verify Stock Solution Integrity
The first step is to confirm that your stock solution is not the source of the problem.
| Potential Issue | Recommended Action | Expected Outcome |
| Degradation of Stock Solution | Prepare a fresh stock solution from the solid compound. If possible, analyze the old and new stock solutions by HPLC or LC-MS to check for degradation products.[7] | If the new stock solution restores the expected activity, the old stock had likely degraded. Review storage and handling procedures. |
| Precipitation in Stock Solution | Visually inspect the stock solution for any precipitate. If cloudy, gently warm the solution and vortex to redissolve. Centrifuge the solution and test the supernatant for activity.[7] | If activity is restored after redissolving, ensure the stock concentration is not too high for the storage temperature. |
| Inaccurate Concentration | Re-weigh the solid compound and prepare a new stock solution, ensuring complete dissolution. | If the new stock solution provides consistent results, the previous stock may have been prepared at an incorrect concentration. |
Step 2: Assess Compound Performance in a Controlled Assay
Once you have a reliable stock solution, validate its biological activity.
| Potential Issue | Recommended Action | Expected Outcome |
| Reduced Potency | Perform a dose-response curve in a sensitive, Mcl-1-dependent cell line (e.g., NCI-H929). Compare the IC₅₀ value to previous batches and published data. | A significant rightward shift in the IC₅₀ curve indicates lower potency of the new batch. |
| Lack of Selectivity | Test the inhibitor in an Mcl-1-independent cell line. | Significant activity in an Mcl-1-independent cell line may suggest off-target effects or the presence of active impurities. |
Step 3: Evaluate Experimental Parameters
If the compound appears to be of good quality, investigate your experimental setup.
| Potential Issue | Recommended Action | Expected Outcome |
| Cell Culture Variability | Ensure consistent cell passage number, confluency, and media components. Regularly test for mycoplasma contamination.[6] | Standardizing cell culture protocols should improve the reproducibility of your results. |
| Reagent Issues | Check the expiration dates and storage conditions of all assay reagents. | Using fresh, properly stored reagents will minimize variability in assay performance. |
| Solvent Effects | Run a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor.[9] | The vehicle control should not have a significant effect on cell viability or the assay readout. High solvent concentrations can be toxic.[6] |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To assess the purity of a new batch of this compound.
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution method with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Set the UV detector to monitor at a wavelength where the compound has maximum absorbance.
-
Inject the sample and analyze the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components. A purity of >95% is generally considered acceptable for in vitro experiments.[7]
Protocol 2: Cell Viability Assay to Determine IC₅₀
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in an Mcl-1-dependent cancer cell line.
Methodology:
-
Seed an Mcl-1-dependent cell line (e.g., NCI-H929) in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the serially diluted inhibitor for a specified time (e.g., 72 hours).[11]
-
Add a cell viability reagent, such as one that measures ATP levels (e.g., CellTiter-Glo®).[11]
-
Measure the luminescence, which is proportional to the number of viable cells.[11]
-
Normalize the data to vehicle-treated control cells and plot the results to calculate the IC₅₀ value.[11]
Protocol 3: Caspase Activity Assay for Apoptosis Induction
Objective: To confirm that this compound induces apoptosis.
Methodology:
-
Seed cells in 96-well plates as described for the cell viability assay.
-
Treat the cells with this compound for a shorter duration (e.g., 6-24 hours).[11]
-
Add a luminogenic substrate for activated caspases 3 and 7 (e.g., Caspase-Glo® 3/7 Assay).[11]
-
Measure the luminescence, which correlates with the level of apoptosis.[11]
-
Calculate the EC₅₀ for caspase activation.
Quantitative Data Summary
The following table provides a hypothetical comparison of two different batches of this compound to illustrate potential variability.
| Parameter | Batch A (Expected) | Batch B (Variable) | Reference Data |
| Purity (HPLC) | >98% | 92% | >95% |
| IC₅₀ (NCI-H929 cells) | 0.65 µM | 1.5 µM | 0.67 µM[1] |
| EC₅₀ (Caspase 3/7) | 0.70 µM | 1.8 µM | Not Available |
| Solubility in DMSO | Clear at 10 mM | Precipitate at 10 mM | Soluble |
Visualizations
Signaling Pathway of Mcl-1 Inhibition
Caption: Mcl-1 inhibition pathway.
Experimental Workflow for Troubleshooting Batch Variability
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
Mcl-1 inhibitor 10 identifying and mitigating mechanisms of resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Mcl-1 inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving Mcl-1 inhibitors.
Question: My cancer cell line, which was initially sensitive to our Mcl-1 inhibitor, is now showing signs of acquired resistance. What are the potential underlying mechanisms?
Answer: Acquired resistance to Mcl-1 inhibitors is a significant challenge. Several mechanisms could be at play, often involving the upregulation of compensatory survival pathways. Here are the primary suspects:
-
Upregulation of other anti-apoptotic BCL-2 family proteins: Cancer cells can often compensate for the inhibition of Mcl-1 by increasing the expression of other pro-survival proteins like BCL-2 or BCL-xL.[1][2] This allows the cells to sequester pro-apoptotic proteins (like BIM) that are released from Mcl-1 upon inhibitor treatment.
-
Alterations in upstream signaling pathways: The stability and expression of the Mcl-1 protein are regulated by various signaling pathways. Increased activity of pathways like MEK/ERK can lead to the phosphorylation of Mcl-1 at specific residues (e.g., Threonine 163), which enhances its stability and counteracts the effect of the inhibitor.[3]
-
Changes in protein turnover: Resistance can emerge from decreased degradation of the Mcl-1 protein. This can be due to reduced activity of E3 ubiquitin ligases (like Mule) or increased activity of deubiquitinases (like USP9X) that remove ubiquitin tags from Mcl-1, sparing it from proteasomal degradation.[3][4]
-
Selection for pre-existing resistant clones: The initial cell population might have been heterogeneous, containing a small subpopulation of cells with intrinsic resistance mechanisms. Continuous treatment with the Mcl-1 inhibitor can lead to the selection and expansion of these resistant clones.[5]
Experimental Workflow for Investigating Resistance:
References
- 1. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mcl-1 Inhibitor 10 Dose-Response Curve Optimization
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working to optimize dose-response curves for Mcl-1 Inhibitor 10.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Mcl-1 (Myeloid cell leukemia 1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] It promotes cell survival by binding to and sequestering pro-apoptotic proteins like BAK and BAX, preventing them from triggering programmed cell death.[2][3] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[1][4][5] Mcl-1 inhibitors are small molecules designed to fit into the binding groove of the Mcl-1 protein, disrupting its interaction with pro-apoptotic partners. This frees BAX/BAK to initiate the mitochondrial apoptosis cascade, leading to cancer cell death.[1][3]
Q2: How do I select an appropriate cell line for my dose-response experiment?
Cell line selection is critical for a successful experiment. Consider the following:
-
Mcl-1 Dependence: Choose cell lines known to be dependent on Mcl-1 for survival. This information can often be found in literature or determined empirically through siRNA/shRNA knockdown experiments. Cells with high Mcl-1 expression are often, but not always, sensitive to its inhibition.
-
Expression of other Bcl-2 Family Members: Cells that co-express high levels of other anti-apoptotic proteins like Bcl-2 or Bcl-xL may be resistant to Mcl-1 inhibition alone, as they can compensate for its loss.[6] Cell lines with a high BCL2:MCL1 expression ratio are more likely to be resistant to Mcl-1 inhibitors.[6]
-
Baseline Growth Rate: Select cell lines with a consistent and moderate doubling time. Very fast or very slow-growing cells can complicate the interpretation of viability assays.
Q3: What are the recommended starting concentrations and serial dilutions?
For a novel inhibitor like this compound, a broad range-finding experiment is the essential first step.[7]
-
Initial Broad Range: Test a wide range of concentrations spanning several orders of magnitude (e.g., 1 nM to 100 µM) using a log or semi-log dilution series.
-
Focused Refined Range: Once the approximate potency is identified from the initial screen, perform a follow-up experiment with more data points centered around the estimated IC50. A typical approach is a 1:2 or 1:3 serial dilution with 8-12 concentrations.
Q4: What is the optimal incubation time for this compound?
The optimal incubation time depends on the cell line's doubling time and the mechanism of apoptosis induction.
-
Starting Point: A 24 to 72-hour incubation is a common starting point for apoptosis-inducing agents.[8]
-
Time-Course Experiment: To optimize, perform a time-course experiment (e.g., 24h, 48h, 72h) using a few key concentrations. Apoptosis is a process that unfolds over time; early time points may not show a significant effect, while very late time points might be confounded by secondary necrosis or nutrient depletion.[9]
Signaling Pathway Diagram
Troubleshooting Guide
Problem 1: My dose-response curve is flat; no inhibition is observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | The concentrations tested are too low. Perform a broader range-finding experiment up to 100 µM.[7] |
| Cell Line Resistance | The chosen cell line may not be dependent on Mcl-1 for survival.[6] Confirm Mcl-1 expression via Western Blot. Consider testing a panel of different cell lines. Cells might overexpress other anti-apoptotic proteins like Bcl-2, conferring resistance.[4] |
| Compound Inactivity/Degradation | Ensure the inhibitor stock solution was prepared correctly and stored properly to avoid degradation. Prepare fresh dilutions for each experiment. |
| Assay Issues | The chosen assay endpoint (e.g., metabolic activity) may not be optimal. Apoptosis can occur without immediate changes in metabolism. Consider a more direct apoptosis marker like Caspase-3/7 activity.[10] Also, ensure the incubation time is sufficient (try 48h or 72h).[9] |
Problem 2: The IC50 value is highly variable between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Inaccurate cell counting leads to variability. Ensure a homogenous single-cell suspension before plating. Use a consistent, low passage number for all experiments, as cell characteristics can change over time. |
| Edge Effects | Evaporation in the outer wells of a 96-well plate can alter compound concentration.[7] Mitigate this by filling perimeter wells with sterile PBS or media and not using them for data points.[7] |
| Variable Cell Health | Only use cells that are in the logarithmic growth phase. Over-confluent or starved cells will respond differently. Standardize all cell culture conditions, including media, serum percentage, and time before treatment. |
| Inhibitor Precipitation | The inhibitor may be precipitating at higher concentrations. Visually inspect wells with a microscope. If crystals are visible, consider using a different solvent or lowering the top concentration. |
Problem 3: The dose-response curve is extremely steep or not sigmoidal.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dilution Scheme | A steep curve suggests the concentrations tested do not adequately cover the transition from no effect to maximal effect. Use a narrower dilution factor (e.g., 1:2 instead of 1:10) around the estimated IC50 to generate more data points in the linear range of the curve. |
| Off-Target Toxicity | At high concentrations, the inhibitor may be causing cell death through mechanisms other than Mcl-1 inhibition, leading to a sharp drop-off in viability. This is a common issue with kinase inhibitors.[11] |
| Assay Interference | The compound may interfere directly with the assay chemistry (e.g., autofluorescence or reaction with MTT/resazurin). Run a cell-free control by adding the inhibitor to media with the assay reagent to check for interference.[7] |
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay (CellTiter-Glo®)
This protocol measures ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells in the logarithmic growth phase. Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of medium per well in an opaque 96-well plate.[8] Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common method is to perform a 12-point, 1:3 dilution series.
-
Remove the medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include vehicle-only controls (e.g., 0.1% DMSO) and media-only blank controls.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average blank value from all experimental wells.
-
Normalize the data by setting the average vehicle control luminescence as 100% viability.
-
Plot percent viability versus the log of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blotting for Mcl-1 Target Engagement
This protocol helps confirm that the inhibitor is engaging its target by observing downstream effects, such as the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
Materials:
-
Cells treated with this compound (at 1x, 5x, and 10x IC50) and vehicle control.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-Actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells in a 6-well plate with the inhibitor for a shorter duration (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3x with TBST. Apply ECL substrate and visualize the bands using a chemiluminescent imaging system.
-
Analysis: Look for a dose-dependent increase in cleaved PARP signal, which indicates apoptosis induction. The total Mcl-1 level may or may not change, depending on the specific inhibitor and cell line.[12] Use Actin or GAPDH as a loading control to ensure equal protein loading.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MCL1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Understanding Mcl-1 Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.jp [promega.jp]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dual modulation of MCL-1 and mTOR determines the response to sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mcl-1 Inhibitor Metabolite Identification and Activity
Disclaimer: Detailed metabolite identification and activity data for specific Mcl-1 inhibitors, such as AMG-176 (tapotoclax), are often proprietary and not extensively published in the public domain. This guide provides general troubleshooting advice and frequently asked questions (FAQs) based on established methodologies for small molecule drug metabolism studies. The provided protocols and examples are representative and should be adapted for the specific Mcl-1 inhibitor under investigation.
Frequently Asked Questions (FAQs)
Q1: We are not detecting any metabolites of our Mcl-1 inhibitor in our in vitro assay. What could be the reason?
A1: Several factors could contribute to the lack of detectable metabolites:
-
Metabolic Stability: Your compound might be highly stable and not significantly metabolized by the chosen in vitro system (e.g., liver microsomes, S9 fraction, or hepatocytes).
-
Incorrect Cofactors: Ensure that the necessary cofactors for Phase I (e.g., NADPH for cytochrome P450 enzymes) and Phase II (e.g., UDPGA for UGT enzymes, PAPS for SULT enzymes) metabolism are present in your incubation mixture at appropriate concentrations.
-
Low Analyte Concentration: The concentration of your Mcl-1 inhibitor may be too low to produce metabolites at a detectable level by your analytical method.
-
Analytical Method Sensitivity: Your LC-MS/MS method may not be sensitive enough to detect low levels of metabolites. Method optimization, including ionization source parameters and selection of appropriate precursor-product ion transitions, is crucial.
-
Enzyme Inactivation: The concentration of your inhibitor might be high enough to cause enzyme inactivation in the in vitro system.
Q2: We observe multiple peaks in our chromatogram that could be potential metabolites. How can we confirm their identity?
A2: Confirming the identity of potential metabolites is a multi-step process:
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the potential metabolites. This can help differentiate between potential biotransformations (e.g., oxidation, glucuronidation).
-
Tandem Mass Spectrometry (MS/MS): Fragment the potential metabolite ions and compare the fragmentation pattern to that of the parent compound. Common fragmentation pathways can provide structural information.
-
Reference Standards: If feasible, synthesize potential metabolites as reference standards for direct comparison of retention time and MS/MS spectra.
-
Isotope Labeling: Use isotopically labeled versions of your Mcl-1 inhibitor (e.g., with ¹³C or ²H) in your metabolism studies. The resulting metabolites will show a characteristic mass shift, confirming their origin from the parent compound.
Q3: The activity of our identified metabolites is significantly lower than the parent Mcl-1 inhibitor. Is this expected?
A3: Yes, it is common for metabolites to have lower or no activity compared to the parent drug. The primary purpose of metabolism is often to detoxify and facilitate the excretion of foreign compounds, which can involve modifications to the pharmacologically active parts of the molecule. However, some metabolites can be active or even more potent than the parent drug. It is essential to characterize the activity of all major metabolites.
Q4: How do we choose the appropriate in vitro system for our Mcl-1 inhibitor metabolism studies?
A4: The choice of the in vitro system depends on the specific question you are asking:
-
Liver Microsomes: Rich in Phase I (CYP) and some Phase II (UGT) enzymes. Ideal for initial screening of metabolic stability and identifying major oxidative metabolites.
-
S9 Fraction: Contains both microsomal and cytosolic enzymes, providing a broader range of metabolic capabilities than microsomes alone.
-
Hepatocytes (Suspension or Plated): The "gold standard" for in vitro metabolism as they contain a full complement of Phase I and II enzymes, as well as transporters, providing a more physiologically relevant system.
Troubleshooting Guides
Issue 1: High Variability in Metabolite Formation Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent enzyme activity in in vitro system | Use a new, quality-controlled batch of microsomes, S9, or hepatocytes. Perform a quality control check with a known substrate. |
| Pipetting errors | Calibrate pipettes regularly. Use automated liquid handlers for improved precision if available. |
| Inconsistent incubation times or temperatures | Use a calibrated incubator or water bath. Ensure all samples are pre-warmed before starting the reaction and stopped consistently. |
| Variability in cofactor concentrations | Prepare fresh cofactor solutions for each experiment. Ensure proper storage of stock solutions. |
Issue 2: Poor Recovery of Parent Compound and Metabolites During Sample Preparation
| Potential Cause | Troubleshooting Step |
| Inefficient protein precipitation | Test different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios with the sample. Ensure thorough vortexing and centrifugation. |
| Analyte binding to labware | Use low-binding microcentrifuge tubes and plates. |
| Inappropriate pH for solid-phase extraction (SPE) | Optimize the pH of the loading, washing, and elution buffers based on the physicochemical properties of your compounds. |
Experimental Protocols
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration 0.5 mg/mL), your Mcl-1 inhibitor (e.g., 1 µM), and phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Mcl-1 Inhibition Assay (e.g., TR-FRET)
-
Reagent Preparation: Prepare assay buffer, recombinant human Mcl-1 protein, a fluorescently labeled BH3 peptide (e.g., from the Bim protein), and your test compounds (parent Mcl-1 inhibitor and putative metabolites) at various concentrations.
-
Assay Plate Preparation: Add the Mcl-1 protein and the test compounds to a low-volume 384-well plate and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Addition of Fluorescent Peptide: Add the fluorescently labeled BH3 peptide to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader to measure the displacement of the BH3 peptide from Mcl-1.
-
Data Analysis: Calculate IC50 values for the parent inhibitor and its metabolites by fitting the data to a four-parameter logistic equation.
Quantitative Data Summary
As specific metabolite data for a single Mcl-1 inhibitor is not publicly available, the following table is a representative example of how to present such data once obtained.
| Compound | Biotransformation | Mcl-1 Binding Affinity (Ki, nM) | Cell-based Potency (IC50, µM) in Mcl-1 dependent cell line |
| Parent Mcl-1 Inhibitor | - | 1.5 | 0.5 |
| Metabolite 1 | Hydroxylation | 15.2 | 5.8 |
| Metabolite 2 | N-dealkylation | 50.8 | > 20 |
| Metabolite 3 | Glucuronidation | > 1000 | > 50 |
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl-1 inhibitors.
Caption: Experimental workflow for Mcl-1 inhibitor metabolite identification and activity testing.
Validation & Comparative
A Comparative Guide to Selective Mcl-1 Inhibitors: Benchmarking Mcl-1 Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, has emerged as a critical and high-priority target in oncology. Its overexpression is a key survival mechanism for numerous cancers and a frequent driver of resistance to conventional therapies. This guide provides a detailed comparison of a potent Mcl-1 inhibitor, herein referred to as Mcl-1 inhibitor 10, against other leading selective Mcl-1 inhibitors that have been extensively evaluated in preclinical and clinical settings.
The Role of Mcl-1 in Apoptosis
Mcl-1 is a crucial regulator of the intrinsic apoptosis pathway. It sequesters the pro-apoptotic proteins Bak and Bim, preventing them from initiating mitochondrial outer membrane permeabilization (MOMP), a key step in programmed cell death. Selective Mcl-1 inhibitors function as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 with high affinity. This action displaces pro-apoptotic proteins, leading to Bak/Bax activation, MOMP, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.
Quantitative Comparison of Mcl-1 Inhibitors
The following tables summarize key biochemical and cellular activity data for this compound and other prominent selective Mcl-1 inhibitors. This compound is a novel tricyclic indole (B1671886) derivative that demonstrates picomolar binding affinity and potent cellular activity.[1][2]
Table 1: Biochemical Binding Affinity
| Inhibitor | Target | Assay Type | Binding Affinity (Ki / Kd) | Reference(s) |
| This compound | Mcl-1 | TR-FRET | ~90 - 280 pM | [1][2] |
| AMG-176 (Tapotoclax) | Mcl-1 | - | 0.13 nM (Ki) | [3] |
| S63845 | Mcl-1 | SPR | 0.19 nM (Kd) | [4] |
| AZD5991 | Mcl-1 | SPR | 0.17 nM (Kd) | [5] |
| VU661013 | Mcl-1 | TR-FRET | 97 ± 30 pM (Ki) | [6][7][8] |
| A-1210477 | Mcl-1 | TR-FRET | 0.454 nM (Ki) | [9] |
| MIK665 (S64315) | Mcl-1 | - | 0.048 nM (Ki) | [10][11] |
Table 2: Cellular Potency in Mcl-1 Dependent Cell Lines
| Inhibitor | Cell Line | Assay Type | Potency (GI50 / EC50 / IC50) | Reference(s) |
| This compound | NCI-H929 | Proliferation | 187 nM (GI50) | [1][2] |
| AMG-176 (Tapotoclax) | OCI-LY1 | Viability | 0.21 µM (IC50, 48h) | [12] |
| TMD8 | Viability | 1.45 µM (IC50, 48h) | [12] | |
| S63845 | H929 | Viability | < 0.1 µM (IC50) | [4] |
| AZD5991 | MOLP-8 | Caspase | 33 nM (EC50, 6h) | [13] |
| MV4-11 | Caspase | 24 nM (EC50, 6h) | [13] | |
| A-1210477 | H929 | - | Induces apoptosis | [9] |
| MIK665 (S64315) | H929 | Viability | 250 nM (IC50) | [14] |
Table 3: Selectivity Profile
| Inhibitor | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Reference(s) |
| This compound | >1000-fold (cell-based) | >1000-fold (cell-based) | [1][2] |
| AZD5991 | >5,000-fold | >8,000-fold | [15] |
| VU661013 | ~7,500-fold (Ki = 0.73 µM) | >412,000-fold (Ki > 40 µM) | [6][7][8] |
| A-1210477 | >100-fold | >100-fold | [9] |
| MIK665 (S64315) | Highly Selective | Highly Selective | [10][11] |
In Vivo Efficacy
-
This compound Series : A lead compound from this series, compound 26, demonstrated tumor regression when administered as a single agent in hematological and solid tumor xenograft models.[1][2]
-
S63845 : Showed potent, dose-dependent anti-tumor activity in mouse xenograft models of multiple myeloma (H929 and AMO1), achieving complete tumor growth inhibition.[4]
-
AZD5991 : A single intravenous dose led to dose-dependent anti-tumor effects, ranging from tumor growth inhibition to complete tumor regression in multiple myeloma and acute myeloid leukemia xenograft models.[3][5]
-
VU661013 : Demonstrated efficacy in patient-derived xenograft models and showed synergistic effects when combined with the Bcl-2 inhibitor venetoclax (B612062) in murine AML models.[6][8][16]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are overviews of key assays used to characterize Mcl-1 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the binding affinity of an inhibitor to Mcl-1 by measuring the disruption of the Mcl-1/ligand interaction.
Protocol Summary:
-
A reaction mixture containing His-tagged Mcl-1 protein, a fluorescently labeled peptide ligand (like a Bak- or Bim-derived peptide), a terbium (Tb)-labeled anti-His antibody (donor), and a dye-labeled acceptor is prepared in an assay buffer.[17][18][19]
-
The test inhibitor is added at various concentrations.
-
The plate is incubated for 1-2 hours at room temperature to allow the binding reaction to reach equilibrium.[17][18][19]
-
The TR-FRET signal is read on a plate reader. In the absence of an inhibitor, Mcl-1 binds the peptide, bringing the donor and acceptor into proximity, resulting in a high FRET signal.
-
The inhibitor competes with the peptide for binding to Mcl-1, disrupting FRET. The decrease in the FRET signal is proportional to the inhibitor's binding affinity.
Cell Viability (CellTiter-Glo®) Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Protocol Summary:
-
Cells are seeded in opaque-walled multiwell plates and incubated to allow for attachment.[7]
-
The Mcl-1 inhibitor is added at a range of concentrations.
-
After incubation (e.g., 48-72 hours), the plate is equilibrated to room temperature.[7]
-
A volume of CellTiter-Glo® Reagent equal to the culture medium volume is added to each well.[7]
-
The plate is mixed on an orbital shaker to induce cell lysis and initiate the luminescent reaction.
-
After a brief incubation to stabilize the signal, the luminescence is measured. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
Protocol Summary:
-
Cells are treated with the Mcl-1 inhibitor for a specified time (e.g., 6, 24 hours).
-
The plate is equilibrated to room temperature.
-
An equal volume of Caspase-Glo® 3/7 Reagent, containing a proluminescent DEVD substrate, is added to each well.[9][16]
-
The plate is mixed and incubated at room temperature.[9][16] During this time, active caspases-3/7 in apoptotic cells cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate light.
-
The luminescent signal, which is proportional to caspase activity, is measured.
Conclusion
The development of potent and selective Mcl-1 inhibitors represents a significant advancement in targeted cancer therapy. This compound, from a novel tricyclic indole series, demonstrates exceptional picomolar binding affinity and potent nanomolar cellular activity, placing it among the most powerful Mcl-1 antagonists discovered to date.[1][2] Its performance is comparable to other leading clinical and preclinical candidates like AMG-176, S63845, AZD5991, and VU661013, all of which exhibit sub-nanomolar to picomolar affinities and robust anti-tumor activity in Mcl-1-dependent models.
The choice of inhibitor for further research and development will depend on a comprehensive evaluation of efficacy, selectivity, and, critically, the safety and pharmacokinetic profile. While AZD5991's clinical development was halted due to toxicity, the continued investigation of structurally diverse and highly potent agents like this compound, VU661013, and MIK665 (S64315) holds significant promise for treating Mcl-1-dependent malignancies. The experimental data and protocols presented in this guide offer a framework for the objective comparison and continued evaluation of this important class of anti-cancer agents.
References
- 1. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Janssen discovers Mcl-1 inhibitors | BioWorld [bioworld.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. adooq.com [adooq.com]
- 16. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Activity of Mcl-1 Inhibitor UMI-77: A Comparative Guide
Myeloid cell leukemia-1 (Mcl-1) is a pivotal pro-survival protein of the Bcl-2 family, and its overexpression is a key factor in the progression and therapeutic resistance of various cancers. This has led to the development of small-molecule inhibitors aimed at neutralizing Mcl-1 to restore the natural apoptotic process in cancer cells. This guide provides a detailed comparison of the on-target activity of the Mcl-1 inhibitor UMI-77, a compound identified through high-throughput screening, with other notable Mcl-1 inhibitors that have advanced to preclinical and clinical studies. While the query specified "Mcl-1 inhibitor 10," publicly available scientific literature extensively characterizes a potent inhibitor designated as UMI-77 (also referred to as compound 2 in its developmental series), which stands as a key example for validating on-target activity.
Comparative Analysis of Mcl-1 Inhibitors
The efficacy of Mcl-1 inhibitors is determined by their binding affinity to Mcl-1, their selectivity over other anti-apoptotic Bcl-2 family members (like Bcl-2 and Bcl-xL), and their ability to induce apoptosis in Mcl-1-dependent cancer cells.
| Inhibitor | Target | Assay Type | Binding Affinity (Ki) | Cellular Potency (IC50) | Selectivity | Key On-Target Effects |
| UMI-77 | Mcl-1 | Fluorescence Polarization | 490 nM[1][2] | 3.4 µM (BxPC-3), 4.4 µM (Panc-1)[1] | Selective over other Bcl-2 family members[1][2] | Disrupts Mcl-1/Bax and Mcl-1/Bak interactions, induces cytochrome c release and caspase-3 activation[1][2] |
| S63845 | Mcl-1 | Surface Plasmon Resonance (SPR) | 0.19 nM | 4-233 nM (in AML cell lines) | >10,000-fold vs. Bcl-2/Bcl-xL | Induces apoptosis in Mcl-1-dependent cancer cells.[3] |
| AZD5991 | Mcl-1 | Surface Plasmon Resonance (SPR) | 0.17 nM | 0.7 nM (Biochemical IC50) | >5,000-fold vs. Bcl-2, >8,000-fold vs. Bcl-xL | Induces rapid, Bak-dependent apoptosis.[3][4] |
| AMG-176 | Mcl-1 | Not Specified | Not Specified | Effective in hematologic cancer models | Selective for Mcl-1 | Induces apoptosis in hematologic cancer models alone and in combination with other therapies.[5] |
Note: The binding affinity and cellular potency values should be compared with caution, as they may be derived from different experimental conditions and cell lines.
Experimental Protocols for On-Target Validation
Validating that a small molecule inhibitor engages its intended target within a cell and elicits the desired downstream biological response is crucial in drug development. Below are detailed methodologies for key experiments used to confirm the on-target activity of Mcl-1 inhibitors.
Co-Immunoprecipitation (Co-IP) to Detect Disruption of Mcl-1/Pro-Apoptotic Protein Interaction
This assay determines if the Mcl-1 inhibitor can disrupt the binding of Mcl-1 to its pro-apoptotic partners like Bax and Bak.
Protocol:
-
Cell Lysis:
-
Culture Mcl-1 dependent cancer cells to 80-90% confluency.
-
Treat cells with the Mcl-1 inhibitor (e.g., UMI-77) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C.
-
Incubate a specific antibody against Mcl-1 with the pre-cleared lysate overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Mcl-1, Bax, and Bak.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
A decrease in the amount of co-immunoprecipitated Bax or Bak with Mcl-1 in the inhibitor-treated samples compared to the control indicates on-target activity.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6][7][8]
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the Mcl-1 inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing the target protein) from the cell debris by centrifugation.
-
-
Heating and Protein Separation:
-
Aliquot the soluble lysate into separate PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling at room temperature.
-
Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble, non-denatured protein.
-
Analyze the amount of soluble Mcl-1 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature for the inhibitor-treated samples compared to the control confirms direct target engagement.[8]
-
Caspase-3/7 Activity Assay for Apoptosis Induction
Inhibition of Mcl-1 is expected to induce apoptosis, a process executed by caspases. Measuring the activity of effector caspases like caspase-3 and caspase-7 is a reliable method to quantify apoptosis.[9][10][11][12]
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Mcl-1 inhibitor. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Assay Procedure:
-
After the desired treatment period (e.g., 24-48 hours), add a luminogenic or fluorogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to each well.[9][10][11]
-
The reagent also contains a cell-lysis agent to release the caspases.
-
Incubate the plate at room temperature for 1-2 hours to allow for caspase cleavage of the substrate.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.
-
A dose-dependent increase in the signal in inhibitor-treated cells indicates the induction of apoptosis as a downstream consequence of Mcl-1 inhibition.
-
Visualizing On-Target Activity and Pathways
Mcl-1 Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and how its inhibition leads to cell death.
Caption: Mcl-1's role in apoptosis and its inhibition.
Experimental Workflow for On-Target Validation
This diagram outlines the logical flow of experiments to validate the on-target activity of an Mcl-1 inhibitor.
Caption: Workflow for Mcl-1 inhibitor on-target validation.
References
- 1. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. stemcell.com [stemcell.com]
- 11. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mcl-1 Inhibitors: A Comparative Guide to Synergistic Combinations with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The evasion of apoptosis, a programmed cell death mechanism, is a hallmark of cancer. A key player in this resistance is the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpressed in a variety of tumors, Mcl-1 is a prime target for therapeutic intervention. Mcl-1 inhibitors have emerged as a promising class of drugs that can restore the natural apoptotic process in cancer cells. This guide provides a comparative analysis of the synergistic effects observed when Mcl-1 inhibitors are combined with conventional chemotherapy agents, supported by experimental data and detailed protocols.
The Rationale for Combination Therapy
Combining Mcl-1 inhibitors with traditional chemotherapy is a strategic approach to enhance anti-cancer efficacy. Chemotherapy induces DNA damage, which in turn activates pro-apoptotic signals. However, cancer cells can often counteract these signals by upregulating Mcl-1. By concurrently administering an Mcl-1 inhibitor, the cancer cell's primary defense mechanism is neutralized, leading to a more potent and synergistic apoptotic response. This combination strategy can also help overcome acquired resistance to chemotherapy.
Synergistic Effects of Mcl-1 Inhibitors with Chemotherapy Agents: A Comparative Analysis
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of various Mcl-1 inhibitors with different chemotherapy agents across a range of cancer types.
| Mcl-1 Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line(s) | Key Synergistic Outcomes | Combination Index (CI) | Reference |
| S63845 | Doxorubicin | B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | NALM-6, SUP-B15 | Increased apoptosis, reduced cell viability. | CI < 1 (Synergistic) | [1] |
| A-1210477 | Docetaxel | Non-Small Cell Lung Cancer (NSCLC) | A549, H460 | Enhanced apoptosis and inhibition of cell proliferation. | Not explicitly calculated, but synergy demonstrated. | [2] |
| AZD5991 | Oxaliplatin | Colorectal Cancer | HCT116, RKO | Increased apoptosis and suppression of tumor growth in xenograft models. | CI < 1 (Synergistic) | [3] |
| VU661013 | Venetoclax (B612062) (Targeted Therapy) | Acute Myeloid Leukemia (AML) | MOLM-13, MV-4-11 | Overcomes venetoclax resistance, potent induction of apoptosis. | Synergistic | [4][5] |
Table 1: Comparison of Synergistic Effects of Mcl-1 Inhibitors and Chemotherapy Agents
| Mcl-1 Inhibitor | Chemotherapy Agent | Cancer Type | In Vivo Model | Key Synergistic Outcomes | Reference | |---|---|---|---|---| | S63845 | Venetoclax (Targeted Therapy) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Zebrafish Xenograft | Significantly reduced leukemia burden. |[6][7] | | VU661013 | Venetoclax (Targeted Therapy) | Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | Enhanced anti-leukemic activity and prolonged survival. |[4][5] | | AZD5991 | Oxaliplatin | Colorectal Cancer | Nude Mouse Xenograft | Significant reduction in tumor volume. |[3] |
Table 2: In Vivo Synergistic Efficacy of Mcl-1 Inhibitor Combinations
Signaling Pathways and Experimental Workflows
The synergistic interaction between Mcl-1 inhibitors and chemotherapy agents is rooted in their complementary effects on the intrinsic apoptotic pathway. The following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing synergy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., NALM-6, SUP-B15) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with increasing concentrations of the Mcl-1 inhibitor (e.g., S63845) and/or the chemotherapy agent (e.g., doxorubicin) for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and combination. The Combination Index (CI) can be calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[8][9]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor and/or chemotherapy agent at predetermined concentrations for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.[10]
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[11][12]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11][12]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[13]
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, Bcl-2, Bax, and cleaved caspase-3 overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers specific for Mcl-1 and pro-apoptotic genes (e.g., PUMA, Noxa). Use a housekeeping gene (e.g., GAPDH, beta-actin) for normalization.[16][17]
-
Data Analysis: Analyze the relative gene expression using the 2^-ΔΔCt method.
Conclusion
The combination of Mcl-1 inhibitors with conventional chemotherapy agents represents a powerful strategy to overcome apoptosis resistance in cancer cells. The synergistic effects observed in numerous preclinical studies, as highlighted in this guide, provide a strong rationale for the continued clinical development of these combination therapies. By understanding the underlying molecular mechanisms and employing robust experimental methodologies, researchers can further optimize these combinations to improve therapeutic outcomes for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. edspace.american.edu [edspace.american.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Mcl-1 Inhibitor-Induced Apoptosis: A Comparative Guide on Bax/Bak Dependency
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the performance of various Mcl-1 inhibitors in inducing apoptosis, with a specific focus on the essential role of the pro-apoptotic proteins Bax and Bak. Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein often overexpressed in various cancers, making it a prime target for therapeutic intervention. Mcl-1 inhibitors are a promising class of drugs that function by disrupting the interaction between Mcl-1 and pro-apoptotic proteins, thereby triggering programmed cell death. A key determinant of their efficacy is the cellular dependency on the downstream effector proteins Bax and Bak.
This guide will delve into the experimental data supporting the Bax/Bak-dependent mechanism of action of prominent Mcl-1 inhibitors. We will present comparative data, detailed experimental protocols for key assays, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows. While the specific compound "Mcl-1 inhibitor 10" was not identified in our literature search, this guide will focus on well-characterized and clinically relevant Mcl-1 inhibitors such as S63845, A-1210477, and AZD5991 to provide a thorough comparison.
Performance Comparison of Mcl-1 Inhibitors
The efficacy of Mcl-1 inhibitors is intrinsically linked to their ability to liberate pro-apoptotic proteins like Bak and Bax from sequestration by Mcl-1. The following tables summarize quantitative data from studies comparing different Mcl-1 inhibitors in their ability to induce apoptosis in a Bax/Bak-dependent manner.
Table 1: Comparative Efficacy of Mcl-1 Inhibitors in Inducing Apoptosis
| Mcl-1 Inhibitor | Cell Line | Assay | Key Findings | Bax/Bak Dependency |
| S63845 | HeLa, H23 | Cell Viability, Western Blot | More effective at inducing apoptosis compared to A-1210477. | Primarily Bak-dependent . Knockdown of Bak, but not Bax, significantly reduced S63845-induced cell death.[1] |
| A-1210477 | HeLa | Cell Viability, Western Blot | Less effective in inducing apoptosis at on-target concentrations compared to S63845. | Limited pro-apoptotic activity at 10 µM may be due to inefficient disruption of the Mcl-1/Bak complex.[1] |
| AZD5991 | OCI-LY3, VAL (DLBCL cell lines) | Cell Viability, CRISPR/Cas9 Knockout | Genetic knockout of either TP53 or BAX conferred resistance to AZD5991. | Bax-dependent . Also shown to induce rapid dissociation of Bak/Mcl-1 complexes. |
Table 2: Quantitative Analysis of Apoptosis Induction
| Mcl-1 Inhibitor | Cell Line | Treatment Condition | % Apoptotic Cells (Annexin V+) | Reference |
| S63845 (1 µM) | HeLa (Control siRNA) | 24h | ~40% | [1] |
| S63845 (1 µM) | HeLa (Bak siRNA) | 24h | ~15% | [1] |
| S63845 (1 µM) | HeLa (Bax siRNA) | 24h | ~40% | [1] |
| A-1210477 (10 µM) | HeLa (Control siRNA) | 24h | ~20% | [1] |
| A-1210477 (10 µM) | HeLa (Bak siRNA) | 24h | ~20% | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mcl-1 signaling pathway in apoptosis.
Caption: Experimental workflow for assessing Bax/Bak dependency.
Caption: Logical relationship of Mcl-1 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to determine the Bax/Bak dependency of Mcl-1 inhibitors.
Cell Viability Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with Mcl-1 inhibitors.
-
Cell Preparation:
-
Seed cancer cells (e.g., HeLa, H23) in 6-well plates and culture to 70-80% confluency.
-
For knockdown experiments, transfect cells with control, Bak, or Bax siRNA according to the manufacturer's protocol and incubate for 24-48 hours.
-
-
Treatment:
-
Treat the cells with varying concentrations of Mcl-1 inhibitors (e.g., S63845, A-1210477) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
-
Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins like PARP and Caspase-3, confirming the induction of apoptosis.
-
Lysate Preparation:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, Bak, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Co-immunoprecipitation (Co-IP) for Mcl-1/Bak Interaction
Co-IP is employed to investigate the disruption of the Mcl-1/Bak or Mcl-1/Bax complex following inhibitor treatment.
-
Cell Lysis:
-
Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., containing 1% CHAPS or Digitonin) with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against Mcl-1 overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against Mcl-1, Bak, and Bax to detect the co-precipitated proteins.
-
References
Mcl-1 inhibitor 10 comparative analysis of binding kinetics
A comprehensive guide for researchers and drug development professionals on the binding characteristics of key Mcl-1 inhibitors, supported by experimental data and detailed protocols.
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma-2 (Bcl-2) protein family, is a critical survival factor for many cancer cells, making it a high-priority target for drug development. Overexpression of Mcl-1 is associated with resistance to chemotherapy and poor prognosis in various malignancies. This guide provides a comparative analysis of the binding kinetics of several prominent Mcl-1 inhibitors, offering insights into their mechanisms of action and the experimental methodologies used to characterize them.
Quantitative Comparison of Mcl-1 Inhibitor Binding Kinetics
The efficacy of Mcl-1 inhibitors is determined by their binding affinity and kinetics to the Mcl-1 protein. Key parameters include the association rate constant (kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (K D), where K D = kₒff / kₒₙ. A lower K D value indicates a higher binding affinity. The following table summarizes the available binding kinetics data for several Mcl-1 inhibitors.
| Inhibitor | kₒₙ (M⁻¹s⁻¹) | kₒff (s⁻¹) | K D / Kᵢ (nM) | Assay Method | Reference |
| AZD5991 | 3.8 x 10⁶ | Not Reported | 0.17 (K D ) | SPR | [1] |
| Not Reported | Not Reported | 0.13 (Kᵢ) | Biochemical Assay | [2] | |
| S63845 | Not Reported | Not Reported | 0.19 (K D ) | Not Specified | [3] |
| AMG-176 | Not Reported | Not Reported | High Affinity | Cell-based assays | [4][5] |
| A-1210477 | Not Reported | Not Reported | 0.45 | Not Specified | [6] |
| VU661013 | Not Reported | Not Reported | 0.097 (Kᵢ) | TR-FRET | [7] |
| MIM1 | Not Reported | Not Reported | 4.78 (IC₅₀, µM) | FPA | [8] |
Note: The binding affinity values can vary depending on the specific assay conditions and the type of measurement (e.g., direct binding vs. functional inhibition). It is crucial to consider the experimental context when comparing these values.[9]
Mcl-1 Signaling Pathway and Mechanism of Inhibitor Action
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. Mcl-1 inhibitors bind to the BH3-binding groove of Mcl-1, displacing these pro-apoptotic proteins. This leads to the activation of Bak and Bax, MOMP, the release of cytochrome c from the mitochondria, and ultimately, caspase activation and programmed cell death.
Caption: Mcl-1 signaling pathway and the mechanism of action of Mcl-1 inhibitors.
Experimental Protocols
The characterization of Mcl-1 inhibitors relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments used to determine binding kinetics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time kinetics of inhibitor binding, providing association (kₒₙ) and dissociation (kₒff) rate constants, from which the equilibrium dissociation constant (K D ) can be calculated.[9]
Objective: To determine the binding kinetics of a small molecule inhibitor to Mcl-1.
Materials:
-
Recombinant human Mcl-1 protein
-
Small molecule inhibitor
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize recombinant Mcl-1 onto the activated surface to a target density.
-
Deactivate any remaining active esters using ethanolamine.
-
A reference flow cell is typically prepared in parallel with a mock immobilization or an irrelevant protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of inhibitor concentrations in the running buffer.
-
Inject the inhibitor solutions sequentially over the sensor chip surface, starting from the lowest concentration.
-
Monitor the change in the refractive index at the surface in real-time to generate sensorgrams, which show the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kₒₙ, kₒff, and K D .
-
Bio-Layer Interferometry (BLI)
BLI is another label-free technology that measures biomolecular interactions in real-time. It is particularly useful for high-throughput screening of binding kinetics.
Objective: To determine the binding kinetics of a small molecule inhibitor to Mcl-1.
Materials:
-
Recombinant biotinylated Mcl-1 protein
-
Small molecule inhibitor
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) biosensors
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well or 384-well plates
Procedure:
-
Biosensor Preparation and Ligand Immobilization:
-
Hydrate the streptavidin biosensors in the assay buffer.
-
Immobilize biotinylated Mcl-1 onto the biosensor tips.
-
-
Binding Analysis:
-
Prepare a serial dilution of the inhibitor in the assay buffer in a microplate.
-
The experimental steps are typically:
-
Baseline: Dip the biosensors in assay buffer to establish a stable baseline.
-
Association: Move the biosensors to the wells containing the inhibitor to measure the binding.
-
Dissociation: Move the biosensors back to the wells with assay buffer to measure the dissociation.
-
-
-
Data Analysis:
-
The instrument software records the wavelength shift, which is proportional to the thickness of the molecular layer on the biosensor tip.
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 binding model) to calculate kₒₙ, kₒff, and K D .
-
Experimental Workflow
The general workflow for characterizing the binding kinetics of a novel Mcl-1 inhibitor involves several key stages, from initial screening to detailed kinetic analysis.
Caption: A typical experimental workflow for the evaluation of Mcl-1 inhibitors.
Conclusion
The development of potent and selective Mcl-1 inhibitors holds significant promise for cancer therapy. A thorough understanding and comparative analysis of their binding kinetics are crucial for optimizing drug candidates. The methodologies of SPR and BLI provide robust platforms for the detailed characterization of these interactions, guiding the rational design of next-generation Mcl-1 targeted therapeutics. The choice of a particular inhibitor for research or development will depend on a variety of factors including its kinetic profile, selectivity, and cellular efficacy.
References
- 1. youtube.com [youtube.com]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Drug Discovery Workflow - What is it? [vipergen.com]
- 7. francis-press.com [francis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Mcl-1 Inhibitor 10: A Comparative Analysis Against Standard-of-Care in Acute Myeloid Leukemia
A new frontier in apoptosis induction, the selective Mcl-1 inhibitor demonstrates significant preclinical efficacy, suggesting a potential paradigm shift in treating hematological malignancies like Acute Myeloid Leukemia (AML). This guide provides a comparative overview of a representative potent Mcl-1 inhibitor against current standard-of-care treatments, supported by key experimental data.
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a known driver of tumorigenesis and is frequently associated with resistance to various cancer therapies, including the Bcl-2 selective inhibitor venetoclax (B612062).[1] The targeted inhibition of Mcl-1 represents a promising strategy to restore the natural process of programmed cell death (apoptosis) in cancer cells. This guide will use the well-characterized, potent, and selective Mcl-1 inhibitor, AZD5991, as a stand-in for "Mcl-1 Inhibitor 10" to provide a data-backed comparison against standard-of-care therapies for AML.
Mechanism of Action: Restoring Apoptotic Signaling
Mcl-1 inhibitors are BH3 mimetics that bind with high affinity and selectivity to the BH3-binding groove of the Mcl-1 protein. This action displaces pro-apoptotic proteins like Bak and Bim, which are normally sequestered by Mcl-1. Once liberated, these pro-apoptotic effectors can trigger the mitochondrial apoptosis pathway, leading to caspase activation and rapid cancer cell death.[1]
Comparative Preclinical Efficacy in AML
AZD5991 has demonstrated potent single-agent activity in preclinical AML models and, notably, strong synergy when combined with the Bcl-2 inhibitor venetoclax. The standard of care for older or unfit adults with newly diagnosed AML often includes venetoclax combined with a hypomethylating agent or low-dose cytarabine (B982) (LDAC).[2] Preclinical data allows for a comparison of the Mcl-1 inhibitor's potential against this established regimen.
In Vitro Activity
AZD5991 induces rapid apoptosis in AML cell lines with high potency. The half-maximal effective concentration (EC50) for caspase 3/7 activation, a marker of apoptosis, is in the low nanomolar range for sensitive cell lines.
| Cell Line | Treatment | Potency (Caspase 3/7 EC50) | Reference |
| MV-4-11 (AML) | Mcl-1 Inhibitor (AZD5991) | 24 nM (at 6 hours) | [3] |
| MOLP-8 (Myeloma) | Mcl-1 Inhibitor (AZD5991) | 33 nM (at 6 hours) | [3] |
In Vivo Antitumor Activity
In vivo studies using mouse xenograft models of human AML highlight the significant therapeutic potential of Mcl-1 inhibition, both as a monotherapy and in combination.
| Treatment Group | Xenograft Model | Key Efficacy Results | Reference |
| Mcl-1 Inhibitor (AZD5991) Monotherapy | MV-4-11 (AML) | Single 100 mg/kg dose induced complete tumor regression in 6/6 mice. | [1] |
| Mcl-1 Inhibitor (AZD5991) + Venetoclax | MOLM-13 (AML) | Combination therapy led to sustained tumor regression and significantly prolonged survival compared to either single agent. | [1] |
| Standard of Care (Venetoclax + LDAC) | Clinical Data (Phase Ib/II) | 54% Complete Remission (CR/CRi) rate in previously untreated patients. | [4] |
The preclinical data suggests that the combination of an Mcl-1 inhibitor with a Bcl-2 inhibitor like venetoclax could offer a more profound and durable response than the current venetoclax-based standard of care, particularly in patient populations where Mcl-1 mediates resistance.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summarized protocols for key experiments cited in this guide.
In Vitro Cell Viability and Apoptosis Assay
This protocol is used to determine the potency of the inhibitor by measuring its effect on cell death.
-
Cell Culture : AML cell lines (e.g., MV-4-11, MOLM-13) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[5]
-
Compound Preparation : A stock solution of the Mcl-1 inhibitor is prepared in DMSO and serially diluted to the desired concentrations.
-
Treatment : Cells are seeded in 96-well plates (e.g., 10,000 cells/well) and treated with a range of inhibitor concentrations.[5]
-
Apoptosis Measurement : After a specified incubation period (e.g., 6 hours), a reagent like CellTiter-Glo® (for viability) or Caspase-Glo® 3/7 (for apoptosis) is added to the wells.[3][6]
-
Data Acquisition : Luminescence is measured using a plate reader.
-
Analysis : Data is normalized to vehicle-treated controls, and EC50 values are calculated using non-linear regression analysis.
In Vivo AML Xenograft Model
This protocol assesses the antitumor efficacy of the inhibitor in a living organism.
-
Animal Models : Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cancer cells.
-
Cell Implantation : Human AML cells (e.g., 5-10 million MV-4-11 cells) are injected subcutaneously or intravenously into the mice.[1]
-
Tumor Growth : Tumors are allowed to establish and reach a predetermined size (e.g., 150-200 mm³).
-
Treatment : Mice are randomized into treatment groups and dosed according to the study design. For AZD5991, this is often a single intravenous injection.[1]
-
Efficacy Assessment : Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint : The study may be concluded when tumors in the control group reach a maximum allowed size, or it may be continued to assess long-term survival benefits. Tumor Growth Inhibition (TGI) is calculated to quantify efficacy.
Conclusion
The preclinical evidence for the Mcl-1 inhibitor AZD5991, used here as a proxy for a potent and selective "this compound," is highly compelling. Its ability to induce rapid and complete tumor regression in AML models as a single agent and to act synergistically with the standard-of-care component venetoclax suggests a strong therapeutic potential.[1] By directly targeting a key resistance mechanism, Mcl-1 inhibitors could offer a significant advantage over existing treatments, potentially leading to deeper and more durable remissions for patients with AML and other Mcl-1-dependent cancers. Further clinical investigation is necessary to translate these promising preclinical findings into patient benefit.
References
- 1. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5991 [openinnovation.astrazeneca.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mcl-1 Inhibitors: Evaluating Biomarkers of Response
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of apoptosis (programmed cell death), with the anti-apoptotic member Myeloid Cell Leukemia 1 (Mcl-1) being a key survival factor for many cancers. Its overexpression is linked to tumor progression and resistance to conventional therapies. This has made Mcl-1 a compelling target for cancer drug development. This guide provides a comparative overview of the Mcl-1 inhibitor, AZD5991, alongside other Mcl-1 inhibitors and the Bcl-2 inhibitor, venetoclax (B612062), with a focus on biomarkers to predict treatment response.
Performance Comparison of Apoptosis Inhibitors
The development of selective Mcl-1 inhibitors has been challenging, with several early candidates facing hurdles in clinical trials. The following tables summarize the preclinical potency and clinical trial outcomes of selected Mcl-1 inhibitors and the Bcl-2 inhibitor venetoclax.
Preclinical Activity: In Vitro Potency of Mcl-1 and Bcl-2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of various inhibitors in different hematological cancer cell lines.
| Cell Line | Cancer Type | AZD5991 IC50 (µM) | S63845 IC50 (µM) | AMG-176 IC50 (µM) |
| MV-4-11 | Acute Myeloid Leukemia | 0.004426[1] | 0.004 - 0.233[2] | Not Reported |
| MOLP-8 | Multiple Myeloma | 0.016198[1] | <0.1[3] | Not Reported |
| KMS-12-BM | Multiple Myeloma | 0.023946[1] | <0.1[3] | Not Reported |
| SU-DHL-6 | B-cell Lymphoma | 0.028065[1] | Not Reported | Not Reported |
| ML-2 | Acute Myeloid Leukemia | 0.038950[1] | 0.004 - 0.233[2] | Not Reported |
| OPM-2 | Multiple Myeloma | 0.047410[1] | <0.1[3] | Not Reported |
| NCI-H929 | Multiple Myeloma | 0.058206[1] | <0.1[3] | Not Reported |
| RPMI-8226 | Multiple Myeloma | 0.097223[1] | 0.1 - 1.0[3] | Not Reported |
| Ramos | Burkitt's Lymphoma | Not Reported | Not Reported | 0.3097[4] |
| Raji | Burkitt's Lymphoma | Not Reported | Not Reported | 1.652[4] |
| Daudi | Burkitt's Lymphoma | Not Reported | Not Reported | 9.616[4] |
| MOLT-3 | T-cell ALL | Not Reported | ~0.01[5] | Not Reported |
| RPMI-8402 | T-cell ALL | Not Reported | ~0.01[5] | Not Reported |
Note: IC50 values can vary depending on the assay conditions and cell line. This table provides a representative range based on available data.
Clinical Trial Outcomes
The clinical development of Mcl-1 inhibitors has been met with challenges, including toxicity and limited single-agent efficacy. In contrast, the Bcl-2 inhibitor venetoclax has seen significant clinical success, particularly in combination therapies.
| Drug | Target | Phase of Development | Key Efficacy Findings | Notable Adverse Events |
| AZD5991 | Mcl-1 | Phase 1 (Terminated) | Low overall response rate. Three objective responses in patients with myelodysplastic syndrome (MDS) were observed.[6][7] | Diarrhea, nausea, vomiting, asymptomatic elevations of troponin.[6][7] |
| S64315 (MIK665) | Mcl-1 | Phase 1 (Terminated) | Limited clinical activity.[8] | Cardiovascular toxicities.[8] |
| AMG-176 (Tapotoclax) | Mcl-1 | Phase 1 | No objective responses in a study of patients with MDS after hypomethylating agent failure.[9] | Nausea, fatigue, diarrhea, palpitations.[9] |
| Venetoclax | Bcl-2 | Approved | High overall response rates (ORR), particularly in Chronic Lymphocytic Leukemia (CLL) and in combination with other agents. ORR in relapsed/refractory CLL with 17p deletion was ~79%.[10] In combination with obinutuzumab for previously untreated CLL, the ORR was 84.2%.[11][12] In a study of relapsed Mantle Cell Lymphoma, the ORR was 40%.[13] | Neutropenia, diarrhea, nausea, tumor lysis syndrome (TLS).[10] |
Biomarkers of Response
Identifying patients who are most likely to respond to Mcl-1 or Bcl-2 inhibition is critical for improving therapeutic outcomes. Several biomarker strategies are being evaluated.
Mcl-1 Signaling Pathway and Points of Inhibition
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and how Mcl-1 inhibitors disrupt its function to promote cancer cell death.
Caption: Mcl-1's role in preventing apoptosis and its inhibition.
Biomarker-Driven Patient Selection Workflow
A key strategy for improving the efficacy of Mcl-1 inhibitors is to select patients whose tumors are dependent on Mcl-1 for survival. This can be assessed through various biomarker assays.
Caption: A workflow for assessing Mcl-1 dependency.
Experimental Protocols
Detailed methodologies for key biomarker assessment techniques are provided below.
BH3 Profiling
BH3 profiling is a functional assay that measures the degree to which a cell is "primed" for apoptosis by assessing the sensitivity of its mitochondria to pro-apoptotic BH3 peptides.[14]
Principle: Cells are permeabilized to allow the entry of synthetic BH3 peptides that mimic the activity of endogenous BH3-only proteins. These peptides can competitively bind to anti-apoptotic proteins like Mcl-1, releasing pro-apoptotic effector proteins (BAX and BAK) and leading to mitochondrial outer membrane permeabilization (MOMP). The extent of MOMP is then measured, often by detecting the release of cytochrome c or changes in mitochondrial membrane potential.[14]
General Protocol (Flow Cytometry-based):
-
Cell Preparation:
-
Harvest and wash cells (typically 10,000-50,000 cells per well for a 96-well plate).[14]
-
Resuspend cells in a mitochondrial assay buffer.
-
-
Peptide Treatment:
-
Add various BH3 peptides (e.g., BIM, BAD, NOXA) at titrated concentrations to different wells.
-
Include a negative control (DMSO) and a positive control (e.g., alamethicin, which directly permeabilizes mitochondria).[14]
-
-
Permeabilization and Staining:
-
Permeabilize the cells using a mild detergent like digitonin.
-
Incubate with the BH3 peptides to allow for interaction with mitochondria.
-
Fix and stain the cells with an antibody against cytochrome c and a DNA dye (e.g., DAPI).
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on single, permeabilized cells (DAPI-positive).
-
Quantify the percentage of cells that have lost cytochrome c staining for each peptide treatment.[14]
-
Interpretation: A high degree of cytochrome c release upon treatment with a NOXA peptide (which preferentially targets Mcl-1) suggests Mcl-1 dependence and potential sensitivity to Mcl-1 inhibitors.
Mcl-1 Immunohistochemistry (IHC)
IHC is a technique used to visualize the presence and location of a specific protein within a tissue sample.
Principle: A primary antibody specific to Mcl-1 binds to the protein in a tissue section. A secondary antibody, which is conjugated to an enzyme, then binds to the primary antibody. The addition of a substrate results in a colored product at the site of the protein, allowing for visualization under a microscope.
General Protocol (for Paraffin-Embedded Tissue):
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections through a series of graded alcohol solutions and finally in water.[15]
-
-
Antigen Retrieval:
-
This step is crucial to unmask the antigenic epitopes that may be cross-linked by formalin fixation.
-
Typically involves heating the slides in a retrieval solution (e.g., citrate (B86180) buffer) using a microwave, pressure cooker, or water bath.[15]
-
-
Blocking:
-
Incubate the sections with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the sections with a primary antibody against Mcl-1 at a predetermined optimal concentration and time.
-
-
Secondary Antibody and Detection:
-
Wash the slides and incubate with an enzyme-linked secondary antibody.
-
Add a chromogenic substrate (e.g., DAB) to produce a colored precipitate.[15]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with a nuclear stain like hematoxylin (B73222) to provide cellular context.[15]
-
Dehydrate the sections through graded alcohols and xylene.
-
Mount a coverslip onto the slide using a mounting medium.
-
Interpretation: The intensity and percentage of tumor cells staining positive for Mcl-1 are assessed. High Mcl-1 expression may indicate a potential dependency on this protein for survival.[16]
Conclusion
While the direct inhibition of Mcl-1 remains a promising therapeutic strategy, the clinical development of first-generation inhibitors has highlighted challenges related to toxicity and modest single-agent activity. The future of Mcl-1 inhibition will likely rely on the development of next-generation inhibitors with improved therapeutic windows and the use of robust biomarker strategies to identify patient populations most likely to benefit. Functional assays like BH3 profiling, complemented by protein expression analysis via IHC, will be instrumental in guiding the clinical application of these targeted therapies, potentially in combination with other agents like the Bcl-2 inhibitor venetoclax.
References
- 1. Drug: AZD5991 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. ashpublications.org [ashpublications.org]
- 5. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Efficacy and Safety of Bcl-2 Inhibitor Venetoclax in Hematological Malignancy: A Systematic Review and Meta-Analysis of Clinical Trials [frontiersin.org]
- 11. onclive.com [onclive.com]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. ashpublications.org [ashpublications.org]
- 14. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Mcl-1 Inhibitors: In Vitro and In Vivo Efficacy
A deep dive into the preclinical data of leading Mcl-1 inhibitors, offering a comparative analysis of their effectiveness in various cancer models. This guide is intended for researchers, scientists, and drug development professionals.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a multitude of cancers, contributing to tumor progression and resistance to therapy.[1] Consequently, Mcl-1 has emerged as a high-priority target for cancer drug development. This guide provides a comparative overview of the preclinical in vitro and in vivo efficacy of three prominent Mcl-1 inhibitors: S63845, AZD5991, and AMG-176.
Mechanism of Action: Restoring Apoptosis
Mcl-1 inhibitors are BH3 mimetics that bind with high affinity to the BH3-binding groove of the Mcl-1 protein. This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins such as Bim, Bak, and Bax. By freeing these pro-apoptotic effectors, Mcl-1 inhibitors trigger the intrinsic apoptotic pathway, leading to cancer cell death.[1][2] This mechanism is particularly effective in tumors that are highly dependent on Mcl-1 for their survival.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of Mcl-1 inhibitors is typically assessed by their ability to inhibit cell growth and induce apoptosis in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) for apoptosis are key metrics for comparison.
| Inhibitor | Cancer Type | Cell Line | IC50/EC50 (nM) | Reference |
| S63845 | Multiple Myeloma | H929 | IC50 < 100 | [3] |
| Multiple Myeloma | AMO1 | IC50 < 100 | [3] | |
| Acute Myeloid Leukemia (AML) | MOLM-13 | IC50: 4-30 | [4] | |
| Acute Myeloid Leukemia (AML) | MV4-11 | IC50: 4-30 | [4] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-3 | IC50: ~10 | [5] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | RPMI-8402 | IC50: ~10 | [5] | |
| AZD5991 | Multiple Myeloma | MOLP-8 | EC50: 33 | [1] |
| Acute Myeloid Leukemia (AML) | MV4-11 | EC50: 24 | [1] | |
| Multiple Myeloma | Patient-derived cells | EC50 < 100 in 71% of samples | [1] | |
| Acute Myeloid Leukemia (AML) | 6 of 22 cell lines | Caspase EC50 < 100 | [1] | |
| Multiple Myeloma | 7 of 19 cell lines | Caspase EC50 < 100 | [1] | |
| AMG-176 | Burkitt Lymphoma | Ramos | 48hr IC50: 309.7 | [6] |
| Burkitt Lymphoma | Raji | 48hr IC50: 1652 | [6] | |
| Hematologic Malignancies | Multiple cell lines | - | [7][8] |
Note: IC50 and EC50 values can vary depending on the assay conditions and cell lines used.
In Vivo Efficacy: Tumor Regression in Preclinical Models
The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in vivo. Mcl-1 inhibitors have demonstrated significant anti-tumor activity in various xenograft models of hematologic malignancies.
| Inhibitor | Cancer Model | Dosing | Outcome | Reference |
| S63845 | Multiple Myeloma (AMO1 xenograft) | 25 mg/kg, twice weekly for 2 weeks | Tumor regression | [3] |
| Multiple Myeloma (H929 xenograft) | 25 mg/kg, twice weekly for 2 weeks | Tumor regression | [3] | |
| MYC-driven Lymphoma (humanized Mcl-1 mice) | 3.75 mg/kg with cyclophosphamide | Long-term remission in almost 100% of mice | [9] | |
| AZD5991 | Multiple Myeloma (MOLP-8 xenograft) | Single i.v. dose of 10-100 mg/kg | Complete tumor regression | [10][11] |
| Acute Myeloid Leukemia (disseminated model) | Single i.v. dose | Tumor regression | [1] | |
| Multiple Myeloma (NCI-H929 xenograft) | In combination with bortezomib | Enhanced efficacy | [12][13] | |
| AMG-176 | Multiple Myeloma (OPM-2 luc xenograft) | Daily or intermittent oral dosing | Tumor growth inhibition | [14] |
| Acute Myeloid Leukemia (MOLM13 luc orthotopic) | Intermittent oral dosing | Inhibition of tumor growth | [14] | |
| B-cell Lymphoma (disseminated xenograft) | 60, 90, 120 mg/kg gavage | Minimal in vivo activity observed in this model | [15] |
Experimental Protocols
A standardized workflow is crucial for the evaluation and comparison of Mcl-1 inhibitors. The following diagram outlines a typical experimental pipeline.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the Mcl-1 inhibitor for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[16] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18] The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).[19][20] Annexin V binds to exposed PS on apoptotic cells, while PI stains necrotic cells with compromised membranes.[20]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the Mcl-1 inhibitor in a living organism.
-
Cell Implantation: Subcutaneously or orthotopically inject human cancer cells into immunocompromised mice (e.g., SCID or nude mice).[15]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer the Mcl-1 inhibitor via the appropriate route (e.g., oral gavage, intravenous injection) at various doses and schedules.[15]
-
Tumor Measurement: Regularly measure the tumor volume using calipers. For orthotopic models, bioluminescence imaging can be used if the cells are engineered to express luciferase.
-
Data Analysis: Plot the tumor growth curves for each treatment group and calculate the tumor growth inhibition (TGI). At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion
The Mcl-1 inhibitors S63845, AZD5991, and AMG-176 have all demonstrated potent and selective anti-cancer activity in a range of preclinical models of hematologic malignancies. While all three compounds effectively induce apoptosis by targeting Mcl-1, there are variations in their in vitro potency against specific cell lines and their in vivo efficacy in different xenograft models. This comparative guide highlights the promising therapeutic potential of Mcl-1 inhibition and provides a framework for the continued evaluation and development of this important class of anti-cancer agents. Further clinical investigation is necessary to determine the ultimate therapeutic window and efficacy of these inhibitors in patients.
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. AMG176, an MCL-1 Inhibitor, is Active in Pre-clinical Models of Aggressive B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mcl-1 Inhibitor 10
For researchers and scientists engaged in drug development, the safe handling and disposal of potent compounds like Mcl-1 inhibitors are paramount to ensuring a secure laboratory environment and regulatory compliance. Mcl-1 inhibitors, as a class of targeted cancer therapeutics, are designed to induce apoptosis in cancer cells and are therefore considered cytotoxic agents.[1][2] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.
While a specific Safety Data Sheet (SDS) for a compound explicitly named "Mcl-1 inhibitor 10" is not publicly available, the following procedures are based on established guidelines for the disposal of hazardous and cytotoxic chemical waste in a laboratory setting.[3][4][5][6][7] Researchers must always consult the specific SDS provided by the manufacturer for the exact Mcl-1 inhibitor compound they are using.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
All handling of this compound, including during disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash.[3][4][6]
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused powder, contaminated weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled hazardous waste container.[5] This container must be made of a material compatible with the chemical and its solvent.
-
Liquid Waste: Collect all liquid waste containing this compound, including solutions and the first rinse of any contaminated glassware, in a separate, sealed, and clearly labeled hazardous liquid waste container.[4][5] The container should be stored in secondary containment to prevent spills.[3][4]
-
Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound" and its chemical formula if known), the concentration, and the date accumulation started.[5][7]
-
Indicate all components of a liquid waste mixture, including solvents.
-
-
Storage of Waste:
-
Hazardous waste containers must be kept tightly closed except when adding waste.[4][5][6][7]
-
Store the waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.[3][7]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[4][5]
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][6]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[4] For highly toxic compounds, the first three rinses should be collected.[4]
-
After triple-rinsing, the original label on the container must be completely defaced or removed before the container is discarded as regular solid waste or recycled, according to institutional policy.[4][5][6]
-
-
Requesting Waste Pickup:
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes key quantitative limits and timelines often associated with hazardous waste disposal in a laboratory setting. These are general guidelines and may vary based on local and institutional regulations.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | 55 gallons per satellite accumulation area | [6][7] |
| Maximum Acutely Toxic Waste Volume | 1 quart of liquid or 1 kg of solid | [7] |
| Maximum Storage Time | 6 to 12 months in a satellite accumulation area | [3][7] |
| Dilute Acid/Base Drain Disposal | Concentration < 10% (v/v) with a pH between 7-9 | [4] |
Experimental Protocols
Protocol for Triple-Rinsing Empty Containers:
-
Select a solvent that is appropriate for dissolving this compound and is compatible with the container material.
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap the container and shake it to rinse thoroughly.
-
Empty the rinseate into the designated hazardous liquid waste container.
-
Repeat steps 2-4 two more times.
-
Allow the container to air dry completely in a fume hood before defacing the label and disposing of it as non-hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Guide for Mcl-1 Inhibitor AZD5991
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent Mcl-1 inhibitor, AZD5991. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Mcl-1 (Myeloid cell leukemia 1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[1] Its overexpression is a common survival mechanism in various cancers, making it a prime therapeutic target.[1] Mcl-1 inhibitors like AZD5991 are designed to block this pro-survival function, thereby inducing programmed cell death (apoptosis) in cancer cells.[1][2] Due to their potent cytotoxic nature, these compounds must be handled with extreme caution.[3][4]
Compound Data Overview
The following table summarizes key quantitative data for AZD5991, a highly selective and potent Mcl-1 inhibitor.
| Parameter | Value | Source |
| Mcl-1 Binding Affinity (Ki) | 0.13 nM | [5] |
| Mcl-1 Inhibition (IC50, FRET assay) | 0.7 nM | [6][7] |
| Mcl-1 Inhibition (IC50) | < 0.0031 µM | [8] |
| Selectivity vs. Bcl-2 (IC50) | 20 µM | [7][9] |
| Selectivity vs. Bcl-xL (IC50) | 36 µM | [7][9] |
| Selectivity vs. Bcl-w (IC50) | 49 µM | [7][9] |
| Selectivity vs. Bfl-1 (IC50) | 24 µM | [7][9] |
| Cell Viability (EC50, MOLP-8 cells) | 33 nM | [9] |
| Cell Viability (EC50, MV4-11 cells) | 24 nM | [9] |
| Molecular Formula | C₃₅H₃₄ClN₅O₃S₂ | [9] |
| Formula Weight | 672.3 g/mol | [9] |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Given that Mcl-1 inhibitors like AZD5991 are classified as potent, cytotoxic compounds, all handling procedures must be designed to minimize exposure.[3][4] The following step-by-step guidance outlines the necessary precautions.
Engineering Controls and Work Environment
-
Designated Area : All work with AZD5991, including weighing, reconstitution, and dilutions, must be conducted in a designated area, such as a chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a glove box isolator.[10][11] The chosen containment system should be appropriate for handling potent powders to prevent inhalation of airborne particles.[6][10]
-
Negative Pressure : The room where the compound is handled should be maintained under negative pressure relative to adjacent areas to prevent contamination from escaping.[6][11]
-
Restricted Access : Access to the designated handling area should be restricted to trained and authorized personnel only.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent skin contact, inhalation, and ingestion.[2][12]
-
Gloves : Wear two pairs of chemotherapy-rated, powder-free nitrile gloves that comply with ASTM D6978 standards.[10][13] The outer gloves should be changed immediately upon contamination and every 30-60 minutes during continuous use. The inner gloves should be removed last.
-
Gown : A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required.[10] Cuffs should be tucked under the outer pair of gloves. Gowns must be changed immediately if contaminated.[10]
-
Eye and Face Protection : Use safety goggles in combination with a face shield to protect against splashes.[10][13]
-
Respiratory Protection : For procedures with a high risk of aerosol or powder generation (e.g., weighing, spill cleanup), a fit-tested N95 or higher-rated respirator is necessary.[10][14]
-
Shoe Covers : Disposable shoe covers should be worn in the designated area and removed before exiting.
Procedural Guidance
-
Preparation : Before starting, ensure all necessary materials, including the compound, solvents, consumables, and waste containers, are inside the containment unit (fume hood or BSC).
-
Weighing : If handling the solid compound, use a disposable weighing boat. Perform this task carefully within the containment unit to minimize dust generation.
-
Reconstitution : Add solvent to the vial slowly to avoid splashing. Cap and vortex gently to dissolve.
-
Labeling : Clearly label all solutions with the compound name, concentration, date, and hazard symbol.
-
Decontamination : After handling, decontaminate all surfaces within the containment unit with an appropriate cleaning solution (e.g., 70% ethanol (B145695) followed by a surfactant-based cleaner). All disposable materials used during the procedure are considered cytotoxic waste.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan: Managing Cytotoxic Waste
All materials that come into contact with AZD5991 are considered cytotoxic waste and must be segregated and disposed of according to institutional and local regulations.[15][16]
-
Segregation at Source : Immediately place all contaminated items into designated, clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[17] These containers are typically color-coded purple or red.[16][17]
-
Types of Waste :
-
Sharps : Needles, syringes, and contaminated glass vials must be placed in a designated cytotoxic sharps container.[15][16]
-
Solid Waste : Contaminated PPE (gloves, gowns, shoe covers), bench paper, pipette tips, and weighing boats should be disposed of in a labeled cytotoxic waste bag or bin.[15]
-
Liquid Waste : Unused solutions or contaminated liquids should be collected in a sealed, labeled, and leak-proof container designated for cytotoxic chemical waste. Do not pour this waste down the drain.
-
-
Container Management :
-
Do not overfill waste containers. Seal them when they are three-quarters full.
-
Wipe the exterior of the sealed waste container with a decontaminating solution before removing it from the containment unit.
-
-
Final Disposal : Cytotoxic waste must be collected by a licensed hazardous waste contractor for final disposal via high-temperature incineration, which is the only approved method for the complete destruction of these hazardous compounds.[16][17]
Experimental Workflow for Handling Mcl-1 Inhibitor
Caption: Experimental workflow for the safe handling of Mcl-1 inhibitors.
Mcl-1 Signaling Pathway and Inhibition
Mcl-1 is a crucial regulator of the intrinsic apoptosis pathway. It sequesters pro-apoptotic proteins like Bak and Bim, preventing them from triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Mcl-1 inhibitors, such as AZD5991, bind to Mcl-1, displacing these pro-apoptotic partners and initiating the apoptotic cascade. The stability and activity of Mcl-1 itself are regulated by other signaling pathways, including JNK and GSK3, which can promote its degradation.[1][18][19]
Caption: Simplified Mcl-1 signaling pathway and mechanism of inhibition.
References
- 1. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ipservices.care [ipservices.care]
- 3. acewaste.com.au [acewaste.com.au]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. caymanchem.com [caymanchem.com]
- 10. ohsinsider.com [ohsinsider.com]
- 11. escopharma.com [escopharma.com]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. england.nhs.uk [england.nhs.uk]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. danielshealth.ca [danielshealth.ca]
- 17. cleanaway.com.au [cleanaway.com.au]
- 18. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
